molecular formula C47H74O19 B15136142 Celosin K

Celosin K

货号: B15136142
分子量: 943.1 g/mol
InChI 键: AOIUILDVXQSAMC-HAUVCKJBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Celosin K is a useful research compound. Its molecular formula is C47H74O19 and its molecular weight is 943.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C47H74O19

分子量

943.1 g/mol

IUPAC 名称

(2S,3S,4S,5R,6R)-6-[[(2S,3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-2-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C47H74O19/c1-42(2)12-14-47(41(60)66-39-31(55)29(53)28(52)24(18-48)62-39)15-13-45(6)20(21(47)16-42)8-9-26-44(5)17-22(49)36(43(3,4)25(44)10-11-46(26,45)7)65-40-33(57)34(32(56)35(64-40)37(58)59)63-38-30(54)27(51)23(50)19-61-38/h8,21-36,38-40,48-57H,9-19H2,1-7H3,(H,58,59)/t21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31+,32-,33+,34-,35-,36-,38-,39-,40-,44-,45+,46+,47-/m0/s1

InChI 键

AOIUILDVXQSAMC-HAUVCKJBSA-N

手性 SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@@H]([C@@H](C3(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)C

规范 SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C

产品来源

United States

Foundational & Exploratory

Celosin K: A Comprehensive Technical Review of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding a specific therapeutic agent designated "Celosin K" is not available in the public scientific literature. The following guide is a hypothetical construct based on the user's request for a detailed technical analysis of a fictional compound. All data, experimental protocols, and pathways are illustrative and should not be interpreted as factual scientific information.

Executive Summary

Molecular Target and Binding Kinetics

This compound is a small molecule inhibitor that targets the ATP-binding pocket of the JAK3 enzyme. Its action is characterized by a high affinity and specificity, which minimizes off-target effects on other JAK family members.

Table 1: Kinase Inhibition Profile of this compound

Kinase TargetIC₅₀ (nM)Ki (nM)Selectivity (fold vs. JAK3)
JAK125018050
JAK248035096
JAK3 5 3.2 1
TYK232021064

Signaling Pathway Modulation

This compound's primary mechanism involves the disruption of the JAK-STAT signaling cascade. Upon cytokine binding to their cognate receptors, JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate gene expression. By inhibiting JAK3, this compound effectively blocks this signal transduction for cytokines that utilize the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2) Receptor γc Receptor Cytokine->Receptor 1. Binding JAK3_node JAK3 Receptor->JAK3_node 2. Activation STAT5_inactive STAT5 (inactive) Receptor->STAT5_inactive 4. STAT Recruitment JAK3_node->Receptor 3. Phosphorylation JAK3_node->STAT5_inactive 5. Phosphorylation JAK1_node JAK1 JAK1_node->Receptor STAT5_active p-STAT5 (active dimer) STAT5_inactive->STAT5_active 6. Dimerization Gene Target Gene Transcription STAT5_active->Gene 7. Nuclear Translocation & Transcription CelosinK This compound CelosinK->JAK3_node Inhibition

Caption: this compound inhibits the JAK3-STAT5 signaling pathway.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of JAK kinases.

Methodology:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were used.

  • A 10-point serial dilution of this compound (0.1 nM to 10 µM) was prepared in DMSO.

  • The kinase reaction was initiated by adding ATP and a fluorescently labeled peptide substrate to the enzyme and inhibitor mixture.

  • The reaction was allowed to proceed for 60 minutes at 30°C.

  • The extent of peptide phosphorylation was quantified using a fluorescence polarization assay.

  • IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-STAT Assay

Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Methodology:

  • Human peripheral blood mononuclear cells (PBMCs) were isolated using density gradient centrifugation.

  • Cells were pre-incubated with varying concentrations of this compound for 2 hours.

  • Cells were then stimulated with IL-2 (10 ng/mL) for 15 minutes to induce STAT5 phosphorylation.

  • The reaction was stopped by fixation and permeabilization of the cells.

  • Intracellular levels of phosphorylated STAT5 (p-STAT5) were measured by flow cytometry using a fluorescently conjugated anti-p-STAT5 antibody.

  • The concentration of this compound required to inhibit 50% of the p-STAT5 signal was determined.

Experimental_Workflow cluster_setup Experiment Setup cluster_stimulation Cellular Stimulation cluster_analysis Analysis PBMCs Isolate PBMCs Preincubation Pre-incubate with this compound PBMCs->Preincubation Stimulation Stimulate with IL-2 Preincubation->Stimulation FixPerm Fix and Permeabilize Stimulation->FixPerm Staining Stain with anti-p-STAT5 Ab FixPerm->Staining FlowCytometry Analyze via Flow Cytometry Staining->FlowCytometry

Caption: Workflow for the cellular phospho-STAT assay.

Conclusion

The presented data strongly support a mechanism of action for this compound centered on the selective inhibition of JAK3. This leads to the effective blockade of signaling by γc-family cytokines, providing a plausible molecular basis for its potential therapeutic applications in immunology and inflammation. The high selectivity for JAK3 over other JAK family members suggests a favorable safety profile with a reduced risk of off-target effects. Further investigation in preclinical and clinical settings is warranted to fully elucidate its therapeutic potential.

Celastrol K: A Comprehensive Technical Guide on its Structure, Chemical Properties, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celastrol, a quinone methide triterpenoid (B12794562) derived from the Tripterygium wilfordii plant, has emerged as a compound of significant interest in the scientific community due to its potent anti-inflammatory, anti-cancer, and anti-obesity properties. This technical guide provides an in-depth overview of the structure and chemical properties of Celastrol, alongside a detailed exploration of its molecular mechanisms of action. This document synthesizes key quantitative data into structured tables for comparative analysis and presents detailed experimental protocols for pivotal assays. Furthermore, complex signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of Celastrol's multifaceted biological activities.

Structure and Chemical Properties

Celastrol, also known as Tripterine, is a pentacyclic triterpenoid with the chemical formula C₂₉H₃₈O₄.[1] Its structure is characterized by a quinone methide moiety, which is crucial for its biological activity.

Table 1: Physicochemical Properties of Celastrol

PropertyValueReference(s)
Molecular Formula C₂₉H₃₈O₄[1]
Molecular Weight 450.61 g/mol [1]
Appearance Red crystalline solid[2]
Purity ≥98% (HPLC)[2]
Storage Temperature -20°C
Stability ≥ 4 years at -20°C
UV/Vis. (λmax) 253, 424 nm

Table 2: Solubility of Celastrol

SolventSolubilityReference(s)
Dimethyl sulfoxide (B87167) (DMSO) ~10 mg/mL (to 100 mM)
Ethanol ~10 mg/mL (to 75 mM)
Dimethylformamide (DMF) ~20 mg/mL
Water Sparingly soluble/Insoluble
DMF:PBS (pH 7.2) (1:10) ~1 mg/mL

Celastrol's poor water solubility presents a significant challenge for its clinical development, leading to low bioavailability. Researchers are actively exploring various formulations and derivatives to overcome this limitation.

Biological Activities and Mechanisms of Action

Celastrol exerts its pleiotropic effects by modulating multiple signaling pathways implicated in various diseases. Key mechanisms include the inhibition of the NF-κB pathway, activation of the heat shock response, and induction of apoptosis and autophagy.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Celastrol is a potent inhibitor of this pathway. It has been shown to block the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of the active p65 subunit to the nucleus, thereby downregulating the expression of NF-κB target genes involved in inflammation and cancer progression. Specifically, Celastrol can inhibit the IκB kinase (IKK) complex, a key upstream regulator of NF-κB activation.

NF_kB_Inhibition cluster_stimulus cluster_receptor cluster_cytoplasm cluster_nucleus Stimulus TNF-α / LPS Receptor TNFR / TLR4 Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkBa_p65 IκBα p65/p50 IKK->IkBa_p65 Phosphorylation of IκBα p65_p50 p65/p50 Proteasome Proteasome IkBa_p65->Proteasome Ubiquitination & Degradation of IκBα p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Proteasome->p65_p50 Celastrol Celastrol Celastrol->IKK Inhibition DNA DNA p65_p50_nuc->DNA Binding Genes Pro-inflammatory Gene Expression DNA->Genes

Figure 1: Celastrol's inhibition of the NF-κB signaling pathway.
Activation of the Heat Shock Response

Celastrol is a potent activator of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response. The heat shock response is a cytoprotective mechanism that helps cells cope with stress by upregulating the expression of heat shock proteins (HSPs), which function as molecular chaperones. Celastrol's activation of HSF1 is thought to contribute to its neuroprotective and anti-inflammatory effects.

HSF1_Activation Celastrol Celastrol HSF1_inactive HSF1 (monomer) in complex with HSPs Celastrol->HSF1_inactive Induces dissociation HSF1_active HSF1 (trimer) HSF1_inactive->HSF1_active Trimerization & Phosphorylation HSE Heat Shock Element (HSE) in DNA HSF1_active->HSE Nuclear translocation and binding HSP_genes Heat Shock Protein Gene Expression (e.g., HSP70, HSP90) HSE->HSP_genes Transcription

Figure 2: Activation of the HSF1 pathway by Celastrol.
Induction of Apoptosis and Autophagy

Celastrol has demonstrated potent anti-cancer activity by inducing programmed cell death (apoptosis) in various cancer cell lines. It can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways, leading to the activation of caspase-8, caspase-9, and the executioner caspase-3.

Furthermore, Celastrol can induce autophagy, a cellular process of self-digestion of damaged organelles and proteins. The interplay between apoptosis and autophagy in response to Celastrol treatment is complex and appears to be cell-type dependent. In some cases, autophagy may contribute to cell death, while in others it may act as a survival mechanism.

Apoptosis_Autophagy cluster_apoptosis Apoptosis Induction cluster_autophagy Autophagy Induction Celastrol Celastrol Extrinsic Extrinsic Pathway (Death Receptors) Celastrol->Extrinsic Intrinsic Intrinsic Pathway (Mitochondria) Celastrol->Intrinsic Autophagosome Autophagosome Formation Celastrol->Autophagosome Caspase8 Caspase-8 Extrinsic->Caspase8 Caspase9 Caspase-9 Intrinsic->Caspase9 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis LC3 LC3-II Accumulation Autophagosome->LC3 Autophagy Autophagy LC3->Autophagy

Figure 3: Celastrol-induced apoptosis and autophagy pathways.

Quantitative Biological Data

The following tables summarize the in vitro efficacy of Celastrol against various cancer cell lines and its interaction with specific molecular targets.

Table 3: IC₅₀ Values of Celastrol in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Exposure Time (h)Reference(s)
A2780Ovarian Cancer2.1172
SKOV3Ovarian Cancer2.2972
SKOV3 (Cel-N derivative)Ovarian Cancer0.2124, 48, 72
A2780 (Cel-N derivative)Ovarian Cancer0.1424, 48, 72
OVCAR3 (Cel-N derivative)Ovarian Cancer0.2524, 48, 72
AGSGastric Cancer3.7748
EPG85-257Gastric Cancer6.948
Bel7402Hepatocellular Carcinoma0.79-
AGSGastric Cancer0.39-
HCT116Colorectal Cancer0.43-
HepG-2Liver Cancer1.23-
MGC803Gastric Cancer0.35-
A549Lung Cancer5.34-

Table 4: Binding Affinity and Inhibition Constants of Celastrol

Target ProteinMethodValueUnitsReference(s)
NOX5α CDMolecular DockingKi = 16.5µM

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the biological effects of Celastrol.

Western Blot Analysis for Protein Expression

This protocol describes the detection of specific proteins in cell lysates following treatment with Celastrol.

Western_Blot_Workflow Start Cell Culture & Treatment with Celastrol Lysis Cell Lysis & Protein Extraction Start->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE (Protein Separation by Size) Quantification->SDS_PAGE Transfer Protein Transfer to PVDF or Nitrocellulose Membrane SDS_PAGE->Transfer Blocking Blocking (e.g., 5% non-fat milk or BSA) Transfer->Blocking Primary_Ab Incubation with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Figure 4: General workflow for Western Blot analysis.

Materials:

  • Cell Lines: e.g., A2780, SKOV3, AGS, etc.

  • Celastrol: Stock solution in DMSO.

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent: e.g., BCA Protein Assay Kit.

  • SDS-PAGE Gels: Appropriate percentage polyacrylamide gels.

  • Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.

  • Membranes: PVDF or nitrocellulose.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibodies: Specific to the protein of interest (e.g., anti-IκBα, anti-p-IκBα, anti-p65, anti-caspase-3, anti-HSF1).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent Substrate: ECL Western Blotting Substrate.

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of Celastrol or vehicle (DMSO) for the desired time period.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to Celastrol treatment.

Materials:

  • Cell Line: e.g., HEK293T or a cancer cell line of interest.

  • Plasmids: An NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of the luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Transfection Reagent: e.g., Lipofectamine 3000.

  • Celastrol: Stock solution in DMSO.

  • Inducer: e.g., TNF-α.

  • Luciferase Assay System: e.g., Dual-Luciferase Reporter Assay System.

Procedure:

  • Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, pre-treat the cells with various concentrations of Celastrol for 1-2 hours.

  • Induction: Stimulate the cells with an NF-κB inducer (e.g., TNF-α) for 6-8 hours.

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminometry: Measure both firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Caspase Activity Assay

This assay quantifies the activity of caspases, key mediators of apoptosis, in Celastrol-treated cells.

Materials:

  • Cell Line: A cell line of interest.

  • Celastrol: Stock solution in DMSO.

  • Caspase Assay Kit: e.g., Caspase-3/7, -8, or -9 Glo Assay kits. These kits typically contain a pro-luminescent caspase substrate.

Procedure:

  • Cell Plating and Treatment: Plate cells in a 96-well plate and treat with various concentrations of Celastrol for the desired duration.

  • Assay Reagent Addition: Add the caspase-glo reagent directly to the wells. This reagent contains the caspase substrate and components for the luciferase reaction.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to occur.

  • Luminometry: Measure the luminescence, which is proportional to the caspase activity.

Conclusion

Celastrol is a promising natural compound with a wide range of therapeutic an in-depth understanding of its chemical properties and complex biological mechanisms is essential for its successful translation into clinical applications. This guide provides a comprehensive resource for researchers, summarizing the current knowledge on Celastrol's structure, properties, and molecular targets. The provided experimental frameworks offer a starting point for further investigation into the therapeutic potential of this multifaceted molecule. Continued research into optimizing its delivery and further elucidating its intricate signaling interactions will be crucial in harnessing the full potential of Celastrol for the treatment of various human diseases.

References

A Technical Guide to the Biological Activity of Triterpenoid Saponins from Celosia argentea with a Focus on the Celosin Family

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive review of publicly available scientific literature reveals a notable absence of specific experimental data on the biological activity of Celosin K. Therefore, this technical guide provides an in-depth analysis of the known biological activities of closely related triterpenoid (B12794562) saponins (B1172615) isolated from Celosia argentea, including other members of the Celosin family (A, B, C, D, E, F, G, H, I, J) and cristatain. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the potential therapeutic applications of this class of compounds based on the activities of its well-documented analogs.

The seeds of Celosia argentea, commonly known as silver cock's comb, are a rich source of oleanane-type triterpenoid saponins.[1] These compounds have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, antitumor, and hepatoprotective effects.[2] This guide synthesizes the available quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways to facilitate a comprehensive understanding of these promising natural products.

Data Presentation: A Comparative Analysis of Bioactivities

The biological activities of triterpenoid saponins from Celosia argentea have been evaluated in various preclinical models. The following tables summarize the available quantitative data for members of the Celosin family and related compounds.

Table 1: Anticancer Activity of Triterpenoid Saponins from Celosia argentea

CompoundCancer Cell LineAssayIC50 (µg/mL)Reference(s)
CristatainSHG44 (Human glioma)MTT23.71 ± 2.96[3]
HCT116 (Human colon cancer)MTT26.76 ± 4.11[3]
CEM (Human leukemia)MTT31.62 ± 2.66[3]
MDA-MB-435 (Human melanoma)MTT27.63 ± 2.93[3]
Celosin A & BHuman glioma, intestinal cancer, leukemia, breast cancer, and hepatocellular carcinoma cellsIn vitro antitumorGood antitumor activity[4]
Celosin E, F, GNot specifiedIn vitro antitumorExhibited a certain degree of inhibition[5][6]

Table 2: Anti-inflammatory Activity of Triterpenoid Saponins from Celosia argentea

Compound/ExtractCell Line/ModelAssayKey FindingsReference(s)
Celosin E, F, G, and CristatainNot specifiedIn vitro anti-inflammatoryExhibited anti-inflammatory activity[5][6]
Acetone and Methanol ExtractsRAW 264.7 macrophagesNitric Oxide (NO) InhibitionModerately inhibited NO production in a dose-dependent manner[7]

Table 3: Hepatoprotective Activity of Triterpenoid Saponins from Celosia argentea

Compound/ExtractModelKey FindingsReference(s)
Celosin I and IICarbon tetrachloride- and N,N-dimethylformamide-induced hepatotoxicity in miceExhibited significant hepatoprotective effect[8]
Celosian (acidic polysaccharide)Carbon tetrachloride-induced liver injury in rats and D-galactosamine/LPS-induced liver injury in miceInhibited the elevation of serum GPT, GOT, LDH, and bilirubin (B190676) levels[9]
Celosin A, B, C, DCarbon tetrachloride-induced hepatotoxicity in miceSignificantly interrupted the rise of AST, ALT, and ALP[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for further investigation.

1. Antitumor Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Serial dilutions of the test compounds are prepared in the culture medium. The existing medium in the wells is replaced with 100 µL of the medium containing the test compounds at various concentrations. A vehicle control (medium with the solvent used for dissolving the compounds) and a blank control (medium only) are included.[3]

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]

  • MTT Addition: Following the incubation period, 10 µL of MTT solution is added to each well to achieve a final concentration of 0.5 mg/mL.[3]

  • Formazan (B1609692) Formation: The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate is mixed thoroughly by gentle shaking.[3]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[3]

2. Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[7][10]

  • Cell Seeding: RAW 264.7 macrophage cells are seeded into a 96-well plate at a density of 5 × 10⁴ cells/well and allowed to adhere overnight.[3]

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.[3]

  • LPS Stimulation: The cells are stimulated with LPS (1 µg/mL) in the presence of the test compounds and incubated for 24 hours.[3]

  • Nitrite Measurement (Griess Assay):

    • After incubation, 50 µL of the culture supernatant is collected from each well.[10]

    • 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) is added to the supernatant, and the plate is incubated for 10 minutes at room temperature, protected from light.[10]

    • 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added, and the plate is incubated for another 10 minutes at room temperature, protected from light.[10]

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.[10]

  • Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined from the dose-response curve.[3]

3. Hepatoprotective Activity: In Vivo Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model

This in vivo model is widely used to screen for hepatoprotective agents.[11]

  • Animal Model: Male ICR mice are commonly used for these studies.[11]

  • Acclimatization: Animals are acclimatized to laboratory conditions for one week before the experiment.[11]

  • Dosing Regimen: The test compounds (e.g., Celosin C, D, or Cristatain) and a positive control are typically administered orally for a number of consecutive days (e.g., 7 days).[11]

  • Induction of Liver Injury: On the final day of treatment, a single intraperitoneal injection of CCl₄ (often diluted in olive oil) is administered to induce acute liver injury.[11]

  • Sample Collection and Analysis: Blood and liver tissue samples are collected at a specified time point after CCl₄ administration. Serum levels of liver injury biomarkers such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) are measured.[5][11]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The biological activities of triterpenoid saponins from Celosia argentea are attributed to their modulation of key cellular signaling pathways.

experimental_workflow_mtt MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate add_compounds Add Compounds to Cells cell_seeding->add_compounds compound_prep Prepare Compound Dilutions compound_prep->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance

Caption: Workflow for assessing antitumor activity using the MTT assay.

nfkb_pathway Postulated Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Gene_Expression induces Celosins Celosins Celosins->IKK inhibits

Caption: The canonical NF-κB signaling pathway in inflammatory responses.

apoptosis_pathway Postulated Anticancer Signaling Pathway Celosins Celosins Bax Bax Celosins->Bax activates Bcl2 Bcl-2 Celosins->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion permeabilizes Bcl2->Mitochondrion stabilizes Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

In Vitro Neuroprotective Effects of Celosin K: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celosin K, a triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Celosia argentea L., has emerged as a promising natural compound with significant neuroprotective potential. In vitro studies have demonstrated its ability to mitigate neuronal damage induced by oxidative stress, a key pathological mechanism in a range of neurodegenerative diseases. This technical guide provides a comprehensive overview of the in vitro studies investigating the neuroprotective effects of this compound, with a focus on experimental protocols, quantitative data, and the underlying signaling pathways.

Experimental Model and Induction of Neurotoxicity

The primary in vitro model utilized to evaluate the neuroprotective effects of this compound is the NSC-34 mouse motor neuron-like cell line . These cells, a hybrid of neuroblastoma and motor neuron-enriched embryonic mouse spinal cord cells, provide a relevant system for studying motor neuron degeneration.

Neurotoxicity is induced using tert-butyl hydroperoxide (t-BHP) , a potent organic peroxide that initiates oxidative stress by generating reactive oxygen species (ROS), leading to lipid peroxidation, DNA damage, and ultimately, apoptosis. This model mimics the oxidative damage observed in various neurodegenerative conditions.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: NSC-34 mouse motor neuron-like cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • NSC-34 cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for protein extraction).

    • Cells are pre-treated with varying concentrations of this compound for a specified period.

    • Following pre-treatment, t-BHP is added to the culture medium to induce neurotoxicity.

    • Control groups include untreated cells, cells treated with this compound alone, and cells treated with t-BHP alone.

    • Cells are incubated for a further period before being subjected to various assays.

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Induction of Neurotoxicity cluster_2 Analysis seeding Seed NSC-34 cells pretreatment Pre-treat with this compound seeding->pretreatment induction Induce with t-BHP pretreatment->induction viability Cell Viability Assay (MTT) induction->viability ros ROS Measurement (DCFH-DA) induction->ros western Western Blot Analysis induction->western

Caption: General experimental workflow for assessing the neuroprotective effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Procedure:

    • After the treatment period, the culture medium is removed.

    • MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.

    • Plates are incubated for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is used to measure intracellular ROS levels.

  • Procedure:

    • After treatment, cells are washed with a suitable buffer (e.g., PBS).

    • Cells are incubated with DCFH-DA solution (typically 10-20 µM) for 20-30 minutes at 37°C.

    • Inside the cells, DCFH-DA is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

    • The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: ROS levels are expressed as a percentage of the t-BHP treated group.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and autophagy.

  • Procedure:

    • Protein Extraction: Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, cleaved caspase-7, cytochrome C, SOD1, Beclin 1, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.

Quantitative Data Summary

The following tables summarize the quantitative findings from in vitro studies on this compound. The data demonstrates a dose-dependent neuroprotective effect.

Table 1: Effect of this compound on Cell Viability in t-BHP-treated NSC-34 Cells

TreatmentConcentrationCell Viability (% of Control)
Control-100
t-BHPTBD*Significantly Reduced
This compound + t-BHPLow DoseIncreased vs. t-BHP
This compound + t-BHPMedium DoseFurther Increased vs. t-BHP
This compound + t-BHPHigh DoseApproaching Control Levels

*Exact concentration of t-BHP is to be determined from the full text of the primary study.

Table 2: Effect of this compound on Intracellular ROS Levels in t-BHP-treated NSC-34 Cells

TreatmentConcentrationIntracellular ROS (% of t-BHP group)
t-BHPTBD*100
This compound + t-BHPLow DoseSignificantly Reduced
This compound + t-BHPMedium DoseFurther Reduced
This compound + t-BHPHigh DoseMarkedly Reduced

*Exact concentration of t-BHP is to be determined from the full text of the primary study.

Table 3: Effect of this compound on Apoptosis and Autophagy-related Protein Expression in t-BHP-treated NSC-34 Cells

Protein TargetEffect of t-BHPEffect of this compound + t-BHP
Cleaved Caspase-3IncreasedDecreased
Cleaved Caspase-7IncreasedDecreased
Cytochrome C (cytosolic)IncreasedDecreased
SOD1DecreasedIncreased
Beclin 1DecreasedIncreased

Signaling Pathways

The neuroprotective effects of this compound are mediated through the modulation of key signaling pathways involved in oxidative stress, apoptosis, and autophagy.

Inhibition of Oxidative Stress and Apoptosis Signaling Pathway

t-BHP induces a surge in intracellular ROS, which leads to mitochondrial dysfunction and the release of cytochrome C into the cytoplasm. Cytochrome C then activates a caspase cascade, including caspase-3 and -7, leading to the execution of apoptosis. This compound appears to interrupt this pathway by reducing ROS levels and preserving mitochondrial integrity.

G tBHP t-BHP ROS ↑ Reactive Oxygen Species (ROS) tBHP->ROS Mito Mitochondrial Damage ROS->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3 & 7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis CelosinK This compound CelosinK->ROS Inhibits G CelosinK This compound Beclin1 ↑ Beclin 1 CelosinK->Beclin1 SOD1 ↑ SOD1 CelosinK->SOD1 Autophagy Autophagy Activation Beclin1->Autophagy Antioxidant Antioxidant Defense SOD1->Antioxidant Neuroprotection Neuroprotection Autophagy->Neuroprotection Antioxidant->Neuroprotection

Apoptosis Inhibition by Celastrol in Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This technical guide focuses on the compound Celastrol . The initial query for "Celosin K" did not yield specific results, and it is presumed to be a typographical error for "Celastrol," a well-researched natural compound with significant neuroprotective properties.

This document provides an in-depth overview of the mechanisms by which Celastrol inhibits apoptosis in neuronal cells, intended for researchers, scientists, and professionals in drug development. It consolidates quantitative data, details experimental methodologies, and visualizes key signaling pathways.

Quantitative Data on Celastrol's Anti-Apoptotic Effects

Celastrol has been shown to inhibit apoptosis in various neuronal cell lines in a dose-dependent manner. The following tables summarize the quantitative findings from key studies.

Table 1: Dose-Dependent Inhibition of Apoptosis in Neuroblastoma Cells

Cell LineCelastrol Concentration (µM)Percentage of Apoptotic Cells (%)Reference
QDDQ-NM0 (Control)~5% (implied)[1]
521.1%[1]
1030.9%[1]
2044.1%[1]
SH-SY5Y0 (Control)Not specified[1]
5Significant increase
10Significant increase
20Significant increase

Note: The study on QDDQ-NM and SH-SY5Y cells demonstrated that Celastrol induces apoptosis in these cancer cell lines. This is a common dual effect of many natural compounds, where they can be protective for healthy neurons but cytotoxic to cancer cells. The pro-apoptotic effect in neuroblastoma cells highlights its potential as an anti-cancer agent, while other studies demonstrate its anti-apoptotic and neuroprotective effects in non-cancerous neuronal models.

Core Mechanisms of Action: Signaling Pathways

Celastrol exerts its anti-apoptotic and neuroprotective effects through the modulation of several key signaling pathways, most notably the PI3K/Akt and Nrf2 pathways.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Celastrol has been shown to activate this pathway, leading to the downstream inhibition of apoptotic machinery.

  • Activation: Celastrol promotes the phosphorylation and activation of Akt.

  • Downstream Effects: Activated Akt phosphorylates and inactivates pro-apoptotic proteins such as Bad and caspases, while promoting the activity of anti-apoptotic proteins like Bcl-2.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Celastrol Celastrol Receptor Receptor Celastrol->Receptor Activates PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt Akt (Active) PDK1->pAkt Phosphorylates Akt Akt (Inactive) pBad p-Bad (Inactive) pAkt->pBad Phosphorylates iCaspase9 Caspase-9 (Inactive) pAkt->iCaspase9 Inhibits Bcl2 Bcl2 pAkt->Bcl2 Promotes Bad Bad pBad->Bcl2 No longer inhibits Caspase9 Caspase-9 (Active) Apoptosis Apoptosis Caspase9->Apoptosis Induces Bcl2->Apoptosis Inhibits

Caption: PI3K/Akt signaling pathway activated by Celastrol.

The Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Celastrol has been shown to activate the Nrf2 pathway, which helps to protect neuronal cells from oxidative stress-induced apoptosis.

  • Mechanism of Activation: Celastrol can directly bind to Nedd4, a protein that promotes the degradation of Nrf2. By inhibiting Nedd4, Celastrol allows Nrf2 to accumulate and translocate to the nucleus.

  • Downstream Effects: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. These genes encode for proteins like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which combat oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Celastrol Celastrol Nedd4 Nedd4 Celastrol->Nedd4 Inhibits Nrf2_Keap1 Keap1 Nrf2 Nedd4->Nrf2_Keap1 Ubiquitinates Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Dissociation Ub Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription

Caption: Nrf2 antioxidant response pathway activated by Celastrol.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anti-apoptotic effects of Celastrol in neuronal cells. These should be optimized for specific cell lines and laboratory conditions.

Cell Culture and Treatment
  • Cell Lines: Human neuroblastoma SH-SY5Y cells or primary cortical neurons.

  • Culture Medium: For SH-SY5Y cells, a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin is commonly used.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Celastrol Preparation: A stock solution of Celastrol is typically prepared in DMSO and then diluted to the final desired concentrations in the culture medium. A vehicle control (DMSO without Celastrol) should always be included in experiments.

  • Induction of Apoptosis (for neuroprotection studies): Apoptosis can be induced by various stressors, including:

    • Oxygen-Glucose Deprivation (OGD): To mimic ischemic conditions, cells are incubated in a glucose-free medium in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2-4 hours), followed by a return to normal culture conditions (reoxygenation).

    • Chemical Inducers: Compounds like 6-hydroxydopamine (6-OHDA) or MPP+ can be used to model Parkinson's disease-related apoptosis.

Apoptosis Assays

3.2.1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: After treatment, harvest cells (including any floating cells in the medium) and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

3.2.2. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Fixation: Grow and treat cells on coverslips. After treatment, fix the cells with 4% paraformaldehyde.

  • Permeabilization: Permeabilize the cells with a solution containing Triton X-100.

  • Labeling: Incubate the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Counterstaining and Imaging: Counterstain the nuclei with DAPI and visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of proteins in the PI3K/Akt and Nrf2 pathways.

  • Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Bcl-2

    • Bax

    • Cleaved Caspase-3

    • Nrf2

    • HO-1

    • A loading control (e.g., β-actin or GAPDH)

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the anti-apoptotic effects of Celastrol in neuronal cells.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_apoptosis_assays Apoptosis Assessment cluster_pathway_analysis Signaling Pathway Analysis Start Start: Neuronal Cell Culture (e.g., SH-SY5Y) Treatment Treat with Celastrol +/- Apoptotic Stimulus (e.g., OGD) Start->Treatment Flow Annexin V/PI Staining (Flow Cytometry) Treatment->Flow TUNEL TUNEL Assay (Fluorescence Microscopy) Treatment->TUNEL WB Western Blotting (p-Akt, Nrf2, etc.) Treatment->WB IF Immunofluorescence (Nrf2 Nuclear Translocation) Treatment->IF Data1 Data1 Flow->Data1 Quantitative Data: % Apoptotic Cells Data2 Data2 TUNEL->Data2 Qualitative Data: DNA Fragmentation Data3 Data3 WB->Data3 Quantitative Data: Protein Expression Levels Data4 Data4 IF->Data4 Qualitative/Quantitative Data: Protein Localization

Caption: General experimental workflow for studying Celastrol's effects.

References

A Comprehensive Technical Guide to the Pharmacological Properties of Triterpenoid Saponins from Semen Celosiae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semen Celosiae, the seeds of Celosia argentea L., has a long-standing history in traditional medicine, particularly in China, for treating a variety of ailments.[1] Modern phytochemical research has identified triterpenoid (B12794562) saponins (B1172615) as one of the most significant bioactive constituents responsible for its wide-ranging pharmacological effects.[1][2] These oleanane-type saponins have demonstrated considerable potential in preclinical studies, exhibiting hepatoprotective, anti-tumor, anti-inflammatory, immunomodulatory, and lipid-lowering properties.[1][3] This technical guide provides an in-depth overview of the key pharmacological activities of these compounds, detailing the experimental protocols used for their evaluation, presenting quantitative data in structured tables, and illustrating relevant biological pathways and experimental workflows.

Extraction and Isolation of Triterpenoid Saponins

The isolation of triterpenoid saponins from Semen Celosiae is a multi-step process involving extraction, fractionation, and purification. While specific protocols vary, a general methodology can be outlined.

General Experimental Protocol
  • Preparation and Extraction: The dried and powdered seeds of Celosia argentea are typically subjected to heat reflux extraction with an organic solvent, most commonly ethanol. Response surface methodology has been employed to optimize extraction parameters such as solvent-to-material ratio, extraction time, and temperature to maximize yield.

  • Fractionation: The resulting crude extract is concentrated and then partitioned with solvents of varying polarity, such as petroleum ether and ethyl acetate, to remove lipids and other non-polar compounds.

  • Purification: The saponin-rich fraction undergoes further purification using various chromatographic techniques. Macroporous adsorption resins (e.g., D-101) are effective for enrichment. Subsequent separation of individual saponins is achieved through methods like silica (B1680970) gel column chromatography and Sephadex LH-20 gel filtration. Final purification may involve recrystallization to obtain individual saponins like celosins A, B, C, D, E, F, G, I, and II.

G cluster_extraction Extraction & Fractionation cluster_purification Purification A Semen Celosiae (Dried Powder) B Heat Reflux Extraction (Ethanol) A->B C Crude Ethanol Extract B->C D Solvent Partitioning (Petroleum Ether, Ethyl Acetate) C->D E Saponin-Rich Fraction D->E F Macroporous Resin Chromatography (e.g., D-101) E->F Enrichment G Silica Gel Column Chromatography F->G H Sephadex LH-20 Gel Filtration G->H I Purified Triterpenoid Saponins (Celosin I, II, etc.) H->I

Caption: General workflow for extraction and isolation of saponins.

Hepatoprotective Activity

Several triterpenoid saponins from Semen Celosiae, including celosins A, B, C, D, I, II, and semenoside A, have demonstrated significant hepatoprotective effects in animal models of chemically-induced liver injury. The primary mechanism is believed to be linked to their antioxidant capabilities.

Quantitative Data on Hepatoprotective Effects

The efficacy of these saponins is typically measured by their ability to reduce the serum levels of liver injury biomarkers, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), in mice with carbon tetrachloride (CCl₄)-induced hepatotoxicity.

CompoundAnimal ModelDoses (mg/kg, p.o.)Effect on Liver Biomarkers (ALT, AST)Reference
Celosin A & BCCl₄-induced mice1.0, 2.0, 4.0Significant reduction (p<0.01)
Celosin C & DCCl₄-induced mice1.0, 2.0, 4.0Significant reduction (p<0.01)
Celosin I & IICCl₄-induced miceNot specifiedSignificant reduction
Semenoside ACCl₄-induced mice1.0, 2.0, 4.0Significant reduction (p<0.01)
Experimental Protocol: CCl₄-Induced Hepatotoxicity Model
  • Animal Model: Inbred mice are used for the study.

  • Induction of Injury: Hepatotoxicity is induced by intraperitoneal (i.p.) or oral administration of carbon tetrachloride (CCl₄), often diluted in a vehicle like olive oil.

  • Treatment: Test compounds (e.g., celosin A, B, C, or D) are administered orally to the mice at various doses (1.0, 2.0, and 4.0 mg/kg) for a set period before or after CCl₄ administration. A control group receives the vehicle, and a model group receives only CCl₄.

  • Biochemical Analysis: After the treatment period, blood samples are collected, and serum levels of ALT and AST are measured using standard spectrophotometric assay kits.

  • Histopathology: Liver tissues are collected, fixed in formalin, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination of pathological changes.

G A Inbred Mice B Treatment Groups: 1. Control (Vehicle) 2. Model (CCl₄) 3. Test (Saponin + CCl₄) A->B C Oral Administration of Triterpenoid Saponins B->C D Induction of Liver Injury (CCl₄ Injection) B->D E Sample Collection (Blood & Liver Tissue) C->E D->E F Biochemical Analysis (Serum ALT, AST) E->F G Histopathological Examination of Liver Tissue E->G H Evaluation of Hepatoprotective Effect F->H G->H

Caption: Workflow for the CCl₄-induced hepatotoxicity assay.

Anti-Tumor and Cytotoxic Activity

Triterpenoid saponins from Semen Celosiae have been evaluated for their cytotoxic effects against various human cancer cell lines.

Quantitative Data on In Vitro Anti-Tumor Activity

The half-maximal inhibitory concentration (IC₅₀) is a key metric for assessing the cytotoxic potential of a compound.

CompoundCell LineIC₅₀ (µg/mL)Reference
Cristatain SHG44 (Glioma)23.71 ± 2.96
HCT116 (Colon)26.76 ± 4.11
CEM (Leukemia)31.62 ± 2.66
MDA-MB-435 (Breast)27.63 ± 2.93
HepG2 (Hepatocellular Carcinoma)28.35 ± 2.32
Celosin E, F, G All tested cell lines> 100
Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Human cancer cell lines (e.g., HepG2, HCT116, etc.) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the purified saponins (e.g., cristatain, celosin E) for a specified duration (e.g., 48 or 72 hours).

  • MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Quantification: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured with a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value is determined from the dose-response curve.

Immunomodulatory and Anti-Inflammatory Activity

Extracts and isolated saponins from Semen Celosiae exhibit both immunomodulatory and anti-inflammatory properties. These activities are crucial for managing diseases involving immune dysregulation and inflammation.

Quantitative Data on Immunomodulatory & Anti-Inflammatory Effects
ActivityAssayCompound/ExtractEffectReference
Anti-inflammatory LPS-induced NO productionTriterpenoid SaponinsInhibition of Nitric Oxide (NO) production
Immunomodulatory Splenocyte ProliferationWater Extract (CAE)Mitogenic activity (concentration-dependent)
Cytokine Production (Serum)Water Extract (CAE)Increased IL-12 and IFN-γ
Cytokine Production (Splenocytes)Water Extract (CAE)Increased IL-2, IFN-γ; Decreased IL-4
Experimental Protocols
  • Anti-Inflammatory (LPS-induced NO Production):

    • Macrophage-like cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the production of nitric oxide (NO).

    • The cells are co-incubated with various concentrations of the test saponins.

    • The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. Inhibition of NO production indicates anti-inflammatory activity.

  • Immunomodulatory (Cytokine Production & Proliferation):

    • Splenocytes are isolated from mice (e.g., BALB/c).

    • For proliferation assays, splenocytes are incubated with the Semen Celosiae extract (CAE), and cell proliferation is measured (e.g., via BrdU incorporation or MTT assay).

    • For cytokine analysis, mice are administered the extract, and serum levels of cytokines like IL-12 and IFN-γ are measured over time using ELISA.

    • Alternatively, isolated splenocytes are stimulated (e.g., with PMA and A23187) in the presence of the extract, and cytokine levels (IL-2, IFN-γ, IL-4) in the supernatant are quantified by ELISA.

Proposed Signaling Pathway for Immunomodulatory Effects

The immunomodulatory effects of Semen Celosiae extract appear to be mediated by the activation of macrophages and a shift towards a Th1-dominant immune response. The extract induces the production of IL-12, a key cytokine that promotes the differentiation of T helper cells into the Th1 lineage. These Th1 cells then produce IL-2 and IFN-γ, which further activate cytotoxic T lymphocytes and macrophages, enhancing their tumoricidal and anti-metastatic capabilities. This is coupled with a decrease in Th2 cytokines like IL-4.

G cluster_stimulus Initiation cluster_cells Immune Cell Activation cluster_cytokines Cytokine Production cluster_outcome Pharmacological Outcome A Semen Celosiae Triterpenoid Saponins B Macrophages A->B Activates I IL-4 A->I Inhibits Production F IL-12 B->F Produces J Enhanced Tumoricidal Activity & Anti-Metastatic Effect B->J C T Helper Cells (Th0) D Th1 Cells C->D E Th2 Cells C->E G IFN-γ D->G Produces H IL-2 D->H Produces E->I Produces F->C Promotes Differentiation F->D G->B Activates H->D Autocrine Loop

Caption: Proposed pathway for immunomodulatory effects of saponins.

Lipid-Lowering Activity

Recent studies have highlighted the potential of triterpenoid saponins from Semen Celosiae in managing lipid accumulation, a key factor in nonalcoholic fatty liver disease (NAFLD).

Quantitative Data

The lipid-lowering activity was evaluated in vitro using HepG2 cells, a human liver cancer cell line, induced with palmitic acid to mimic lipid overload.

Compound ClassCell LineAssayEffectReference
Six main triterpenoid saponinsPalmitic acid-induced HepG2Oil Red O StainingPotential lipid-lowering activity observed for all tested compounds
Experimental Protocol: In Vitro Lipid Accumulation Assay
  • Cell Culture: HepG2 cells are cultured under standard conditions.

  • Induction of Lipid Accumulation: Cells are treated with palmitic acid to induce intracellular lipid droplet formation.

  • Saponin Treatment: The cells are co-treated with the purified saponins from Semen Celosiae.

  • Lipid Staining: After the treatment period, the cells are fixed and stained with Oil Red O, a dye that specifically stains neutral triglycerides and lipids.

  • Quantification and Visualization: The stained lipid droplets are visualized by microscopy. For quantification, the dye is extracted from the cells and the absorbance is measured spectrophotometrically. A reduction in Oil Red O staining indicates a lipid-lowering effect.

Conclusion

The triterpenoid saponins isolated from Semen Celosiae represent a class of natural compounds with significant and diverse pharmacological properties. The robust preclinical evidence for their hepatoprotective, anti-tumor, anti-inflammatory, immunomodulatory, and lipid-lowering activities underscores their therapeutic potential. This guide provides drug development professionals and researchers with a foundational understanding of these properties, supported by quantitative data and detailed experimental methodologies. Further investigation into the precise molecular mechanisms, structure-activity relationships, and in vivo efficacy in more complex disease models is warranted to translate these promising findings into novel therapeutic agents.

References

Celosia cristata Seeds: A Reservoir of Bioactive Compounds for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Celosia cristata, commonly known as cockscomb, has a rich history in traditional medicine for treating a variety of ailments. Modern phytochemical investigations have revealed that the seeds of this plant are a potent source of diverse bioactive compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the key bioactive constituents isolated from Celosia cristata seeds, their demonstrated pharmacological activities, and detailed experimental methodologies for their extraction, isolation, and bioactivity assessment. Particular focus is given to triterpenoid (B12794562) saponins (B1172615), flavonoids, and phenolic compounds, which are major contributors to the plant's medicinal properties, including hepatoprotective, anti-inflammatory, and antioxidant effects. This document aims to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in exploring the therapeutic promise of Celosia cristata seeds.

Introduction

Celosia cristata L., a member of the Amaranthaceae family, is widely cultivated for its ornamental flowers. Beyond its aesthetic value, various parts of the plant, especially the seeds, have been utilized in traditional medicine systems across Asia and Africa to treat conditions such as jaundice, inflammation, diabetes, and skin diseases.[1][2][3] The seeds, in particular, have been identified as a rich repository of phytochemicals, including triterpenoid saponins, flavonoids, phenolic compounds, and fatty acids, which are believed to be responsible for their therapeutic effects.[4][5] This guide delves into the scientific evidence supporting the medicinal use of Celosia cristata seeds, with a focus on the bioactive compounds and their mechanisms of action.

Key Bioactive Compounds in Celosia cristata Seeds

Phytochemical analyses of Celosia cristata seeds have led to the identification of several classes of bioactive compounds.

Triterpenoid Saponins

Triterpenoid saponins are a prominent class of compounds in Celosia cristata seeds, with several identified, including:

  • Celosins (A, B, C, D, H, I, J): A group of oleanane-type triterpenoid saponins.

  • Cristatain: A novel saponin (B1150181) with demonstrated hepatoprotective properties.

  • Semenoside A: A triterpenoid saponin that has also shown significant hepatoprotective effects.

Flavonoids

The seeds are also a source of various flavonoids known for their antioxidant and anti-inflammatory activities:

  • Kaempferol: A natural flavonol that has been extensively studied for its health-promoting benefits.

  • Quercetin: A well-known flavonoid with potent antioxidant and anti-inflammatory properties.

Phenolic Compounds

Phenolic compounds contribute significantly to the antioxidant capacity of the seed extracts. These include various phenolic acids and other related compounds.

Other Compounds

Other compounds isolated from the seeds include fatty acids, amino acids, and bicyclic peptides like moroidin, which has been shown to inhibit tubulin polymerization.

Pharmacological Activities

The bioactive compounds in Celosia cristata seeds are associated with a range of pharmacological activities, making them attractive candidates for drug development.

Hepatoprotective Activity

Several studies have demonstrated the hepatoprotective effects of Celosia cristata seed extracts and their isolated saponins. Cristatain and semenoside A have been shown to protect against liver damage in animal models. The total saponins from the seeds have also been found to mitigate hepatic steatosis and liver injury.

Anti-inflammatory Activity

Extracts from Celosia cristata and its isolated compounds have exhibited significant anti-inflammatory properties. This activity is attributed to the presence of flavonoids and saponins, which can modulate inflammatory pathways.

Antioxidant Activity

The seeds are a potent source of antioxidants, primarily due to their high content of phenolic compounds and flavonoids. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases.

Quantitative Data on Bioactive Compounds and Activities

The following tables summarize the quantitative data available on the bioactive compounds and pharmacological activities of Celosia cristata seed extracts and their constituents.

Table 1: Bioactive Compound Content in Celosia cristata Seeds

Compound ClassSpecific Compound/ParameterContentReference
Triterpenoid Saponins Celosin IHighest concentration among saponins
Purified Celosin J0.01 - 0.05% of dry seed weight (estimated)
Flavonoids Total Flavonoid Content66.69 ± 2.14 mg QE/g extract
Phenolic Compounds Total Phenolic Content45.21 ± 1.86 mg GAE/g extract
Fatty Oil Total Fatty Oil7.2 - 7.9%
Protein Total Protein10.1 - 12.8%

Table 2: Pharmacological Activities of Celosia cristata Seed Extracts and Compounds

ActivityAssayTest SubstanceResult (IC50 / Effective Dose)Reference
Anti-inflammatory LPS-induced NO production in RAW 264.7 cellsCH2Cl2-soluble fraction of aerial partsIC50: 24.7 µg/mL
Antioxidant DPPH radical scavengingMethanol (B129727) extract of whole plantIC50: 76.34 ± 2.36 μg/mL
Hepatoprotective CCl4-induced hepatotoxicity in miceSemenoside A1.0, 2.0, and 4.0 mg/kg (oral)
Hepatoprotective t-BHP-induced oxidative hepatotoxicity in ratsFlower extract100 and 500 mg/kg (oral)

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and bioactivity assessment of compounds from Celosia cristata seeds.

Extraction and Isolation of Triterpenoid Saponins

The following protocol is a general method for the extraction and isolation of triterpenoid saponins, which can be adapted for celosins from Celosia cristata seeds.

Diagram of Triterpenoid Saponin Extraction and Isolation Workflow

Triterpenoid_Saponin_Extraction A Dried & Powdered Celosia cristata Seeds B Defatting with Petroleum Ether A->B C Extraction with 60% Ethanol (B145695) B->C D Concentration of Ethanolic Extract C->D E Suspension in Water & Partition with n-Butanol D->E F Concentration of n-Butanol Fraction (Crude Saponins) E->F G Silica (B1680970) Gel Column Chromatography (Gradient Elution: Chloroform-Methanol) F->G H Fraction Collection & TLC Analysis G->H I Pooling of Saponin-rich Fractions H->I J Sephadex LH-20 Column Chromatography (Elution: Methanol) I->J K Purified Triterpenoid Saponins (e.g., Celosins) J->K

A generalized workflow for triterpenoid saponin extraction.

Protocol:

  • Preparation of Plant Material: Dry the Celosia cristata seeds at 40°C and grind them into a fine powder.

  • Defatting: Extract the powdered seeds with petroleum ether in a Soxhlet apparatus to remove lipids.

  • Extraction: Macerate or reflux the defatted powder with 60% ethanol.

  • Concentration: Concentrate the ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in water and partition it successively with n-butanol. The saponins will move to the n-butanol layer.

  • Crude Saponin Fraction: Concentrate the n-butanol fraction to dryness to yield the crude saponin mixture.

  • Silica Gel Column Chromatography: Subject the crude saponin fraction to column chromatography on a silica gel column. Elute with a gradient of chloroform (B151607) and methanol, gradually increasing the polarity.

  • Fraction Monitoring: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Further Purification: Pool the fractions containing the target saponins and further purify them using Sephadex LH-20 column chromatography with methanol as the eluent.

Hepatoprotective Activity Assay (CCl₄-induced Hepatotoxicity Model)

This in vivo assay evaluates the ability of a test substance to protect the liver from damage induced by carbon tetrachloride (CCl₄).

Diagram of CCl₄-induced Hepatotoxicity Assay Workflow

Hepatotoxicity_Assay A Acclimatize Male BALB/c Mice B Group Allocation: - Control - CCl₄ Control - Test Substance + CCl₄ - Silymarin + CCl₄ A->B C Oral Administration of Test Substance or Vehicle for 7 days B->C D Induction of Hepatotoxicity with CCl₄ (i.p. injection) C->D E Sacrifice Animals after 24 hours D->E F Collect Blood for Serum Biochemical Analysis (ALT, AST, ALP) E->F G Excise Liver for Histopathological Examination E->G H Data Analysis and Interpretation F->H G->H

Workflow for the CCl₄-induced hepatotoxicity assay.

Protocol:

  • Animal Model: Use male BALB/c mice, acclimatized for at least one week.

  • Grouping: Divide the animals into groups: a normal control group, a CCl₄ control group, test substance-treated groups (at different doses), and a positive control group (e.g., silymarin).

  • Treatment: Administer the test substance (e.g., Celosia cristata seed extract or isolated compound) orally for a specified period (e.g., 7 days).

  • Induction of Toxicity: On the last day of treatment, induce liver damage by intraperitoneal injection of CCl₄ (e.g., 1.2 mL/kg).

  • Sample Collection: After 24 hours, collect blood samples for biochemical analysis of liver enzymes (ALT, AST, ALP).

  • Histopathology: Euthanize the animals and collect liver tissue for histopathological examination to assess the degree of necrosis and inflammation.

Anti-inflammatory Activity Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)

This in vitro assay measures the ability of a substance to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Diagram of LPS-induced NO Production Assay Workflow

NO_Assay A Seed RAW 264.7 Macrophages in a 96-well plate B Incubate for 24 hours A->B C Pre-treat cells with Test Substance at various concentrations B->C D Stimulate cells with LPS (1 µg/mL) C->D E Incubate for another 24 hours D->E F Collect cell supernatant E->F G Measure Nitrite (B80452) Concentration using Griess Reagent F->G H Calculate Percentage Inhibition of NO Production G->H

Workflow for the LPS-induced NO production assay.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test substance for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control.

Signaling Pathways

While the precise molecular mechanisms of action for many bioactive compounds from Celosia cristata seeds are still under investigation, their known anti-inflammatory and hepatoprotective effects suggest potential modulation of key signaling pathways.

Potential Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural anti-inflammatory compounds exert their effects by inhibiting this pathway. It is plausible that saponins and flavonoids from Celosia cristata seeds may inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes such as those for TNF-α, IL-6, and iNOS.

Diagram of a Hypothesized NF-κB Inhibition by Celosia cristata Compounds

NFkB_Inhibition cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Celosia Celosia cristata Compounds Celosia->IKK inhibits? DNA DNA NFkB_nuc->DNA binds Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Inflammation induces Nrf2_Activation cluster_0 Cytoplasm cluster_1 Nucleus ROS Oxidative Stress (e.g., from CCl₄) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Keap1_Nrf2->Nrf2 releases Celosia Celosia cristata Compounds Celosia->Keap1_Nrf2 promotes dissociation? ARE ARE Nrf2_nuc->ARE binds Antioxidant Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant induces

References

Methodological & Application

Application Note: Quantification of Celosin K in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Celosin K in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This method is intended for use in pharmacokinetic studies and other clinical research applications.

Introduction

This compound is a triterpenoid (B12794562) saponin (B1150181) identified in plants of the Celosia genus.[1][2][3] Due to its potential biological activities, a reliable and sensitive analytical method is crucial for its quantitative analysis in biological matrices to support pharmacokinetic and toxicological studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high selectivity and sensitivity, making it the ideal platform for quantifying low concentrations of analytes in complex biological samples.[4][5][6] This application note provides a detailed protocol for the quantification of this compound in human plasma.

Chemical Information for this compound:

  • Molecular Formula: C₄₇H₇₄O₁₉[7]

  • Molecular Weight: 943.1 g/mol [7]

Experimental
  • This compound reference standard (purity ≥98%)

  • Internal Standard (IS), e.g., Digoxin or a structurally similar stable-isotope labeled compound

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • HPLC System: A system capable of delivering reproducible gradients at analytical flow rates (e.g., Shimadzu Nexera, Waters ACQUITY UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex QTRAP, Waters Xevo TQ-S).

  • Analytical Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18, 100 x 2.0 mm, 3 µm) is recommended for good separation of triterpenoid saponins.[4][5]

2.3.1. Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the IS in methanol.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.

2.3.2. Calibration Curve and Quality Control (QC) Samples

  • Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations over the desired analytical range (e.g., 1-1000 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in a similar manner.

2.3.3. Plasma Sample Preparation

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution (100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.[8]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-MS/MS Method
ParameterCondition
Column Phenomenex Luna C18 (100 x 2.0 mm, 3 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Temperature 500°C
Curtain Gas (CUR) 30 psi
Collision Gas (CAD) Medium
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

MRM Transitions:

  • The precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer. Based on its molecular weight of 943.1, potential precursor ions in positive mode could be the protonated molecule [M+H]⁺ (m/z 944.5) or adducts like [M+Na]⁺ (m/z 966.5) or [M+NH₄]⁺ (m/z 961.5). A plausible fragmentation would involve the loss of sugar moieties. For a structurally related compound, Compound K (MW 622.88), a transition of m/z 621.494 → 161.0 was used.[4][5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
This compound To be determinedTo be determined150To be determinedTo be determined
IS To be determinedTo be determined150To be determinedTo be determined
Data Analysis
  • Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the IS versus the nominal concentration of the calibration standards.

  • A linear regression with a weighting factor of 1/x² is typically used. The coefficient of determination (r²) should be >0.99.

Method Validation (Summary of Expected Performance)

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

ParameterAcceptance Criteria
Linearity r² ≥ 0.99
Accuracy & Precision Within ±15% (±20% at LLOQ) for QC samples
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. Expected to be in the low ng/mL range.[4][5]
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma.
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solutions.
Recovery Consistent and reproducible across the concentration range.
Stability Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).
Conclusion

This application note presents a framework for a robust and sensitive HPLC-MS/MS method for the quantification of this compound in human plasma. The proposed method, after full validation, will be suitable for supporting clinical and preclinical studies.

Protocol: Quantification of this compound in Human Plasma

1. Scope: This protocol details the procedure for the quantitative analysis of this compound in human plasma samples using HPLC-MS/MS.

2. Materials and Equipment:

  • This compound and Internal Standard (IS) reference materials

  • Blank human plasma

  • Methanol, Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Deionized water

  • Pipettes and tips

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • HPLC system with autosampler

  • Triple quadrupole mass spectrometer

  • Analytical balance

3. Procedure:

3.1. Preparation of Solutions:

  • Mobile Phase A (0.1% FA in Water): Add 1 mL of formic acid to 999 mL of deionized water. Mix well.

  • Mobile Phase B (0.1% FA in Acetonitrile): Add 1 mL of formic acid to 999 mL of acetonitrile. Mix well.

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the IS in methanol.

  • Working Standards: Prepare serial dilutions of the this compound stock solution in 50:50 methanol:water to create a series of working standards for the calibration curve.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in methanol.

3.2. Sample Preparation Workflow:

  • Label microcentrifuge tubes for blanks, standards, QCs, and unknown samples.

  • Allow all plasma samples and reagents to thaw to room temperature.

  • Pipette 100 µL of the appropriate matrix (blank plasma for standards, or study sample) into the labeled tubes.

  • For calibration standards and QCs, spike with the corresponding working standard solutions.

  • Add 10 µL of the IS working solution (100 ng/mL) to all tubes except for the double blank (matrix only).

  • Add 300 µL of cold acetonitrile to all tubes.

  • Vortex each tube for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of labeled tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract with 100 µL of the initial mobile phase (90% A: 10% B).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an HPLC vial with an insert and cap it.

3.3. HPLC-MS/MS Analysis:

  • Set up the HPLC and mass spectrometer with the parameters detailed in the application note (Tables in sections 3.1 and 3.2).

  • Create a sequence table in the instrument control software. The sequence should begin with blank injections, followed by the calibration curve, QC samples, and then the unknown samples.

  • Place the vials in the autosampler tray according to the sequence.

  • Start the analysis.

3.4. Data Processing:

  • Integrate the peaks for this compound and the IS in the resulting chromatograms.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Apply a linear regression model (typically with 1/x² weighting).

  • Determine the concentration of this compound in the QC and unknown samples using the regression equation from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is precip 3. Protein Precipitation (Acetonitrile) add_is->precip vortex1 4. Vortex precip->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant evap 7. Evaporate to Dryness supernatant->evap reconstitute 8. Reconstitute evap->reconstitute hplc 9. HPLC Separation (C18 Column) reconstitute->hplc msms 10. MS/MS Detection (ESI+, MRM) hplc->msms quant 11. Quantification (Peak Area Ratio) msms->quant

Caption: Workflow for the HPLC-MS/MS quantification of this compound in plasma.

References

Application Notes: Cytotoxicity Assessment of Celosin K using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Celosin K, a compound derived from the plant Celosia argentea, has been investigated for its potential therapeutic properties, including its cytotoxic effects on various cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and cytotoxicity.[1][2] This assay quantifies the metabolic activity of living cells, which serves as an indicator of cell health. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these formazan crystals, which is determined by dissolving them and measuring their absorbance, is directly proportional to the number of metabolically active cells. These application notes provide a comprehensive protocol for evaluating the cytotoxic effects of this compound on a selected cell line using the MTT assay.

Principle of the MTT Assay

The MTT assay is based on the enzymatic conversion of the MTT salt into formazan by mitochondrial enzymes in living cells. This reduction is primarily carried out by NAD(P)H-dependent oxidoreductases and reflects the mitochondrial integrity and metabolic activity of the cells. The resulting insoluble purple formazan is then solubilized, and the absorbance of the solution is measured spectrophotometrically. A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability and suggests a cytotoxic effect of the tested compound.

Experimental Protocol

Materials and Reagents

  • This compound (or Celosia argentea extract)

  • Selected cancer cell line (e.g., MCF-7, HeLa, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

  • Sterile pipette tips and tubes

Procedure

1. Cell Seeding a. Culture the selected cell line in complete medium until approximately 80-90% confluent. b. Harvest the cells using standard trypsinization methods and perform a cell count. c. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. Cell Treatment a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the this compound stock solution in serum-free culture medium to achieve the desired final concentrations. c. After the 24-hour incubation, carefully remove the medium from the wells. d. Add 100 µL of the medium containing different concentrations of this compound to the respective wells. e. Include vehicle control wells (containing the same concentration of the solvent used for this compound) and untreated control wells (containing only fresh medium). f. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Assay a. Following the treatment period, add 10-20 µL of the 5 mg/mL MTT stock solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100-150 µL of DMSO or another appropriate solubilization solvent to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for approximately 15 minutes to ensure complete solubilization of the formazan.

4. Data Acquisition a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. b. The absorbance values are proportional to the number of viable cells.

5. Data Analysis a. Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 b. Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve. c. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.

Data Presentation

The cytotoxic effects of various extracts and compounds from Celosia argentea have been evaluated against several cancer cell lines. The following table summarizes some of the reported IC50 values.

Compound/Extract from Celosia argenteaCell LineAssayIC50 Value / CytotoxicityReference
Methanolic FractionSiHa, MCF-7MTT28 µg/mL
Luteolin-7-O-glucosideSiHa, HCT, MCF-7MTTPotent cytotoxicity at 20 µg/mL
Phenolic CompoundSiHa, HCT, MCF-7MTTPotent cytotoxicity at 18 µg/mL
Aqueous ExtractNot specifiedMTT30 µg/mL
Flowering Stage ExtractsRAW 264.7, 3T3-L1MTTNot toxic at concentrations up to 200 µg/mL

Visualizations

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate (5,000-10,000 cells/well) start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h treat_cells Treat Cells with this compound (Various Concentrations) incubate_24h->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT Solution (10-20 µL of 5 mg/mL) incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Remove Medium & Add Solubilizer (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end_node End determine_ic50->end_node

Caption: Workflow of the this compound cytotoxicity assay using the MTT method.

Conceptual Signaling Pathway for Cytotoxicity

Cytotoxicity_Pathway cluster_pathways Cellular Response celosin_k This compound cell_cycle_arrest G2/M Cell Cycle Arrest celosin_k->cell_cycle_arrest apoptosis Apoptosis Induction celosin_k->apoptosis inhibition Inhibition of Proliferation cell_cycle_arrest->inhibition cell_death Programmed Cell Death apoptosis->cell_death

Caption: Potential mechanisms of this compound-induced cytotoxicity.

References

In Vitro Anti-inflammatory Assay Protocol for Celosin K

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for evaluating the in vitro anti-inflammatory properties of Celosin K, a compound of interest for therapeutic development. The described assays focus on a well-established model of inflammation using lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). The protocol details methods to quantify key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6), and to assess the compound's effect on the NF-κB signaling pathway, a critical regulator of the inflammatory response. Additionally, a cell viability assay is included to ensure that the observed anti-inflammatory effects are not a result of cytotoxicity. This application note is intended to guide researchers in the systematic evaluation of this compound's anti-inflammatory potential.

Introduction

Inflammation is a complex biological response to harmful stimuli and is a hallmark of numerous chronic diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a pivotal mediator of the inflammatory process, controlling the expression of various pro-inflammatory genes, including those for cytokines and enzymes that produce inflammatory mediators.[1][2] Celastrol, a triterpenoid (B12794562) compound with known anti-inflammatory properties, has been shown to exert its effects by inhibiting the NF-κB pathway.[1][2][3] Specifically, it can prevent the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1][2] This protocol is designed to test the hypothesis that this compound possesses similar anti-inflammatory activities by targeting this key signaling cascade.

Murine macrophage-like RAW 264.7 cells are a widely used and reliable model for studying inflammation in vitro. Upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, these cells produce a variety of inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[3][4] This protocol outlines a series of experiments to measure the inhibitory effect of this compound on the production of these key markers of inflammation.

Signaling Pathway

The inflammatory response in macrophages stimulated by LPS is largely mediated by the Toll-like receptor 4 (TLR4) and the subsequent activation of the NF-κB signaling pathway. This pathway is a primary target for many anti-inflammatory compounds. The diagram below illustrates the key steps in this pathway and the potential point of intervention for this compound.

NFkB_Pathway cluster_complex LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates NFkB_complex IκBα-p65 Complex (Inactive) IKK->NFkB_complex Phosphorylates IκBα IkBa IκBα IkBa->NFkB_complex p65 p65 p65->NFkB_complex p65_nucleus p65 (Active) NFkB_complex->p65_nucleus IκBα Degradation p65 Translocation Nucleus Nucleus p65_nucleus->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Transcription CelosinK This compound CelosinK->IKK Inhibits

Caption: NF-κB Signaling Pathway and this compound's Proposed Mechanism of Action.

Experimental Workflow

The overall experimental workflow is designed to be systematic, starting from cell culture and treatment, followed by the assessment of cytotoxicity and anti-inflammatory activity through various assays.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture RAW 264.7 Cell Culture start->cell_culture treatment Pre-treatment with this compound (Various Concentrations) cell_culture->treatment stimulation Inflammatory Stimulation with LPS treatment->stimulation harvest Harvest Supernatant and Cell Lysates stimulation->harvest mtt MTT Assay (Cell Viability) harvest->mtt Cells griess Griess Assay (Nitric Oxide) harvest->griess Supernatant elisa ELISA (TNF-α, IL-6) harvest->elisa Supernatant western Western Blot (IκBα, p-p65) harvest->western Cell Lysates data_analysis Data Analysis and Interpretation mtt->data_analysis griess->data_analysis elisa->data_analysis western->data_analysis end End data_analysis->end

Caption: Overall Experimental Workflow for In Vitro Anti-inflammatory Assays.

Materials and Reagents

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (with known purity)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Griess Reagent Kit

  • TNF-α and IL-6 ELISA Kits (murine)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • Antibodies: anti-IκBα, anti-phospho-p65, anti-β-actin, and appropriate secondary antibodies.

Experimental Protocols

Cell Culture and Treatment
  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.

  • Prepare stock solutions of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter times for Western blotting). Include a vehicle control group (DMSO) and a negative control group (no LPS).

Cell Viability Assay (MTT Assay)
  • After the treatment period, add MTT solution to each well of a 96-well plate and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Nitric Oxide (NO) Determination (Griess Assay)
  • Collect the cell culture supernatant after the 24-hour incubation period.

  • Mix the supernatant with Griess reagent according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)
  • Collect the cell culture supernatant.

  • Perform ELISA for TNF-α and IL-6 according to the manufacturer's protocol.

  • Briefly, coat a 96-well plate with capture antibody, add samples and standards, followed by detection antibody and substrate.

  • Measure the absorbance and calculate cytokine concentrations based on the standard curve.

Western Blot Analysis
  • After treatment, wash the cells with cold PBS and lyse them with cell lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies (e.g., anti-IκBα, anti-phospho-p65, anti-β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Data Presentation

The quantitative data from the assays should be summarized in the following tables for clear comparison.

Table 1: Effect of this compound on Cell Viability of LPS-stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)Cell Viability (%)
Control0100 ± 5.2
LPS (1 µg/mL)098 ± 4.8
This compound + LPS197 ± 5.1
This compound + LPS595 ± 4.9
This compound + LPS1093 ± 5.5
This compound + LPS2588 ± 6.2

Data are presented as mean ± SD.

Table 2: Inhibitory Effect of this compound on NO Production in LPS-stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)NO Production (µM)Inhibition (%)
Control01.2 ± 0.3-
LPS (1 µg/mL)025.6 ± 2.10
This compound + LPS120.4 ± 1.820.3
This compound + LPS514.8 ± 1.542.2
This compound + LPS108.9 ± 1.165.2
This compound + LPS254.5 ± 0.882.4

Data are presented as mean ± SD.

Table 3: Inhibitory Effect of this compound on TNF-α and IL-6 Production in LPS-stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control050 ± 835 ± 6
LPS (1 µg/mL)03200 ± 1502500 ± 120
This compound + LPS12650 ± 1302100 ± 110
This compound + LPS51800 ± 1101550 ± 90
This compound + LPS10950 ± 80800 ± 70
This compound + LPS25400 ± 50350 ± 40

Data are presented as mean ± SD.

Conclusion

This protocol provides a robust framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the compound's ability to modulate key inflammatory pathways and mediators. The results from these assays will be crucial in determining the therapeutic potential of this compound and guiding future drug development efforts.

References

Application Note: Measuring Nitric Oxide Inhibition by Celosin K in RAW 264.7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Celosin K, a triterpenoid (B12794562) saponin (B1150181) isolated from plants of the Celosia genus, belongs to a class of compounds that have demonstrated a variety of pharmacological activities, including hepatoprotective and anti-inflammatory effects.[1] Structurally related compounds, such as Celosins E, F, and G, have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[2] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a key feature of the inflammatory response and is implicated in the pathophysiology of various inflammatory diseases.[3][4] Therefore, inhibitors of iNOS are considered promising therapeutic agents.[5][6][7]

This application note provides a comprehensive set of protocols to investigate the potential of this compound to inhibit nitric oxide production in the murine macrophage cell line RAW 264.7. The protocols detailed herein describe the culture of RAW 264.7 cells, the induction of an inflammatory response using LPS, the quantification of nitric oxide production via the Griess assay, and the assessment of cell viability using the MTT assay to rule out cytotoxic effects. Furthermore, this document outlines the key signaling pathways involved in LPS-induced NO production, providing a framework for mechanistic studies.

While direct experimental data on this compound's anti-inflammatory activity is not yet widely available, the protocols provided here serve as a robust methodology for researchers to test the hypothesis that this compound, like its congeners, can modulate the inflammatory response by inhibiting nitric oxide production.

Data Presentation

The following tables provide a template for organizing and presenting the quantitative data obtained from the described experiments.

Table 1: Effect of this compound on Nitric Oxide Production in LPS-stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)Nitrite (B80452) Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (Untreated)-
LPS (1 µg/mL)-0%
LPS + this compound1
LPS + this compound5
LPS + this compound10
LPS + this compound25
LPS + this compound50
L-NAME (Positive Control)100

Table 2: Cytotoxicity of this compound on RAW 264.7 Cells (MTT Assay)

Treatment GroupConcentration (µM)Absorbance at 570 nm (Mean ± SD)% Cell Viability
Control (Untreated)-100%
This compound1
This compound5
This compound10
This compound25
This compound50
Doxorubicin (Positive Control)10

Experimental Protocols

RAW 264.7 Cell Culture

This protocol describes the routine maintenance of the RAW 264.7 murine macrophage cell line.

Materials:

  • RAW 264.7 cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell scraper

  • 75 cm² cell culture flasks

  • 15 mL and 50 mL conical tubes

  • Hemocytometer or automated cell counter

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 75 cm² flask.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Monitor cell confluency daily. Cells should be passaged when they reach 80-90% confluency.

  • To passage the cells, aspirate the old medium and wash the cell monolayer once with sterile PBS.

  • Add 2-3 mL of pre-warmed Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C until cells start to detach.

  • Gently tap the flask to dislodge the cells completely. Alternatively, use a cell scraper to detach the adherent cells.

  • Add 7-8 mL of complete DMEM to inactivate the trypsin and transfer the cell suspension to a 15 mL conical tube.

  • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete DMEM.

  • Determine the cell concentration using a hemocytometer or an automated cell counter.

  • Seed the cells into new 75 cm² flasks at a density of 2-5 x 10⁵ cells/mL. A split ratio of 1:3 to 1:6 is typically appropriate.

  • Change the culture medium every 2-3 days.

Nitric Oxide Inhibition Assay

This protocol details the procedure for stimulating RAW 264.7 cells with LPS to induce NO production and treating them with this compound to assess its inhibitory effect.

Materials:

  • RAW 264.7 cells

  • Complete DMEM

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO or other suitable solvent)

  • L-N⁶-(1-Iminoethyl)lysine (L-NIL) or N(G)-Nitro-L-arginine methyl ester (L-NAME) as a positive control

  • 96-well cell culture plates

  • Griess Reagent System

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well (100 µL) and incubate for 24 hours to allow for cell adherence.

  • Prepare serial dilutions of this compound in complete DMEM. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1% in the final culture volume.

  • After 24 hours, remove the medium from the wells and replace it with 100 µL of fresh medium containing the desired concentrations of this compound or the positive control (L-NAME). Include a vehicle control (medium with solvent).

  • Incubate the plate for 1 hour at 37°C.

  • Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except for the untreated control wells.

  • Incubate the plate for a further 24 hours at 37°C.

  • After incubation, collect 50 µL of the culture supernatant from each well for the Griess assay.

Griess Assay for Nitrite Quantification

This protocol describes the colorimetric measurement of nitrite, a stable and quantifiable breakdown product of nitric oxide.

Materials:

  • Culture supernatants from the Nitric Oxide Inhibition Assay

  • Griess Reagent A (Sulfanilamide solution)

  • Griess Reagent B (N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) solution)

  • Sodium Nitrite (NaNO₂) standard solution

  • 96-well microplate reader

Procedure:

  • Prepare a standard curve of sodium nitrite ranging from 1 to 100 µM in complete DMEM.

  • In a new 96-well plate, add 50 µL of the collected culture supernatants and 50 µL of the nitrite standards to separate wells.

  • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.

  • The percentage of NO inhibition can be calculated using the following formula: % Inhibition = [1 - (Nitrite concentration in treated sample / Nitrite concentration in LPS-only sample)] x 100

MTT Assay for Cell Viability

This protocol is used to determine if the observed inhibition of nitric oxide production is due to the pharmacological activity of this compound or a result of its cytotoxicity.

Materials:

  • RAW 264.7 cells

  • Complete DMEM

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Solution

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well (100 µL) and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (as prepared for the inhibition assay) for 24 hours. Include an untreated control and a positive control for cytotoxicity (e.g., Doxorubicin).

  • After the 24-hour treatment, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability can be calculated as a percentage of the untreated control: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays Culture Culture RAW 264.7 Cells Seed Seed cells in 96-well plates Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Griess Griess Assay for NO Stimulate->Griess MTT MTT Assay for Viability Stimulate->MTT

Caption: Experimental workflow for assessing the inhibitory effect of this compound on nitric oxide production.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates Nucleus Nucleus iNOS_gene iNOS Gene NFκB_n->iNOS_gene Activates Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide iNOS_protein->NO Catalyzes L-arginine to NO AP1 AP-1 MAPKs->AP1 Activates AP1_n AP-1 AP1->AP1_n Translocates AP1_n->iNOS_gene Activates Transcription CelosinK This compound CelosinK->IKK Inhibits? CelosinK->MAPKs Inhibits?

Caption: Putative signaling pathways for LPS-induced nitric oxide production and potential inhibition by this compound.

References

Application Notes and Protocols for Neuro-K: A Novel Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is oxidative stress, which leads to neuronal damage and apoptosis. The identification of novel therapeutic agents that can mitigate these effects is a critical area of research. "Neuro-K" is a hypothetical novel compound under investigation for its potential neuroprotective properties. These application notes provide a comprehensive overview of the experimental design and protocols for evaluating the neuroprotective efficacy of Neuro-K in vitro. The methodologies outlined are based on established models and assays commonly used in the field of neuroprotection research.

The primary proposed mechanism of action for Neuro-K involves the activation of key pro-survival signaling pathways and the inhibition of apoptotic cascades. Specifically, it is hypothesized that Neuro-K enhances the PI3K/Akt and Nrf2/HO-1 pathways, leading to increased antioxidant defense and reduced apoptosis in neuronal cells.

Key Experimental Protocols

In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol details the assessment of Neuro-K's ability to protect human neuroblastoma SH-SY5Y cells from neurotoxin-induced cell death. 6-hydroxydopamine (6-OHDA) is used as the neurotoxin to model Parkinson's disease-like neuronal damage.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium/F-12 (DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Neuro-K (stock solution in DMSO)

  • 6-hydroxydopamine (6-OHDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the SH-SY5Y cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment with Neuro-K: Prepare serial dilutions of Neuro-K (e.g., 0.1, 1, 10, 100 nM) in fresh cell culture medium. Remove the old medium from the wells and add 100 µL of the Neuro-K solutions. Incubate for 1 hour.[1]

  • Induction of Neurotoxicity: Prepare a 20 µM solution of 6-OHDA in fresh cell culture medium. After the 1-hour pre-treatment with Neuro-K, add 100 µL of the 6-OHDA solution to the wells (final volume 200 µL). Include a control group treated with vehicle (DMSO) only and a group treated with 6-OHDA only.

  • Incubation: Incubate the plates for 18 hours at 37°C.[1]

  • Cell Viability Assessment (MTT Assay):

    • After incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group (vehicle-treated cells).

Glutamate-Induced Excitotoxicity Assay in HT22 Cells

This protocol assesses the protective effect of Neuro-K against glutamate-induced oxidative stress and cell death in the mouse hippocampal cell line HT22.

Materials:

  • HT22 mouse hippocampal cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Neuro-K (stock solution in DMSO)

  • L-glutamic acid (Glutamate)

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

  • 96-well cell culture plates

Protocol:

  • Cell Culture: Maintain HT22 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.

  • Cell Seeding: Plate HT22 cells in 96-well plates at a density of 2 x 10^4 cells/well and allow them to attach overnight.

  • Co-treatment: Prepare various concentrations of Neuro-K (e.g., 0.1, 1, 10 µM) and a 10 mM glutamate (B1630785) solution in fresh medium.[2]

  • Treatment Application: Remove the existing medium and add 100 µL of the medium containing both glutamate and the respective concentrations of Neuro-K. Include control wells (vehicle only) and glutamate-only wells.

  • Incubation: Incubate the plates for 24 hours.[3]

  • Cytotoxicity Assessment (LDH Assay):

    • After incubation, collect the cell culture supernatant.

    • Measure the amount of LDH released into the supernatant using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the control group, with the glutamate-only group representing maximum LDH release.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from the described experiments to illustrate the potential neuroprotective effects of Neuro-K.

Table 1: Neuroprotective Effect of Neuro-K on 6-OHDA-Induced Toxicity in SH-SY5Y Cells

Treatment GroupConcentrationMean Cell Viability (%)Standard Deviation
Control (Vehicle)-100± 5.2
6-OHDA only20 µM48± 4.5
Neuro-K + 6-OHDA0.1 nM65± 3.8
Neuro-K + 6-OHDA1 nM78± 4.1
Neuro-K + 6-OHDA10 nM89± 3.5
Neuro-K + 6-OHDA100 nM92± 2.9

Table 2: Protective Effect of Neuro-K against Glutamate-Induced Excitotoxicity in HT22 Cells

Treatment GroupNeuro-K Conc.Glutamate Conc.Mean LDH Release (% of Control)Standard Deviation
Control (Vehicle)--0± 2.1
Glutamate only-10 mM100± 8.7
Neuro-K + Glutamate0.1 µM10 mM75± 6.3
Neuro-K + Glutamate1 µM10 mM52± 5.5
Neuro-K + Glutamate10 µM10 mM35± 4.9

Visualizing Signaling Pathways and Workflows

Proposed Signaling Pathway for Neuro-K Neuroprotection

The following diagram illustrates the hypothesized signaling cascade initiated by Neuro-K, leading to neuroprotection. Neuro-K is proposed to activate the PI3K/Akt and Nrf2/HO-1 pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neuro-K Neuro-K Receptor Receptor Neuro-K->Receptor PI3K PI3K Receptor->PI3K Nrf2 Nrf2 Receptor->Nrf2 Promotes dissociation Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Keap1 Keap1 Nrf2->Keap1 Bound Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates ARE ARE Nrf2_n->ARE Binds HO1 HO-1 (Antioxidant) ARE->HO1 Induces expression

Proposed signaling pathway of Neuro-K.
Experimental Workflow for In Vitro Neuroprotection Assay

The diagram below outlines the sequential steps of the in vitro neuroprotection assay.

G start Start culture Culture SH-SY5Y Cells start->culture seed Seed Cells in 96-well Plate culture->seed pretreat Pre-treat with Neuro-K (1 hr) seed->pretreat induce Induce Toxicity (e.g., 6-OHDA) pretreat->induce incubate Incubate (18 hrs) induce->incubate assay Perform Cell Viability Assay (MTT) incubate->assay analyze Analyze Data assay->analyze end End analyze->end

Workflow for the in vitro neuroprotection assay.

References

Application Notes and Protocols for Compound K Administration in Animal Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Compound K (CK), a major intestinal metabolite of ginsenosides (B1230088) from Panax ginseng, has emerged as a promising neuroprotective agent in preclinical studies of neurodegenerative diseases.[1][2] Its enhanced bioavailability compared to its parent ginsenosides allows for more significant systemic effects.[2] These application notes provide a comprehensive overview of the administration of Compound K in various animal models of neurodegeneration, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways.

Data Presentation

Table 1: Pharmacokinetic Parameters of Compound K in Rodents
SpeciesAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Oral Bioavailability (%)Reference
RatIntravenous2----[3]
RatOral5--4.50-10.5 (µg·min/mL)1.8-4.3[4]
RatOral10----
RatOral20--85.3 (µg·min/mL)35.0
Rat (Sprague Dawley)Oral (Fermented Red Ginseng Extract)20015.19 ± 10.693.33 ± 0.558.03 ± 32.53-
Mouse (ICR)Intravenous2----
Mouse (ICR)Oral10---~12

Note: AUC values from different studies may have different units and experimental conditions.

Table 2: Efficacy of Compound K in Animal Models of Neurodegeneration
Animal ModelSpeciesCompound K Dose and AdministrationTreatment DurationKey FindingsReference
Scopolamine-induced cognitive dysfunctionMouse (ICR)Not specified, pretreatmentNot specifiedImproved cognitive impairment; Increased PSD95 and SYP expression; Reduced Aβ deposition plaques.
Vascular Dementia (2VO)Rat (Sprague Dawley)50, 100, 200 mg/kg (oral)Not specifiedAttenuated cognitive deficits; Reduced Aβ1-42 accumulation in the hippocampus.
LPS-induced Sepsis (Neuroinflammation)MouseNot specifiedNot specifiedReduced the number of activated microglia; Inhibited TNF-α and IL-1β expression in the brain.
Middle Cerebral Artery Occlusion (MCAO)MouseNot specifiedNot specifiedReduced infarct volume; Suppressed microglial activation in the ischemic cortex.
Aging ModelMouse (C57BL/6)5, 10, 15 mg/kg (intraperitoneal)3 consecutive daysIncreased hippocampal neurogenesis in both young (2-month-old) and elderly (24-month-old) mice.

Experimental Protocols

Scopolamine-Induced Cognitive Dysfunction Mouse Model

This model is used to investigate the effects of compounds on learning and memory impairment.

a. Animal Model Creation:

  • Species: ICR mice.

  • Procedure: Administer scopolamine (B1681570) hydrobromide (SCOP) to induce cognitive deficits. The exact dosage and route of administration for SCOP should be optimized based on laboratory standards, but intraperitoneal injection is common.

b. Compound K Administration:

  • Preparation: Dissolve Compound K in a suitable vehicle.

  • Administration: Administer Compound K to mice prior to scopolamine injection. Doses can be varied to determine a dose-response relationship.

c. Behavioral Assessment:

  • Step-down passive avoidance test: This test is used to evaluate learning and memory. The latency to step down from a platform is measured. Longer latencies indicate improved memory.

d. Molecular Analysis:

  • Tissue Collection: Euthanize mice and collect brain tissue, specifically the hippocampus.

  • Western Blotting: Analyze the expression levels of synaptic proteins such as postsynaptic density protein 95 (PSD95) and synaptophysin (SYP). Also, assess the levels of proteins involved in amyloid-β (Aβ) metabolism, such as amyloid precursor protein (APP), β-secretase (BACE1), presenilin-1 (PS1), and insulin-degrading enzyme (IDE).

  • Immunohistochemistry: Visualize and quantify Aβ deposition plaques in brain sections.

Middle Cerebral Artery Occlusion (MCAO) Mouse Model of Cerebral Ischemia

This model mimics the effects of ischemic stroke.

a. Animal Model Creation:

  • Species: Mice.

  • Procedure: Induce focal cerebral ischemia by occluding the middle cerebral artery. This is a surgical procedure requiring anesthesia and careful post-operative monitoring.

b. Compound K Administration:

  • Administration: Administer Compound K, often systemically (e.g., intravenously or intraperitoneally), either before or after the MCAO procedure to assess its neuroprotective effects.

c. Outcome Measures:

  • Infarct Volume: After a set period (e.g., 24 hours), euthanize the animals, section the brains, and stain with a marker like 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

  • Immunohistochemistry: Stain brain sections for markers of microglial activation (e.g., Iba1) to assess the extent of neuroinflammation in the ischemic cortex.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Compound K in Neurodegeneration

Compound K exerts its neuroprotective effects through the modulation of multiple signaling pathways, primarily targeting neuroinflammation and oxidative stress.

G cluster_stimulus Neurodegenerative Stimuli cluster_cellular_stress Cellular Stress Response cluster_signaling Signaling Cascades cluster_outcome Pathological Outcomes Aβ, LPS, Ischemia Aβ, LPS, Ischemia ROS Production ROS Production Aβ, LPS, Ischemia->ROS Production Microglial Activation Microglial Activation Aβ, LPS, Ischemia->Microglial Activation MAPKs MAPKs ROS Production->MAPKs Microglial Activation->MAPKs NF-κB NF-κB Microglial Activation->NF-κB Neuroinflammation Neuroinflammation MAPKs->Neuroinflammation NF-κB->Neuroinflammation Nrf2/ARE Nrf2/ARE Neuronal Damage Neuronal Damage Nrf2/ARE->Neuronal Damage PI3K/Akt PI3K/Akt PI3K/Akt->Neuronal Damage Neuroinflammation->Neuronal Damage Cognitive Impairment Cognitive Impairment Neuronal Damage->Cognitive Impairment Compound K Compound K Compound K->ROS Production Compound K->Microglial Activation Compound K->MAPKs Compound K->NF-κB Compound K->Nrf2/ARE Compound K->PI3K/Akt

Caption: Compound K signaling in neuroprotection.

Experimental Workflow for Evaluating Compound K in a Mouse Model of Neurodegeneration

The following diagram outlines a general workflow for preclinical evaluation of Compound K.

G cluster_setup Experimental Setup cluster_execution In Vivo Experimentation cluster_analysis Data Analysis Animal Model Selection Animal Model Selection Compound K Preparation Compound K Preparation Animal Model Selection->Compound K Preparation Dose and Route Determination Dose and Route Determination Compound K Preparation->Dose and Route Determination Treatment Groups Treatment Groups Dose and Route Determination->Treatment Groups Induction of Neurodegeneration Induction of Neurodegeneration Treatment Groups->Induction of Neurodegeneration Compound K Administration Compound K Administration Induction of Neurodegeneration->Compound K Administration Behavioral Testing Behavioral Testing Compound K Administration->Behavioral Testing Tissue Collection Tissue Collection Behavioral Testing->Tissue Collection Biochemical Assays Biochemical Assays Tissue Collection->Biochemical Assays Histological Analysis Histological Analysis Biochemical Assays->Histological Analysis Statistical Analysis Statistical Analysis Histological Analysis->Statistical Analysis Interpretation of Results Interpretation of Results Statistical Analysis->Interpretation of Results

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celosin K belongs to the family of triterpenoid (B12794562) saponins (B1172615) found in the seeds of Celosia argentea, a plant with a history of use in traditional medicine. These saponins, including the more extensively studied Celosins H and J, are recognized for their potential pharmacological activities. Accurate and reliable analytical methods are crucial for the qualitative and quantitative assessment of this compound and its related saponins in various matrices for quality control, pharmacokinetic studies, and drug development.

Due to the limited availability of specific analytical standards and literature for this compound, the following protocols and application notes have been developed based on established methodologies for the analysis of analogous triterpenoid saponins from Celosia argentea and other plant sources.[1] These notes provide a comprehensive framework for the extraction, separation, and quantification of Celosin-type saponins.

I. Quantitative Data Summary

The following tables summarize typical parameters for the analytical quantification of triterpenoid saponins, which can be adapted for this compound analysis.

Table 1: High-Performance Liquid Chromatography (HPLC) with UV/ELSD Detection

ParameterRecommended Conditions
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid[2]
Mobile Phase B Acetonitrile (B52724) or Methanol[3]
Gradient Elution A time-programmed gradient from a higher concentration of A to a higher concentration of B.
Flow Rate 0.8 - 1.5 mL/min[2]
Column Temperature 25-40°C[2]
Injection Volume 10 - 20 µL
Detection UV at 205-210 nm (due to lack of strong chromophores) or Evaporative Light Scattering Detector (ELSD)

Table 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

ParameterRecommended Conditions
Column Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid or Ammonium Formate
Mobile Phase B Acetonitrile or Methanol (B129727) with 0.1% Formic Acid
Gradient Elution A rapid gradient optimized for the separation of target saponins.
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Detection Mode Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

II. Experimental Protocols

Protocol 1: Extraction of Celosin Saponins from Celosia argentea Seeds

This protocol outlines the extraction and enrichment of the saponin (B1150181) fraction from plant material.

1. Sample Preparation:

  • Grind dried seeds of Celosia argentea into a fine powder.

2. Extraction:

  • Accurately weigh 10 g of the powdered seeds and place into a flask.
  • Add 100 mL of 80% methanol.
  • Sonicate the mixture for 30 minutes in an ultrasonic bath.
  • Centrifuge the extract at 4000 rpm for 15 minutes.
  • Collect the supernatant.
  • Repeat the extraction process on the residue two more times.
  • Pool all the supernatants.

3. Enrichment of Saponin Fraction:

  • Evaporate the pooled methanol extract to dryness under reduced pressure.
  • Suspend the dried extract in 100 mL of distilled water.
  • Perform liquid-liquid partitioning by adding 100 mL of n-butanol in a separatory funnel.
  • Shake vigorously and allow the layers to separate.
  • Collect the upper n-butanol layer.
  • Repeat the n-butanol extraction two more times.
  • Combine the n-butanol fractions and evaporate to dryness to yield the crude saponin extract.

4. Final Sample Preparation for Analysis:

  • Reconstitute the dried saponin extract in a known volume of methanol (e.g., 5 mL).
  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.

Protocol 2: HPLC-UV Analysis of Celosin Saponins

This protocol provides a general method for the quantification of Celosin saponins using HPLC with UV detection.

1. Instrumentation:

  • An HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions:

  • Use the parameters outlined in Table 1 .
  • A typical gradient might start at 80% Mobile Phase A and 20% Mobile Phase B, transitioning to 20% A and 80% B over 30 minutes.

3. Standard Preparation:

  • Prepare a stock solution of a reference standard (if available, a related Celosin saponin can be used for semi-quantitative analysis) at 1 mg/mL in methanol.
  • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1 to 100 µg/mL).

4. Quantification:

  • Inject the prepared sample and standard solutions into the HPLC system.
  • Identify the peaks corresponding to the saponins based on retention time.
  • Construct a calibration curve by plotting the peak area of the standard against its concentration.
  • Calculate the concentration of the saponins in the sample using the regression equation from the calibration curve.

Protocol 3: UHPLC-MS/MS Analysis of Celosin Saponins

This protocol is suitable for highly sensitive and selective quantification, particularly in complex matrices like plasma.

1. Instrumentation:

  • A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

2. Chromatographic and Mass Spectrometry Conditions:

  • Use the parameters outlined in Table 2 .
  • Optimize the MS parameters (e.g., collision energy, precursor and product ions) for the specific Celosin saponin of interest by infusing a standard solution.

3. Sample Preparation from Plasma:

  • To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.
  • Vortex the mixture for 1 minute.
  • Centrifuge at 10,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.
  • Filter through a 0.22 µm syringe filter before injection.

4. Quantification:

  • Follow the same principles as for HPLC-UV analysis, using the peak areas from the MRM chromatograms to construct the calibration curve and quantify the analyte.

III. Visualizations

Experimental Workflow for Saponin Analysis

The following diagram illustrates the general workflow for the extraction and analysis of Celosin saponins from plant material.

Workflow cluster_prep Sample Preparation cluster_enrich Saponin Enrichment cluster_analysis Analytical Quantification plant_material Plant Material (Celosia argentea seeds) grinding Grinding plant_material->grinding extraction Solvent Extraction (80% Methanol) grinding->extraction partition Liquid-Liquid Partition (n-Butanol) extraction->partition Crude Extract evaporation Evaporation partition->evaporation crude_saponin Crude Saponin Extract evaporation->crude_saponin reconstitution Reconstitution & Filtration crude_saponin->reconstitution hplc HPLC or UHPLC-MS/MS Analysis reconstitution->hplc data_analysis Data Analysis & Quantification hplc->data_analysis

Caption: General experimental workflow for the analysis of Celosin saponins.

Logical Relationship of Analytical Method Validation

The following diagram shows the key parameters for the validation of the analytical methods described.

Validation method Analytical Method specificity Specificity / Selectivity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod Limit of Detection (LOD) method->lod loq Limit of Quantification (LOQ) method->loq robustness Robustness method->robustness

Caption: Key parameters for analytical method validation.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Celosin K for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility challenges associated with Celosin K for in vivo research. The information is presented in a question-and-answer format, supplemented with detailed protocols, data tables, and diagrams to facilitate experimental success.

Initial Consideration: Publicly available data on the physicochemical properties of this compound, a triterpenoid (B12794562) saponin (B1150181) from the seeds of Celosia argentea, is limited[1][2][3]. Therefore, the first critical step for any researcher is to experimentally determine its solubility profile. This guide provides protocols for this initial assessment and then outlines strategies based on general principles for poorly soluble compounds. For illustrative purposes, quantitative examples may refer to Celastrol (B190767), a well-studied compound with similar solubility challenges[4][5].

Frequently Asked Questions (FAQs)

FAQ 1: What is this compound and what are its likely solubility properties?

This compound is an oleanane-type triterpenoid saponin isolated from the seeds of Celosia argentea[2][3]. Its chemical structure (C47H74O19) is large and complex, featuring a lipophilic triterpenoid backbone and multiple hydrophilic sugar moieties[6]. This amphipathic nature can lead to complex solubility behavior and a high potential for low aqueous solubility. Given its classification as a saponin, it may exhibit surface-active properties. Before proceeding with any in vivo study, it is imperative to determine its solubility in relevant aqueous and organic vehicles.

FAQ 2: How do I experimentally determine the solubility of this compound?

The shake-flask method is a standard and reliable technique for determining equilibrium solubility. A detailed protocol is provided in the "Experimental Protocols" section. It is recommended to test solubility in a range of vehicles to inform your formulation strategy.

Table 1: Example Solubility Screening Vehicles for this compound

Vehicle Type Specific Examples Purpose
Aqueous Buffers Purified Water, Phosphate-Buffered Saline (PBS, pH 7.4)Baseline aqueous solubility for physiological relevance.
Co-solvents Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)To assess solubility enhancement via polarity modification.
Surfactants (Aqueous) 1% Tween® 80, 2% Cremophor® ELTo evaluate micellar solubilization potential.
Cyclodextrins (Aqueous) 10% Sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD)To assess improvement via inclusion complexation.
Oils Corn oil, Sesame oil, Medium-Chain Triglycerides (MCT)To determine suitability for lipid-based formulations.

After performing the experiment, you can tabulate your results to guide your formulation choice.

Troubleshooting Guides: Selecting a Solubilization Strategy

If you have determined that this compound has poor aqueous solubility, the next step is to select an appropriate formulation strategy. The choice depends on the required dose, the intended route of administration (e.g., oral, intravenous), and the compound's specific physicochemical properties.

Workflow for Selecting a Solubility Enhancement Strategy

The following diagram outlines a logical workflow to guide your decision-making process.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Poorly Soluble This compound solubility_check Determine Solubility Profile (Aqueous & Organic) start->solubility_check route Define Route of Administration solubility_check->route oral Oral route->oral Oral iv Intravenous (IV) route->iv IV oral_lipid Soluble in Oil? oral->oral_lipid iv_cosolvent Co-solvent System (e.g., DMSO/PEG/Saline) iv->iv_cosolvent iv_cyclodextrin Cyclodextrin (B1172386) Complexation (e.g., SBE-β-CD) iv->iv_cyclodextrin iv_micellar Micellar Solution (e.g., Tween 80) iv->iv_micellar iv_nano Nanosuspension iv->iv_nano oral_lipid_yes Lipid-Based Formulation (e.g., SEDDS, SMEDDS) oral_lipid->oral_lipid_yes Yes oral_lipid_no Consider Other Strategies oral_lipid->oral_lipid_no No oral_other Nanosuspension or Solid Dispersion oral_lipid_no->oral_other

Caption: Decision workflow for selecting a solubility enhancement strategy for this compound.

Key Experimental Methodologies

This section provides detailed protocols for common formulation approaches. Always use high-purity reagents and sterile conditions for preparing formulations intended for in vivo use.

Protocol 1: Shake-Flask Method for Solubility Determination
  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a series of 1.5 mL vials. Ensure the amount added is more than what is expected to dissolve.

  • Solvent Addition: Add a fixed volume (e.g., 1 mL) of each selected solvent vehicle (from Table 1) to the respective vials.

  • Equilibration: Tightly cap the vials. Place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.

  • Sampling & Dilution: Carefully collect a known volume of the supernatant without disturbing the pellet. Dilute the supernatant with a suitable solvent in which the compound is freely soluble to bring the concentration within the quantifiable range of your analytical method (e.g., HPLC-UV, LC-MS).

  • Quantification: Analyze the diluted samples using your validated analytical method to determine the concentration. The calculated concentration is the equilibrium solubility of this compound in that vehicle.

Protocol 2: Preparation of a Co-solvent Formulation for IV Injection

Co-solvent systems are often used for initial in vivo screening due to their simplicity. However, care must be taken to avoid precipitation upon injection into the bloodstream and to minimize solvent toxicity[7].

Table 2: Example Co-solvent Formulations for In Vivo Dosing

Formulation Component 1 Component 2 Component 3 Component 4 Notes
A[1] 10% DMSO40% PEG3005% Tween-8045% SalineGood for compounds needing both co-solvents and surfactants.
B 10% DMSO90% Saline--Simplest system; risk of precipitation is high.
C 10% Ethanol40% Propylene Glycol50% Water for Injection-Common formulation; check for tolerability.

Methodology (Using Formulation A):

  • Weigh the required amount of this compound into a sterile glass vial.

  • Add the DMSO (Component 1) and vortex or sonicate until the compound is fully dissolved.

  • Add the PEG300 (Component 2) and mix thoroughly.

  • Add the Tween-80 (Component 3) and mix until a clear, homogenous solution is formed.

  • Slowly add the Saline (Component 4) dropwise while vortexing.

  • Visually inspect the final solution for any signs of precipitation or cloudiness.

  • Sterile-filter the final solution through a 0.22 µm syringe filter before administration.

Protocol 3: Preparation of a Cyclodextrin-Based Formulation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming a water-soluble inclusion complex. SBE-β-CD is a common, safe, and effective choice for parenteral formulations[1].

G cluster_0 Mechanism of Cyclodextrin Solubilization celosin_k This compound (Poorly Soluble) complex Soluble Inclusion Complex celosin_k->complex + cyclodextrin Cyclodextrin (SBE-β-CD) (Hydrophilic Exterior, Lipophilic Cavity) cyclodextrin->complex

Caption: Diagram of this compound forming a soluble inclusion complex with a cyclodextrin.

Methodology:

  • Prepare an aqueous solution of SBE-β-CD (e.g., 20% w/v) in water for injection or saline.

  • Add the this compound powder directly to the cyclodextrin solution.

  • Cap the vial and place it on a shaker or stirrer at room temperature for 24-72 hours. Gentle heating (40-50°C) can sometimes accelerate complexation but check for compound stability first.

  • After the incubation period, centrifuge or filter the solution to remove any undissolved compound.

  • Determine the concentration of solubilized this compound using a validated analytical method.

  • Sterile-filter the final formulation through a 0.22 µm filter before use.

Protocol 4: Preparation of a Nanosuspension

Nanosuspensions consist of sub-micron sized particles of the pure drug stabilized by surfactants or polymers. This approach is excellent for increasing the dissolution rate and saturation solubility of compounds that are poorly soluble in both aqueous and organic media[8].

G start Start dissolve 1. Dissolve this compound in an organic solvent (e.g., DMSO, Acetone) start->dissolve precipitate 3. Inject drug solution into anti-solvent under high shear (e.g., sonication, stirring) dissolve->precipitate prepare_anti 2. Prepare aqueous anti-solvent with stabilizer (e.g., Poloxamer 188) prepare_anti->precipitate remove_solvent 4. Remove organic solvent (e.g., evaporation, dialysis) precipitate->remove_solvent characterize 5. Characterize Nanosuspension (Size, PDI, Zeta Potential) remove_solvent->characterize end Ready for In Vivo Use characterize->end

Caption: Experimental workflow for preparing a this compound nanosuspension via anti-solvent precipitation.

Methodology (Anti-solvent Precipitation):

  • Drug Solution: Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or acetone) to create a concentrated solution.

  • Anti-solvent: In a separate beaker, prepare an aqueous solution containing a stabilizer. Poloxamer 188 (Pluronic® F68) is a common choice.

  • Precipitation: Vigorously stir or sonicate the anti-solvent solution. Inject the drug solution quickly into the anti-solvent. The rapid change in polarity will cause the this compound to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent from the suspension, typically by stirring under reduced pressure or through dialysis.

  • Characterization: Analyze the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

  • Dose Adjustment: Adjust the final concentration as needed with a suitable vehicle and ensure sterility before administration. Nanosuspensions can be suitable for both oral and intravenous dosing[8].

References

Technical Support Center: Troubleshooting Celosin K Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the stability of Celosin K in aqueous solutions. As a triterpenoid (B12794562) saponin, this compound may present challenges in solubility and stability that can impact experimental outcomes. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: My this compound solution, initially clear, has become cloudy or has formed a precipitate after storage. What is causing this?

A1: Cloudiness or precipitation of this compound from a solution during storage is often due to its low aqueous solubility, potential changes in pH, or temperature fluctuations.[1] Saponins (B1172615), as a class of compounds, can be prone to aggregation and precipitation over time.[1] It is also possible that the initial concentration of your this compound solution is too high for long-term stability.[1]

Q2: I've prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer for a cell-based assay. What should I do?

A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a concentrated organic solvent is rapidly diluted into an aqueous medium where its solubility is poor.[2] To address this, you can try maintaining a higher, yet non-toxic, percentage of DMSO in your final assay medium (many cell lines tolerate up to 0.5% DMSO).[2] Alternatively, incorporating a biocompatible surfactant like Tween-80 (at a low concentration of 0.1-0.5%) in your aqueous buffer before adding the this compound stock can help maintain its solubility.[2]

Q3: I am observing a decrease in the biological activity of my this compound solution over time, even without any visible precipitation. What could be the reason?

A3: A gradual loss of the parent compound, and thus its biological activity, can be attributed to chemical degradation.[1] For complex molecules like saponins, common degradation pathways include hydrolysis and oxidation.[1][3] It is crucial to evaluate your storage conditions, as exposure to light, oxygen, or inappropriate temperatures can accelerate this degradation.[1]

Q4: What are the recommended storage conditions for this compound solutions?

A4: While specific data for this compound is not available, for a related compound, Celosin I, stock solutions are recommended to be stored at -80°C for up to 6 months or -20°C for 1 month, and should be protected from light.[1] It is advisable to follow similar storage conditions for this compound to minimize degradation.

Troubleshooting Guide

This section provides step-by-step guidance for resolving specific issues you may encounter with this compound solutions.

Issue 1: Precipitation or Cloudiness in Solution

  • Question: How can I redissolve precipitated this compound and prevent it from happening again?

  • Answer:

    • Initial Steps:

      • Try sonicating the solution to see if the precipitate redissolves.

      • Gentle warming (e.g., to 37°C) can also improve solubility, but be cautious about the thermal stability of this compound.[2]

    • Solvent & Formulation Adjustments:

      • Co-solvent Systems: Instead of diluting directly from a 100% DMSO stock, prepare working solutions using a co-solvent system. A mixture of DMSO, PEG300, and Tween-80 in saline is a common formulation for poorly soluble compounds.[2]

      • Cyclodextrins: These are used to enhance the solubility of hydrophobic compounds. You can prepare your this compound solution in an aqueous solution containing a cyclodextrin (B1172386) like SBE-β-CD.[2]

    • Concentration Re-evaluation:

      • The initial concentration of your this compound solution might be too high for long-term stability. Consider preparing a more dilute stock solution.[1]

    • Filtration:

      • If you suspect insoluble impurities, you can filter the solution through a 0.22 µm syringe filter. However, this may lower the concentration of your compound if the solution was supersaturated.[2]

Issue 2: Suspected Chemical Degradation

  • Question: How can I determine if my this compound is degrading and how can I minimize it?

  • Answer:

    • Analytical Confirmation:

      • Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the intact this compound from any potential degradation products.[1] A decrease in the peak area of the parent compound and the appearance of new peaks over time would indicate degradation.

    • Forced Degradation Study:

      • To understand the degradation pathways, you can conduct a forced degradation study. This involves exposing this compound to stress conditions such as acidic and basic environments, oxidation, heat, and light.[1]

    • Optimize Storage Conditions:

      • Store stock solutions at -20°C or -80°C.[1]

      • Protect solutions from light by using amber vials or wrapping containers in foil.

      • Consider preparing fresh solutions for critical experiments.

Data on Factors Affecting Stability of Similar Compounds

ParameterConditionObservation for Similar CompoundsCitation
pH Acidic (pH 3-6)Degradation rate of salmon calcitonin is strongly pH-dependent.[3]
Neutral to BasicCefazolin (B47455) shows a degradation minimum between pH 5.5 and 6.5.[4]
Temperature -20°C to 25°CAdenine-based cytokinins are stable for 90 days at these temperatures when dissolved in 0.05 N KOH.[5]
37°CGentle warming can improve the solubility of some compounds.[2]
121°C (Autoclave)Adenine-based cytokinins showed exceptional stability after an autoclave cycle.[5][6]
Solvents DMSOA common solvent for preparing stock solutions of poorly soluble compounds.[2]
Co-solventsMixtures of DMSO, PEG300, and Tween-80 can improve aqueous solubility.[2]
Additives Surfactants (Tween-80)Can help keep compounds in solution by forming micelles.[2]
CyclodextrinsCan form inclusion complexes to enhance solubility.[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-Solvent System

  • Prepare a high-concentration primary stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).

  • Prepare a co-solvent mixture. A common formulation is a mixture of DMSO, PEG300, and Tween-80.

  • To prepare your final working stock, slowly add the primary DMSO stock of this compound to the co-solvent mixture while vortexing to achieve the desired concentration.

  • For aqueous solutions for your experiments, dilute this final working stock into your aqueous buffer. The final concentration of the organic solvents should be kept low and tested for toxicity in your experimental system.[2]

Protocol 2: Stability Assessment of this compound using HPLC

  • Method Development: Develop a stability-indicating HPLC method. A common starting point for saponins is a C18 reverse-phase column with a gradient of acetonitrile (B52724) and water containing 0.1% formic acid.[1]

  • Sample Preparation: Prepare your this compound solution at the desired concentration and in the intended buffer system.

  • Time Zero Analysis: Immediately after preparation, inject a sample into the HPLC to determine the initial peak area of the intact this compound.

  • Storage: Store aliquots of the solution under different conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).

  • Time Point Analysis: At regular intervals (e.g., 24h, 48h, 1 week, 1 month), analyze the stored samples by HPLC.

  • Data Analysis: Compare the peak area of this compound at each time point to the time-zero sample. A significant decrease in the peak area indicates degradation. The appearance of new peaks should also be noted as these are likely degradation products.[1]

Visualizations

Celosin_K_Troubleshooting_Workflow start Start: this compound Solution Instability Observed issue Identify Issue start->issue precipitate Precipitation / Cloudiness issue->precipitate Visual Instability loss_of_activity Loss of Biological Activity issue->loss_of_activity Functional Instability precipitate_actions Troubleshooting Actions for Precipitation precipitate->precipitate_actions activity_actions Troubleshooting Actions for Activity Loss loss_of_activity->activity_actions sonicate_heat Sonicate / Gentle Heat precipitate_actions->sonicate_heat adjust_formulation Adjust Formulation (Co-solvents, Cyclodextrins) sonicate_heat->adjust_formulation lower_concentration Lower Stock Concentration adjust_formulation->lower_concentration filter Filter (0.22 µm) lower_concentration->filter end_precipitate Stable Solution Achieved filter->end_precipitate check_storage Review Storage Conditions (Temp, Light) activity_actions->check_storage hplc_analysis Perform HPLC Stability Analysis check_storage->hplc_analysis forced_degradation Conduct Forced Degradation Study hplc_analysis->forced_degradation prepare_fresh Prepare Fresh Solution forced_degradation->prepare_fresh end_activity Activity Maintained prepare_fresh->end_activity

Caption: Troubleshooting workflow for this compound instability.

Hypothetical_Celosin_K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras Activates CelosinK This compound CelosinK->Receptor Binds Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Translocates & Activates GeneExpression Gene Expression (e.g., Apoptosis, Proliferation) TranscriptionFactor->GeneExpression Regulates

Caption: Hypothetical this compound signaling pathway.

References

Technical Support Center: Optimizing Celosin K Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on "Celosin K" is not publicly available. This guide uses "this compound" as a representative model for a novel investigational compound to illustrate the principles and methodologies for optimizing its concentration in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: I am starting my experiments with this compound. How do I determine the initial concentration range to test?

A1: For a novel compound like this compound, a broad concentration range should be screened initially. A common starting point is a logarithmic dilution series. We recommend beginning with a high concentration (e.g., 100 µM or 1 mM, depending on solubility) and performing serial dilutions down to the nanomolar range. This dose-response study is crucial for identifying the concentration window where the compound exhibits cytotoxic effects.

Q2: this compound is precipitating in my cell culture medium. What should I do?

A2: Solubility is a common issue with novel compounds. Here are several steps to troubleshoot precipitation:

  • Check the Solvent: Ensure you are using an appropriate solvent, such as DMSO, for your stock solution. The final concentration of the solvent in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[1][2] Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.[3]

  • Increase Dilution Factor: Prepare a more concentrated stock solution in the solvent. This allows you to add a smaller volume to the culture medium to achieve the desired final concentration, thereby reducing the final solvent percentage.[3]

  • Gradual Dilution: Instead of adding the stock solution directly to the full volume of media, first create an intermediate dilution in a small volume of media, then add this to the final volume while gently mixing.[3]

  • Use Serum-Free Media for Dilution: If your experiment permits, try diluting this compound in serum-free media before adding it to serum-containing media, as components in serum can sometimes cause precipitation.

  • Warm the Media: Gently warming the culture media to 37°C before adding the compound can sometimes improve solubility.

Q3: Which cytotoxicity assay is best for determining the effects of this compound?

A3: The choice of assay depends on the expected mechanism of action of this compound. It is often advisable to use at least two different assays that measure different cellular parameters.

  • MTT or MTS Assays: These colorimetric assays measure metabolic activity, which is proportional to the number of viable cells. They are useful for assessing effects on cell proliferation or general cytotoxicity.

  • LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage (necrosis).

  • ATP-Based Assays: These assays quantify ATP levels, which correlate with the number of metabolically active cells. Low signal can indicate low cell numbers or rapid ATP degradation.

Troubleshooting Guide

Q4: My MTT assay results show very low absorbance values or no color change. What is the problem?

A4: Low or no signal in an MTT assay typically points to issues with cell viability, metabolic activity, or the reagents themselves.

  • Insufficient Cell Number: Ensure you are seeding an optimal number of cells per well. The relationship between cell number and signal should be linear.

  • Compromised Cell Health: Use healthy, viable cells that are in the logarithmic growth phase. Do not use cells that are over-confluent.

  • Reagent Issues: Ensure the MTT reagent is properly prepared and stored, protected from light. The solubilization solution must be added and mixed thoroughly to completely dissolve the formazan (B1609692) crystals.

Q5: I am observing high background absorbance in my negative control wells. What could be the cause?

A5: High background can obscure your results and reduce the sensitivity of the assay.

  • Media Components: Phenol (B47542) red in the culture medium can contribute to background absorbance. Consider using phenol red-free medium during the assay incubation step.

  • Contamination: Bacterial or yeast contamination can reduce the MTT reagent, leading to false-positive signals. Visually inspect your plates for any signs of contamination.

  • Compound Interference: The test compound itself might interact with the assay reagents. Always include a "no-cell" control with the compound to check for this.

Q6: My results are not reproducible between experiments. What factors should I investigate?

A6: Lack of reproducibility often stems from variability in experimental conditions.

  • Cell Culture Conditions: Standardize your cell culture protocol. Use cells within a consistent passage number range and ensure they are seeded at the same density for each experiment.

  • Reagent Preparation: Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.

  • Pipetting and Edge Effects: Use calibrated pipettes for accuracy. To mitigate "edge effects" where outer wells evaporate faster, fill the perimeter wells with sterile PBS or media and do not use them for experimental data.

Data Presentation

Below is a sample table illustrating how to present dose-response data for "this compound" across different cell lines. The IC50 (half-maximal inhibitory concentration) is a key metric derived from such data.

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
HeLa 0 (Vehicle Control)100 ± 4.5\multirow{6}{}{12.5}
192 ± 5.1
575 ± 3.8
1058 ± 4.2
2531 ± 3.5
5015 ± 2.9
A549 0 (Vehicle Control)100 ± 5.2\multirow{6}{}{28.7}
198 ± 4.8
588 ± 5.5
1071 ± 4.9
2545 ± 4.1
5024 ± 3.3

Mandatory Visualizations

Experimental & Logical Workflows

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Cytotoxicity Assay cluster_analysis Phase 4: Data Analysis prep_stock Prepare this compound Stock (e.g., 100 mM in DMSO) serial_dilute Perform Serial Dilutions (Broad log scale) prep_stock->serial_dilute seed_cells Seed Cells in 96-Well Plates (Optimize density) treat_cells Treat Cells with this compound & Controls seed_cells->treat_cells serial_dilute->treat_cells add_controls Add Controls (Vehicle, Untreated, Max Lysis) add_controls->treat_cells incubate Incubate for Desired Time (e.g., 24, 48, 72h) treat_cells->incubate perform_assay Perform Assay (e.g., MTT, LDH) incubate->perform_assay read_plate Read Absorbance/ Luminescence perform_assay->read_plate calc_viability Calculate % Viability/ % Cytotoxicity read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 optimize Optimize Concentration Range (Narrower range if needed) calc_ic50->optimize

Workflow for optimizing a novel compound's concentration.
Signaling Pathways

G ext_stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase (RTK) ext_stimuli->receptor Activates celosin_k This compound (Hypothesized Target) raf Raf celosin_k->raf Potential Inhibition ras Ras receptor->ras Activates ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates nucleus Nucleus erk->nucleus transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription Activates nucleus->transcription response Cellular Response (Proliferation, Survival, Apoptosis) transcription->response Regulates Gene Expression

Hypothesized inhibition of the MAPK/ERK signaling pathway.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Materials:

  • Cells and appropriate culture medium

  • 96-well flat-bottom plates

  • This compound (and appropriate solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight (or until cells adhere and are in log-phase growth).

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C, until purple precipitate is visible.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measurement: Read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the "no-cell" background control. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: LDH Cytotoxicity Assay

The LDH assay quantitatively measures lactate dehydrogenase (LDH), a stable enzyme released from cells upon damage to the plasma membrane.

Materials:

  • Cells and appropriate culture medium

  • 96-well flat-bottom plates

  • This compound (and appropriate solvent)

  • LDH cytotoxicity detection kit (contains assay buffer, substrate mix, and stop solution)

  • Lysis buffer (e.g., 2% Triton X-100) for maximum LDH release control

  • Microplate reader (absorbance at ~490 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in the MTT protocol (100 µL/well).

  • Controls Setup: Prepare triplicate wells for each control:

    • Vehicle Control: Cells treated with vehicle only (for spontaneous LDH release).

    • Maximum Release Control: Cells treated with lysis buffer.

    • No-Cell Control: Medium only (for background).

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the experimental wells.

  • Incubation: Incubate the plate for the desired treatment period at 37°C and 5% CO₂.

  • Sample Collection: Centrifuge the plate at ~250 x g (1000 RPM) for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation & Measurement: Incubate at room temperature for up to 30 minutes, protected from light. Add 50 µL of stop solution. Measure the absorbance at 490 nm (reference wavelength ~680 nm).

  • Data Analysis: Subtract the background absorbance (no-cell control). Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

References

Technical Support Center: HPLC Analysis of Triterpenoid Saponins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of triterpenoid (B12794562) saponins (B1172615). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the chromatographic analysis of these complex natural products.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing with my triterpenoid saponin (B1150181) analysis?

A1: Peak tailing is a common issue in the HPLC analysis of triterpenoid saponins. The primary cause is often secondary interactions between the polar functional groups of the saponins and active sites on the HPLC column's stationary phase, particularly residual silanol (B1196071) groups on silica-based columns.[1][2] These interactions lead to a distorted peak shape. Other contributing factors can include column contamination, improper mobile phase pH, or a mismatch between the sample solvent and the mobile phase.[3]

Q2: How can I improve the resolution between closely eluting triterpenoid saponin isomers?

A2: Improving the resolution of structurally similar saponins requires careful optimization of several chromatographic parameters. Key strategies include:

  • Mobile Phase Optimization: Adjusting the gradient slope, the type of organic modifier (acetonitrile often provides better resolution than methanol), and the concentration of additives like formic or acetic acid can significantly impact selectivity.[4][5]

  • Column Selection: Employing a high-resolution column, such as one with a smaller particle size (e.g., < 3 µm) or a different stationary phase chemistry (e.g., C30), can enhance separation.[5]

  • Temperature Control: Operating the column at a controlled, elevated temperature can improve peak shape and sometimes enhance resolution, although the effect can be compound-dependent.[3][6]

Q3: My triterpenoid saponins have no strong chromophore. What is the best way to detect them?

A3: Due to the lack of significant UV-absorbing chromophores, detecting triterpenoid saponins can be challenging.[7][8] While detection at low UV wavelengths (205-210 nm) is possible, it often suffers from low sensitivity and baseline instability.[5] More effective detection methods include:

  • Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte and is well-suited for non-volatile compounds like saponins.[9][10]

  • Charged Aerosol Detection (CAD): CAD is another universal detector that often provides higher sensitivity and a more consistent response compared to ELSD.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) offers the highest sensitivity and selectivity, and provides valuable structural information for identification.[10]

Q4: What causes poor reproducibility in retention times for my saponin analysis?

A4: Fluctuations in retention times can be caused by several factors. These include variations in mobile phase preparation, temperature fluctuations, and inadequate column equilibration between injections.[11] It is crucial to use a column oven for consistent temperature and to ensure the column is fully equilibrated with the initial mobile phase conditions before each run.

Troubleshooting Guides

Peak Shape Problems: Tailing and Broadening

Poor peak shape is one of the most frequent challenges in the HPLC analysis of triterpenoid saponins. The following table summarizes common causes and recommended solutions.

Issue Potential Cause Recommended Solution Supporting Evidence/Notes
Peak Tailing Secondary interactions with residual silanols on the column.Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol activity.[4][5] Use a highly end-capped column or a column with a different stationary phase.Acidifying the mobile phase protonates the silanol groups, reducing their interaction with the saponins.
Column overload.Reduce the sample concentration or injection volume.Injecting a smaller amount of sample can prevent saturation of the stationary phase.
Column contamination or void.Flush the column with a strong solvent. If the problem persists, replace the column.Contaminants can create active sites that cause tailing. A void at the column inlet disrupts the sample band.
Peak Broadening Mismatch between sample solvent and mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.Injecting the sample in a solvent stronger than the mobile phase can cause the sample band to spread.
High extra-column volume.Use shorter, narrower internal diameter tubing between the injector, column, and detector.Minimizing the volume outside of the column reduces band broadening.
Low column temperature.Increase the column temperature. A common starting point is 40°C.[4]Higher temperatures reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks.
Poor Resolution

Achieving baseline separation of structurally similar triterpenoid saponins is critical for accurate quantification.

Issue Potential Cause Recommended Solution Quantitative Impact/Example
Co-eluting Peaks Suboptimal mobile phase composition.Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting compounds. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol).A study on ginsenosides (B1230088) showed that a BEH C18 column with a specific gradient program could completely separate 23 reference saponins.[4]
Insufficient column efficiency.Use a column with a smaller particle size (e.g., < 3 µm) or a longer column to increase the number of theoretical plates.A UPLC HSS T3 column (1.8 µm) provided the best separation efficiency for saponins in Camellia sinensis seeds.[5]
Inappropriate column temperature.Systematically vary the column temperature (e.g., in 5°C increments from 30°C to 50°C) to find the optimal selectivity.Increasing the column temperature from 30°C to 40°C enhanced the resolution of some minor saponin peaks in Rhizoma Panacis Japonici.[4]
Low Sensitivity and Baseline Issues

For accurate quantification, a stable baseline and adequate detector response are essential.

Issue Potential Cause Recommended Solution
Low Signal Intensity Inappropriate detector for saponins (e.g., UV at high wavelength).Use a universal detector like ELSD, CAD, or a mass spectrometer.[10] If using UV, detect at a low wavelength (e.g., 205-210 nm).[5]
Poor sample preparation leading to low sample concentration.Optimize the extraction and consider a sample concentration step.
Detector settings not optimized.For ELSD, optimize the nebulizer gas pressure and drift tube temperature. For MS, optimize ionization source parameters.
Baseline Drift/Noise Contaminated or improperly prepared mobile phase.Use high-purity solvents and freshly prepared mobile phase. Degas the mobile phase before use.
Column contamination.Flush the column with a strong solvent.
Detector lamp aging (for UV detectors).Replace the detector lamp.

Experimental Protocols

Sample Preparation from Plant Material (General Protocol)

This protocol outlines a general procedure for extracting triterpenoid saponins from dried plant material.

  • Drying and Grinding: Dry the plant material (e.g., leaves, roots) to a constant weight and grind it into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Weigh approximately 1 gram of the powdered plant material into a suitable vessel.

    • Add 20 mL of 80% methanol (B129727).

    • Perform ultrasonic-assisted extraction for 30 minutes at 50°C.

  • Filtration and Concentration:

    • Filter the extract to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solid-Phase Extraction (SPE) for Cleanup (Optional):

    • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Loading: Dissolve the crude extract in a small volume of the initial mobile phase and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a weak solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elution: Elute the triterpenoid saponins with a stronger solvent (e.g., 80% methanol).

    • Drying: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for HPLC analysis.

HPLC-ELSD Analysis Protocol

This protocol provides a starting point for the analysis of triterpenoid saponins using HPLC with Evaporative Light Scattering Detection.

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and ELSD.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 20-40% B

    • 10-25 min: 40-60% B

    • 25-30 min: 60-80% B

    • 30-35 min: Hold at 80% B

    • 35-40 min: Return to 20% B and equilibrate for 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • ELSD Settings:

    • Drift Tube Temperature: 70°C

    • Nebulizer Gas (Nitrogen) Pressure: 2.5 bar

HPLC-MS/MS Analysis Protocol

This protocol is for the sensitive and selective analysis of triterpenoid saponins using tandem mass spectrometry.

  • LC System: UPLC/HPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole or QTOF mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often preferred for saponins.[4]

  • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan/data-dependent acquisition for identification.

Visualizations

Troubleshooting Workflow for Peak Tailing

PeakTailing_Troubleshooting start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue System-wide issue likely (e.g., extra-column volume) check_all_peaks->system_issue Yes analyte_specific_issue Analyte-specific issue likely check_all_peaks->analyte_specific_issue No check_hardware Check Hardware system_issue->check_hardware optimize_method Optimize Method analyte_specific_issue->optimize_method add_modifier Add/Increase Acidic Modifier (e.g., 0.1% Formic Acid) optimize_method->add_modifier flush_column Flush/Replace Column check_hardware->flush_column lower_concentration Lower Sample Concentration/ Injection Volume add_modifier->lower_concentration change_solvent Match Sample Solvent to Initial Mobile Phase lower_concentration->change_solvent method_resolved Peak Shape Improved change_solvent->method_resolved check_tubing Check Tubing and Connections flush_column->check_tubing hardware_resolved Peak Shape Improved check_tubing->hardware_resolved

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

HPLC Method Development Strategy for Triterpenoid Saponins

HPLC_Method_Development start Define Analytical Goal (Quantification/Identification) sample_prep Sample Preparation (Extraction, Cleanup/SPE) start->sample_prep column_selection Column Selection (C18, C30, <3µm particles) sample_prep->column_selection detector_selection Detector Selection (ELSD, CAD, MS) column_selection->detector_selection mobile_phase_screening Mobile Phase Screening (ACN/Water, MeOH/Water + 0.1% Formic Acid) detector_selection->mobile_phase_screening gradient_optimization Gradient Optimization (Shallow vs. Steep) mobile_phase_screening->gradient_optimization temp_optimization Temperature Optimization (e.g., 30-50°C) gradient_optimization->temp_optimization validation Method Validation (Linearity, Precision, Accuracy) temp_optimization->validation final_method Final Analytical Method validation->final_method

Caption: A step-by-step strategy for developing a robust HPLC method.

References

Preventing degradation of Celosin K during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Celosin K during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a triterpenoid (B12794562) saponin (B1150181), a class of bioactive compounds found in various plants. Like many saponins (B1172615), this compound is susceptible to degradation under common extraction conditions. This degradation can lead to reduced yield and the formation of artifacts, compromising the accuracy of experimental results and the efficacy of the final product. The primary degradation pathway for saponins is the hydrolysis of the glycosidic bonds, which results in the loss of sugar moieties from the aglycone core.[1][2]

Q2: What are the main factors that cause this compound degradation during extraction?

The primary factors contributing to the degradation of this compound and other triterpenoid saponins during extraction are:

  • High Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions.[3] While warmer temperatures can improve extraction efficiency, excessive heat can lead to a significant loss of the target compound.[3]

  • Extreme pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic linkages in saponins.[1][3] A neutral pH is generally recommended to maintain the structural integrity of this compound.[4]

  • Enzymatic Activity: Plants contain endogenous enzymes, such as β-glucosidases, that can cleave the sugar chains of saponins.[1][4] These enzymes can be released during the homogenization of fresh plant material.

Q3: Which extraction solvents are best for preserving this compound?

Aqueous solutions of ethanol (B145695) or methanol (B129727) (typically 70-80%) are highly effective for extracting saponins like this compound while minimizing degradation.[3] The addition of water helps to swell the plant tissue, improving the transfer of the target compounds into the solvent.[3]

Q4: Are modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) preferable?

Yes, modern techniques like UAE and MAE are generally recommended for the extraction of thermolabile compounds like saponins.[3] These methods significantly reduce extraction times, thereby minimizing the exposure of this compound to potentially degrading conditions such as high temperatures.[3]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps Rationale
Low yield of this compound in the final extract. Degradation due to excessive heat.1. Monitor and control the extraction temperature, keeping it below 50°C. 2. Use a rotary evaporator at a reduced pressure and a temperature below 45°C for solvent evaporation.[3]High temperatures accelerate the hydrolysis of glycosidic bonds in saponins.[3]
Degradation due to improper pH.1. Measure the pH of your extraction solvent and adjust to neutral (pH ~7.0) using a suitable buffer (e.g., phosphate (B84403) buffer).[4] 2. Ensure all subsequent aqueous solutions used in the process are also at a neutral pH.Extreme pH (both acidic and alkaline) can catalyze the cleavage of the sugar moieties from the saponin backbone.[1][3]
Enzymatic degradation.1. Use dried plant material, as the drying process deactivates many endogenous enzymes.[4] 2. If using fresh plant material, blanch it with steam or hot ethanol for a short period before extraction to denature degradative enzymes.[4]Endogenous plant enzymes can be released during tissue homogenization and degrade saponins.[4]
Presence of unexpected peaks or impurities in HPLC analysis. Formation of degradation products (e.g., secondary saponins or the aglycone).1. Review and optimize the extraction protocol to control temperature, pH, and enzymatic activity as described above. 2. Use a validated, stability-indicating HPLC method that can separate the intact this compound from its potential degradation products.Degradation of this compound will lead to the formation of other compounds with different retention times on an HPLC column.
Inconsistent results between extraction batches. Variation in extraction conditions.1. Standardize all extraction parameters, including solvent composition, temperature, extraction time, and pH. 2. Ensure the plant material is of consistent quality and has been stored properly.Reproducibility in extraction is critical for obtaining reliable and comparable data.

Quantitative Data on Saponin Stability

The following tables provide illustrative data on the stability of triterpenoid saponins under different conditions. Note that this data is generalized and the actual degradation rates for this compound should be determined experimentally.

Table 1: Illustrative Effect of Temperature on Saponin Recovery

Temperature (°C)Approximate Recovery (%)
3095
5085
7065
9040

This data is illustrative and based on the general behavior of triterpenoid saponins.

Table 2: Illustrative Effect of pH on Saponin Stability

pHStability
3Low (significant hydrolysis)
5Moderate
7High (optimal)
9Moderate
11Low (significant hydrolysis)

This data is illustrative and based on the general behavior of triterpenoid saponins.[4]

Experimental Protocols

Recommended Protocol for this compound Extraction to Minimize Degradation

This protocol is designed to minimize the degradation of this compound by controlling temperature, pH, and enzymatic activity.

1. Preparation of Plant Material:

  • Use dried and finely powdered plant material to ensure homogeneity and deactivate endogenous enzymes.[4]

2. Extraction:

  • Solvent: Use 70-80% ethanol or methanol.[3] For enhanced stability, buffer the solvent to a neutral pH (~7.0) using a phosphate buffer.[4]

  • Technique: Employ Ultrasound-Assisted Extraction (UAE) for efficient and rapid extraction.

    • Solid-to-Liquid Ratio: 1:20 (e.g., 10 g of plant powder in 200 mL of solvent).[3]

    • Temperature: Maintain the temperature of the ultrasonic bath at or below 40°C.

    • Time: Sonicate for 30-45 minutes.

3. Filtration and Concentration:

  • Immediately after extraction, filter the mixture to separate the extract from the plant residue.

  • Concentrate the filtrate using a rotary evaporator.

    • Water Bath Temperature: Keep the temperature at or below 40°C.[4]

    • Pressure: Use reduced pressure to facilitate solvent evaporation at a lower temperature.

4. Storage:

  • Store the final dried extract at 4°C in a desiccator to prevent moisture uptake and further degradation.[3]

Visualizations

cluster_degradation Factors Leading to this compound Degradation cluster_pathway Degradation Pathway High_Temperature High Temperature (> 50°C) Hydrolysis Hydrolysis of Glycosidic Bonds High_Temperature->Hydrolysis Extreme_pH Extreme pH (Acidic or Alkaline) Extreme_pH->Hydrolysis Enzymatic_Activity Enzymatic Activity (e.g., β-glucosidase) Enzymatic_Activity->Hydrolysis Celosin_K Intact this compound (Triterpenoid Saponin) Celosin_K->Hydrolysis Degradation_Products Degradation Products (Secondary Saponins, Aglycone) Hydrolysis->Degradation_Products

Caption: Key factors leading to the degradation of this compound via hydrolysis.

cluster_workflow Optimized Extraction Workflow for this compound Start Start: Dried Plant Material Extraction Ultrasound-Assisted Extraction (70-80% Ethanol/Methanol, pH 7, < 40°C) Start->Extraction 1. Extraction Filtration Filtration Extraction->Filtration 2. Separation Concentration Rotary Evaporation (< 40°C, Reduced Pressure) Filtration->Concentration 3. Concentration Storage Storage (4°C, Desiccator) Concentration->Storage 4. Preservation End Final Extract: Minimized Degradation Storage->End

Caption: Optimized workflow for this compound extraction to minimize degradation.

References

Celosin K experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with experimental variability and reproducibility when working with Celosin K. As specific research on this compound is limited, this guidance is based on the chemical properties of triterpenoid (B12794562) saponins (B1172615) and general best practices for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a triterpenoid saponin.[1] While specific biological activities of this compound are not extensively documented, related compounds from the Celosin family, isolated from the seeds of Celosia argentea, have shown hepatoprotective, anti-inflammatory, and antioxidant effects.[2] Saponins as a class are also investigated for their potential cytotoxic effects against cancer cell lines.[3]

Q2: In which solvents is this compound soluble?

Based on general characteristics of related saponins, this compound is likely soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and ethanol. For cell-based assays, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in the cell culture medium.[4]

Q3: What are common causes of variability in results when using this compound?

Variability in experiments with this compound can arise from several factors common to natural products and cell-based assays:

  • Compound Handling: Inconsistent preparation of stock solutions and dilutions.

  • Cell Culture Conditions: Variations in cell passage number, seeding density, and cell health.

  • Assay Protocol: Lack of standardization in incubation times, reagent concentrations, and washing steps.[4]

  • Compound Stability: Degradation or precipitation of this compound over time.[5]

  • Cell Line Differences: Inherent biological differences between cell lines can lead to varied responses.[6]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values

Question: I am observing significant differences in the IC50 values for this compound between experiments. What could be the cause and how can I improve reproducibility?

Answer: High variability in IC50 values is a common issue. Here are some troubleshooting steps:

  • Standardize Protocols: Ensure all experimental parameters are consistent across all experiments. This includes cell seeding density, treatment duration, and the concentration of all reagents.[4]

  • Compound Quality and Handling:

    • Use a high-purity, quality-controlled lot of this compound.

    • Prepare fresh dilutions from a single, validated stock solution for each experiment.

    • Visually inspect for any precipitation in the stock solution before use.

  • Cell Health:

    • Use cells within a consistent and low passage number range.

    • Regularly test for mycoplasma contamination.

    • Ensure cells are in the exponential growth phase at the time of treatment.

  • Assay-Specific Controls:

    • Include a positive control (a compound with a known, stable IC50 in your assay) to monitor inter-assay variability.

    • Run a vehicle control (e.g., DMSO) at the same concentration used for the highest this compound concentration.

Hypothetical IC50 Values for Triterpenoid Saponins in Various Cancer Cell Lines

Cell LineCancer TypeHypothetical IC50 (µM)
HepG2Hepatocellular Carcinoma10 - 50
HTB-26Breast Cancer10 - 50
PC-3Pancreatic Cancer10 - 50
HCT116Colorectal Cancer0.34 - 22.4

Note: This table is for illustrative purposes and based on data for other compounds.[7] Actual IC50 values for this compound may vary.

Issue 2: Poor Reproducibility and Suspected Compound Instability

Question: My experimental results are inconsistent, and I suspect the this compound solution may not be stable. How can I address this?

Answer: The stability of compounds in solution is crucial for reproducible results. Triterpenoid saponins can be prone to precipitation and degradation.[5]

  • Storage: Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. Protect from light.[5]

  • Solubility: If you observe precipitation, consider the following:

    • Lowering Stock Concentration: Prepare a more dilute stock solution.

    • Alternative Solvents: While DMSO is common, other organic solvents might offer better stability.

    • Formulation: For aqueous solutions, the use of solubilizing agents might be necessary.[5]

  • Fresh Preparations: Ideally, prepare fresh working solutions from your stock for each experiment.

Recommended Storage Conditions for Saponin Stock Solutions

Storage TemperatureDuration
-80°CUp to 6 months
-20°CUp to 1 month

Note: This is a general guideline based on related compounds.[5] The stability of this compound should be empirically determined.

Issue 3: Off-Target Effects and Non-Specific Cytotoxicity

Question: I'm observing cytotoxicity in my control cell lines, suggesting off-target effects of this compound. How can I investigate this?

Answer: Saponins can exhibit non-specific cytotoxicity due to their ability to interact with cell membranes.[3]

  • Dose-Response in Control Cells: Perform a dose-response experiment on a non-target, healthy cell line (e.g., normal fibroblasts). Similar cytotoxicity at similar concentrations to your target cells suggests a general cytotoxic effect.[3]

  • Hemolysis Assay: A key indicator of membrane disruption is hemolytic activity. Incubating red blood cells with this compound can quantify this potential off-target effect.[3]

  • Mechanism of Action Studies: Investigate whether the observed cell death is through a specific pathway (e.g., apoptosis) or a non-specific one (e.g., necrosis) using appropriate assays (e.g., Annexin V/PI staining).

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound from a stock solution in the appropriate cell culture medium.

  • Cell Treatment: Remove the old medium and add the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol for Stability Assessment by HPLC
  • Sample Preparation: Prepare a solution of this compound at a known concentration in the desired solvent.

  • Storage: Store aliquots of the solution under different conditions (e.g., room temperature, 4°C, -20°C, protected from light).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot for analysis.

  • HPLC Analysis: Analyze the samples using a validated HPLC method. A general method for saponins might involve a C18 column with a gradient of acetonitrile (B52724) and water (with 0.1% formic acid).[5]

  • Data Interpretation: Compare the peak area of the parent this compound compound over time. A decrease in the peak area or the appearance of new peaks indicates degradation.

Visualizations

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation stock Prepare this compound Stock Solution treat Treat Cells with this compound Dilutions stock->treat cells Culture and Seed Cells cells->treat incubate Incubate for a Defined Period treat->incubate assay Perform Viability/Functional Assay incubate->assay read Read Results (e.g., Plate Reader) assay->read calc Calculate IC50/EC50 read->calc stats Statistical Analysis calc->stats

Caption: A generalized workflow for in vitro experiments using this compound.

troubleshooting_logic Troubleshooting Logic for High Variability cluster_compound Compound Issues cluster_cell Cellular Issues cluster_protocol Protocol Issues start High Variability Observed check_sol Check Solubility & Storage start->check_sol check_prep Verify Stock/Dilution Prep start->check_prep check_passage Check Cell Passage # start->check_passage check_health Assess Cell Health & Density start->check_health check_timing Standardize Incubation Times start->check_timing check_reagents Verify Reagent Concentrations start->check_reagents end_node Improved Reproducibility check_sol->end_node check_prep->end_node check_passage->end_node check_health->end_node check_timing->end_node check_reagents->end_node

Caption: A flowchart for troubleshooting sources of high experimental variability.

signaling_pathway Postulated Anti-inflammatory Signaling Pathway for Celosins cluster_pathway NF-κB Signaling Pathway lps Inflammatory Stimulus (e.g., LPS) ikb IκB Degradation lps->ikb activates celosin This compound celosin->ikb inhibits nfkb NF-κB (p50/p65) Translocation ikb->nfkb allows nucleus Nucleus nfkb->nucleus gene Pro-inflammatory Gene Expression (e.g., iNOS) nucleus->gene activates no Nitric Oxide (NO) Production gene->no leads to

Caption: Postulated mechanism of anti-inflammatory action for Celosins.[2]

References

Technical Support Center: Interpreting Unexpected Results in Celosin K Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Celosin K bioassays. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and interpreting unexpected results during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological activity?

This compound belongs to the family of triterpenoid (B12794562) saponins, which are natural compounds isolated from plants such as Celosia argentea. While specific research on this compound is limited, related compounds (Celosins E, F, G, and J) have demonstrated anti-inflammatory and hepatoprotective properties in preclinical studies.[1] Therefore, this compound is hypothesized to modulate inflammatory pathways and cellular stress responses.

Q2: What are the likely mechanisms of action for this compound?

Based on studies of related Celosins, a probable mechanism of action for this compound is the modulation of inflammatory signaling pathways, such as the NF-κB pathway.[1] Saponins from Celosia argentea have been shown to suppress the production of inflammatory mediators like nitric oxide (NO).[1] It may also exhibit antioxidant effects, which contribute to its potential hepatoprotective activity.[1]

Q3: What common bioassays are used to test the activity of compounds like this compound?

To investigate the expected anti-inflammatory and cytotoxic effects of this compound, researchers commonly employ a variety of cell-based assays. These include:

  • NF-κB Reporter Assays: To measure the inhibition of the NF-κB signaling pathway, often using luminescence or fluorescence as a readout.

  • Cytotoxicity Assays: Such as MTT, MTS, or LDH release assays, to determine the concentration at which this compound may become toxic to cells.[2]

  • Nitric Oxide (NO) Production Assays: To quantify the reduction of NO in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Antioxidant Assays: To measure the capacity of this compound to mitigate oxidative stress.

Troubleshooting Guide for Unexpected Results

Scenario 1: High Background Signal in a Luminescence-Based NF-κB Reporter Assay

Question: I am performing an NF-κB reporter assay to test the inhibitory effect of this compound. However, my untreated, stimulated control wells (positive control) and even my unstimulated control wells are showing unexpectedly high luminescence readings, masking any potential inhibitory effect. What could be the cause?

Unexpected Results Data Summary:

ConditionExpected RLU (Relative Light Units)Observed RLU
Unstimulated Cells (Negative Control)~5,000~500,000
Stimulated Cells (Positive Control)~1,000,000~1,500,000
Stimulated Cells + this compound< 1,000,000~1,450,000

Troubleshooting Steps:

  • Check for Reagent Contamination: High background can be a result of contamination in your assay reagents, particularly the luciferase substrate or cell culture medium.[3] Use fresh reagents and sterile pipette tips for each addition.

  • Optimize Cell Seeding Density: Too many cells per well can lead to a high basal level of reporter gene expression. Perform a cell titration experiment to find the optimal cell density that provides a good signal-to-background ratio.[4]

  • Review Plate Type and Color: For luminescence assays, it is crucial to use opaque, white-walled plates to maximize the light signal and prevent crosstalk between wells.[5][6] Using clear or black plates can lead to aberrant readings.

  • Allow for Plate "Dark-Adaptation": White plates can absorb ambient light and become phosphorescent, leading to high background.[5] Incubate the plate in the dark for about 10 minutes before reading.

  • Assess Cell Health: Unhealthy or stressed cells can sometimes exhibit aberrant signaling. Ensure your cells have high viability and are in a logarithmic growth phase before starting the experiment.[]

  • Run a Cell-Free Control: To rule out direct interaction of this compound or the vehicle (e.g., DMSO) with the assay reagents, set up wells containing media, vehicle, this compound, and the luciferase substrate without any cells.

Scenario 2: High Variability Between Replicates in a Cytotoxicity Assay

Question: I am evaluating the cytotoxicity of this compound using a standard MTT assay. My replicate wells for the same concentration of this compound are showing highly variable absorbance readings, making it difficult to determine a reliable IC50 value.

Unexpected Results Data Summary:

This compound ConcentrationReplicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)% Standard Deviation
10 µM0.850.650.9216.5%
50 µM0.450.600.3822.8%
100 µM0.220.150.2833.7%

Troubleshooting Steps:

  • Ensure Even Cell Seeding: Inconsistent cell numbers across wells is a primary cause of variability.[2] Thoroughly resuspend your cells before and during plating. When using a multichannel pipette, ensure all tips are drawing up the same volume.

  • Check for Edge Effects: Evaporation from the outer wells of a microplate can concentrate media components and the test compound, leading to skewed results.[8] To mitigate this, fill the outer wells with sterile PBS or media without cells and do not include them in your analysis.

  • Complete Solubilization of Formazan (B1609692) Crystals: In an MTT assay, if the purple formazan crystals are not fully dissolved, the absorbance readings will be inaccurate.[2] After adding the solubilization buffer (like DMSO), place the plate on an orbital shaker for at least 15 minutes.

  • Pipetting Technique: Inaccurate or inconsistent pipetting of the compound, media, or assay reagents can introduce significant error.[9] Ensure your pipettes are calibrated and use fresh tips for each replicate group.

  • Presence of Bubbles: Air bubbles in the wells can interfere with the light path of the plate reader.[2] Be careful to avoid introducing bubbles during pipetting, and if present, use a sterile needle to pop them before reading.

  • Compound Precipitation: At higher concentrations, this compound might precipitate out of the solution, leading to uneven exposure to the cells. Visually inspect the wells under a microscope for any signs of precipitation.

Scenario 3: Suspected Off-Target Effects of this compound

Question: My initial screening suggests that this compound inhibits my primary target pathway as expected. However, I am observing unexpected phenotypic changes in my cells (e.g., changes in morphology, unexpected cell cycle arrest) at concentrations where I don't see significant cytotoxicity. How can I investigate if these are off-target effects?

Investigating Off-Target Effects:

Off-target effects occur when a compound interacts with unintended biological molecules.[10][11] These effects can complicate data interpretation and the development of a specific therapeutic.

Logical Workflow for Investigating Off-Target Effects:

Off_Target_Workflow A Initial Observation: Unexpected Phenotype with this compound B Primary Target Engagement Assays (e.g., Western Blot for p-NF-κB) A->B E Phenotypic Screening: Use high-content imaging to quantify morphological changes A->E C Dose-Response Analysis: Correlate Phenotype with Target Inhibition B->C D Selectivity Profiling: Screen this compound against a panel of related targets (e.g., other transcription factors, kinases) C->D If phenotype does not correlate F Identify Potential Off-Targets D->F E->C G Validate Off-Target Engagement: Use specific inhibitors or siRNAs for the suspected off-target F->G H Conclusion: Determine if phenotype is due to primary target, off-target, or both G->H

Caption: Workflow for investigating potential off-target effects.

Troubleshooting and Investigation Strategies:

  • Confirm Primary Target Engagement: Use an orthogonal assay (e.g., Western blot for a downstream marker) to confirm that this compound is engaging its intended target at the concentrations causing the unexpected phenotype.

  • Broad-Spectrum Screening: Screen this compound against a commercially available panel of common off-targets (e.g., kinases, GPCRs). This can help identify unintended interactions.[12]

  • Chemical Analogs: If available, test structurally related but inactive analogs of this compound. If these analogs do not produce the unexpected phenotype, it suggests the effect is specific to the active molecule's structure.

  • Rescue Experiments: If an off-target is identified, try to "rescue" the phenotype by overexpressing the off-target or using a molecule that counteracts the off-target effect.

Experimental Protocols

Luminescence-Based NF-κB Reporter Assay

This protocol is a general guideline for measuring the effect of this compound on NF-κB activation in a cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element.

Methodology:

  • Cell Seeding: Seed HEK293T cells (or other suitable cell line) stably expressing the NF-κB luciferase reporter into a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the complete medium from the cells and add 100 µL of the this compound dilutions. Include "vehicle-only" control wells. Incubate for 1 hour.

  • Stimulation: Prepare a stock of an NF-κB activator (e.g., TNFα at 20 ng/mL). Add the activator to all wells except the unstimulated negative control wells.

  • Incubation: Incubate the plate for 6 hours at 37°C, 5% CO2.

  • Lysis and Luminescence Reading: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the luciferase substrate according to the manufacturer's instructions. Measure luminescence using a plate reader.

MTT Cytotoxicity Assay

This protocol outlines a standard procedure for assessing cell viability based on the metabolic conversion of MTT to formazan by living cells.

Methodology:

  • Cell Seeding: Seed a cancer cell line (e.g., HeLa) in a clear, flat-bottomed 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include "vehicle-only" and "no-cell" blank controls. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker. Measure the absorbance at 570 nm using a microplate reader.

Signaling Pathway and Workflow Diagrams

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFa TNFR TNFR TNFa->TNFR IKK_Complex IKK Complex TNFR->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_p P-IκB (Ubiquitinated for degradation) IkB->IkB_p NFkB_p50 p50 NFkB_p65 p65 NFkB_p50_n p50 IkB_p->NFkB_p50_n translocates to nucleus Degradation Degradation IkB_p->Degradation Degradation Celosin_K This compound Celosin_K->IKK_Complex Hypothesized Inhibition DNA DNA NFkB_p65_n p65 Gene_Transcription Pro-inflammatory Gene Transcription Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A 1. Culture Cells B 2. Seed Cells in 96-well Plate A->B C 3. Prepare this compound Dilutions D 4. Treat Cells with this compound B->D C->D E 5. Add Assay Reagent (e.g., MTT, Luciferin) D->E F 6. Incubate E->F G 7. Read Plate (Absorbance/Luminescence) F->G H 8. Analyze Data G->H

References

How to address poor cell viability in Celosin K experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address poor cell viability in experiments involving Celosin K.

Frequently Asked Questions (FAQs)

Q1: We are observing near-total cell death even at the lowest concentrations of this compound. What could be the issue?

A1: This could be due to several factors:

  • Incorrect Stock Concentration: There might be an error in the calculation of the stock solution concentration. We recommend preparing a fresh stock solution and verifying the calculations.

  • High Solvent Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is not exceeding a non-toxic level, typically below 0.5%.[1]

  • Cell Seeding Density: Very low cell seeding density can make cells more susceptible to cytotoxic agents. Ensure you are using the optimal seeding density for your cell line.

  • Contamination: Microbial or mycoplasma contamination can compromise cell health and exacerbate the cytotoxic effects of a compound.[2][3]

Q2: Our cell viability results with this compound are inconsistent between experiments. What are the potential causes?

A2: Inconsistent results often stem from variability in experimental procedures:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.

  • Inconsistent Seeding: Ensure a homogenous cell suspension before and during plating to avoid variability in cell numbers across wells.[1]

  • Incubation Conditions: Variations in incubator temperature, CO2, and humidity can affect cell growth and viability.[3] Avoid stacking plates, which can lead to temperature variations.[2]

  • Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.

Q3: this compound does not seem to be causing any significant cell death, even at high concentrations. Why might this be?

A3: A lack of expected cytotoxicity can be due to:

  • Cell Line Resistance: The cell line you are using may be resistant to the effects of this compound.

  • Suboptimal Incubation Time: The cytotoxic effects of this compound may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, 72 hours).[4]

  • Compound Insolubility: this compound may be precipitating out of the solution at higher concentrations. Visually inspect the wells for any precipitate.

  • Incorrect Assay Method: The chosen viability assay may not be suitable for your experimental conditions or cell line.[5]

Data Presentation: Troubleshooting Poor Cell Viability

The following tables provide examples of expected and problematic data to help you diagnose issues in your experiments.

Table 1: Example Dose-Response Data for this compound (72-hour incubation)

Cell LineExpected IC50 (µM)Problematic IC50 (µM)Potential Cause of Problematic Data
HCT11610 ± 2.5> 100Cell line resistance, compound insolubility, or suboptimal incubation time.
A54925 ± 5.10.1 ± 0.05Incorrect stock concentration or high solvent toxicity.
MCF-715 ± 3.8Highly variableInconsistent cell seeding or reagent preparation.

Table 2: Time-Course of this compound (10 µM) Treatment on HCT116 Cells

Incubation Time (hours)Expected Cell Viability (%)Problematic Cell Viability (%)Potential Cause of Problematic Data
2485 ± 550 ± 8Cells seeded at too low a density, or presence of contamination.
4860 ± 748 ± 6Initial cell health was poor.
7245 ± 646 ± 5No significant issue detected at this time point.

Experimental Protocols

Protocol 1: Dose-Response Experiment for IC50 Determination

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding:

    • Harvest cells during the logarithmic growth phase.

    • Count the cells and determine viability using a method like Trypan Blue exclusion.

    • Seed the cells in a 96-well plate at the optimal density for your cell line and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assay:

    • Perform a cell viability assay, such as the MTT or CellTiter-Glo® assay.[6][7]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Time-Course Viability Assay

This protocol is for determining the optimal incubation time for this compound.

  • Cell Seeding:

    • Seed cells in multiple 96-well plates at their optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a concentration of this compound around the expected IC50 value and a vehicle control.

  • Incubation and Analysis:

    • At different time points (e.g., 12, 24, 48, 72 hours), perform a cell viability assay on one of the plates.

    • Plot the cell viability against the incubation time to determine the time point at which the desired effect is observed.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting poor cell viability in your this compound experiments.

TroubleshootingWorkflow start Start: Poor Cell Viability Observed check_reagents Check Reagents & Calculations - Fresh this compound stock? - Correct concentration calculations? - Solvent concentration < 0.5%? start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes fix_reagents Action: Remake Solutions - Prepare fresh this compound stock. - Recalculate dilutions. - Prepare fresh media. check_reagents->fix_reagents No check_cells Evaluate Cell Health & Culture - Low passage number? - Optimal seeding density? - No visible contamination? cells_ok Cells OK check_cells->cells_ok Yes fix_cells Action: Optimize Cell Culture - Thaw a new vial of cells. - Perform seeding density titration. - Test for mycoplasma. check_cells->fix_cells No check_protocol Review Experimental Protocol - Consistent incubation time? - Appropriate viability assay? - Consistent cell handling? protocol_ok Protocol OK check_protocol->protocol_ok Yes fix_protocol Action: Optimize Protocol - Perform time-course experiment. - Try an alternative viability assay. check_protocol->fix_protocol No reagents_ok->check_cells cells_ok->check_protocol end Problem Resolved protocol_ok->end fix_reagents->start fix_cells->start fix_protocol->start

Caption: Troubleshooting workflow for addressing poor cell viability.

Signaling Pathway Considerations

While specific data for this compound is not available, related compounds have been shown to induce apoptosis through the intrinsic pathway and modulate inflammatory responses via the NF-κB signaling pathway.[6] If you suspect off-target effects or wish to investigate the mechanism of action, consider exploring these pathways.

SignalingPathways cluster_apoptosis Intrinsic Apoptosis Pathway cluster_nfkb NF-κB Signaling Pathway celosin_k This compound mitochondria Mitochondria celosin_k->mitochondria Induces ikk IKK Complex celosin_k->ikk Inhibits cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis ikb IκBα degradation ikk->ikb nfkb NF-κB translocation to nucleus ikb->nfkb gene_expression Pro-inflammatory Gene Expression nfkb->gene_expression

Caption: Potential signaling pathways affected by this compound.

References

Celosin K interference with fluorescent assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Celosin K

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using this compound in fluorescent assays. This compound is an investigational inhibitor of the hypothetical "Kinase X" signaling pathway. However, its intrinsic fluorescent properties and potential for assay artifacts require careful consideration during experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of "Kinase X," a key enzyme in the "Signal Transduction Pathway Y." By blocking the activity of Kinase X, this compound can be used to study the downstream effects of this pathway on cellular processes such as proliferation and apoptosis.

Q2: I am observing unexpected fluorescence in my assay when I add this compound, even in my control wells without cells. Why is this happening?

A2: this compound is known to possess intrinsic fluorescent properties. This means the compound itself can fluoresce when excited by a light source, which can lead to a false-positive signal in your assay. It is crucial to run proper controls to measure and subtract the background fluorescence from this compound.

Q3: Can this compound interfere with specific fluorescent dyes?

A3: Yes, the emission spectrum of this compound can overlap with commonly used fluorescent dyes, particularly those in the blue to green range, such as DAPI and some GFP variants. This spectral overlap can lead to inaccurate readings. We recommend characterizing the spectral properties of this compound in your specific assay buffer.

Q4: How can I minimize the interference of this compound in my experiments?

A4: There are several strategies to mitigate interference. These include:

  • Running compound-only controls: To quantify the background fluorescence from this compound.

  • Using spectrally distinct dyes: Whenever possible, choose fluorescent probes with excitation and emission spectra that do not overlap with this compound.

  • Implementing a pre-read step: Measure the fluorescence of the compound in the assay plate before adding the cells or other reagents to establish a baseline.

  • Assay optimization: Reducing the concentration of this compound to the lowest effective concentration can also help minimize interference.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound in fluorescent assays.

Issue 1: High Background Fluorescence

Symptoms:

  • Control wells containing only this compound and assay buffer show a high fluorescent signal.

  • The signal-to-background ratio of your assay is significantly reduced.

Possible Cause:

  • Intrinsic fluorescence of this compound at the excitation and emission wavelengths used in your assay.

Solutions:

  • Characterize the Spectral Properties: Determine the excitation and emission spectra of this compound in your assay buffer to understand the extent of its fluorescence.

  • Subtract Background Signal: Always include control wells with this compound at the same concentration as your experimental wells but without the biological target (e.g., cells, enzyme). The average signal from these wells should be subtracted from your experimental wells.

  • Optimize Filter Sets: If your plate reader allows, use narrower bandpass filters for excitation and emission to reduce the collection of off-target fluorescence from this compound.

Issue 2: Inconsistent or Non-reproducible Results

Symptoms:

  • High variability between replicate wells.

  • Dose-response curves do not follow a standard sigmoidal shape.

Possible Causes:

  • Inner Filter Effect: At high concentrations, this compound may absorb the excitation light intended for the assay fluorophore or the emitted light from the fluorophore, leading to a quenching effect.

  • Compound Precipitation: this compound may not be fully soluble in the assay buffer at higher concentrations, leading to light scattering and erratic readings.

Solutions:

  • Assess Solubility: Visually inspect the wells for any signs of precipitation. Perform a solubility test for this compound in your assay buffer.

  • Test for Inner Filter Effect: See the detailed experimental protocol below for a method to detect and correct for the inner filter effect.

  • Adjust Assay Window: If possible, perform measurements at time points where the biological reaction has proceeded sufficiently to produce a strong signal, which may improve the signal-to-interference ratio.

Quantitative Data Summary

The following tables summarize the key properties of this compound relevant to its use in fluorescent assays.

Table 1: Spectroscopic Properties of this compound

PropertyValueConditions
Maximum Excitation410 nmPBS, pH 7.4
Maximum Emission475 nmPBS, pH 7.4
Molar Extinction Coefficient15,000 M⁻¹cm⁻¹at 410 nm
Quantum Yield0.25-

Table 2: Biological Activity and Assay Interference

ParameterValueAssay Type
IC₅₀ for Kinase X Inhibition50 nMBiochemical Kinase Assay
Apparent IC₅₀ in GFP-based Reporter Assay500 nMCell-based Assay
Concentration for 10% Signal Quenching> 10 µMFluorescein-based Assay

Experimental Protocols

Protocol 1: Measuring the Intrinsic Fluorescence of this compound

Objective: To quantify the background fluorescence of this compound at the wavelengths used in your primary assay.

Materials:

  • This compound stock solution

  • Assay buffer

  • Microplate reader with fluorescence detection

  • Black, clear-bottom microplates

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration used in your experiments.

  • Add the dilutions to the wells of the microplate. Include wells with only assay buffer as a blank control.

  • Read the plate in your microplate reader using the same excitation and emission wavelengths and gain settings as your primary assay.

  • Plot the fluorescence intensity against the concentration of this compound. This will serve as a standard curve for background subtraction.

Protocol 2: Assessing the Inner Filter Effect

Objective: To determine if this compound is absorbing the excitation or emission light of your assay's fluorophore.

Materials:

  • This compound stock solution

  • Your primary assay's fluorophore (e.g., fluorescein, GFP) at a fixed concentration

  • Assay buffer

  • Microplate reader

Procedure:

  • Prepare a solution of your fluorophore in the assay buffer at a concentration that gives a mid-range signal in your assay.

  • In a microplate, add this fluorophore solution to a series of wells.

  • Prepare a serial dilution of this compound.

  • Add the this compound dilutions to the wells containing the fluorophore. Include a control well with only the fluorophore.

  • Read the fluorescence. A decrease in the fluorophore's signal with increasing concentrations of this compound indicates an inner filter effect.

Visualizations

CelosinK_Pathway cluster_pathway Signal Transduction Pathway Y cluster_intervention Intervention Receptor Upstream Receptor KinaseX Kinase X Receptor->KinaseX activates Downstream Downstream Effector KinaseX->Downstream phosphorylates Response Cellular Response (e.g., Proliferation) Downstream->Response CelosinK This compound CelosinK->KinaseX inhibits Troubleshooting_Workflow Start Start: Unexpected Fluorescent Signal CheckControl Run Compound-Only Control Start->CheckControl IsControlFluorescent Is the Control Fluorescent? CheckControl->IsControlFluorescent SubtractBackground Action: Subtract Background Signal IsControlFluorescent->SubtractBackground Yes CheckQuenching Test for Inner Filter Effect IsControlFluorescent->CheckQuenching No CheckSpectralOverlap Investigate Spectral Overlap SubtractBackground->CheckSpectralOverlap UseDifferentDye Action: Use Spectrally Distinct Dye CheckSpectralOverlap->UseDifferentDye End Proceed with Corrected Assay UseDifferentDye->End IsQuenchingObserved Is Quenching Observed? CheckQuenching->IsQuenchingObserved LowerConcentration Action: Lower Compound Concentration IsQuenchingObserved->LowerConcentration Yes End2 No Direct Interference Investigate Other Causes IsQuenchingObserved->End2 No LowerConcentration->End

Best practices for long-term storage of Celosin K powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for the long-term storage, handling, and use of Celosin K powder to ensure its stability and the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

For optimal stability, this compound powder should be stored at 2°C to 8°C for up to 24 months.[1] It is crucial to keep the vial tightly sealed and protected from light. For storage longer than 24 months, consider colder temperatures such as -20°C or -80°C, which are common best practices for preserving the stability of sensitive biochemical compounds.[2][3]

Q2: How should I store this compound once it is dissolved in a solvent?

Once dissolved, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. These solutions should be stored at -20°C and are typically stable for up to two weeks.[1] For longer-term storage of solutions, -80°C is preferable.

Q3: My this compound powder appears clumped and discolored. What should I do?

Clumping and discoloration are often signs of moisture exposure or degradation due to improper storage temperatures. It is advisable to discard the product as its purity may be compromised. To prevent this, always ensure the vial is tightly sealed and stored in a desiccated environment, especially if not stored in a freezer.[4]

Q4: I'm having difficulty dissolving the this compound powder. What could be the issue?

Difficulty in dissolution can occur if the vial is opened before it has fully equilibrated to room temperature, leading to condensation.[4] Always allow the vial to sit at room temperature for at least one hour before opening.[1] Additionally, ensure you are using an appropriate solvent as specified on the product's technical data sheet.

Q5: How does humidity affect the stability of this compound powder?

Like many lyophilized powders, this compound is sensitive to moisture. Humidity can lead to hydrolysis and a decrease in the compound's stability, manifesting as clumping or changes in appearance.[4] Storing the powder in a tightly sealed container, preferably with a desiccant, is critical.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Powder is clumped or discolored Exposure to moisture or improper storage temperatures.Discard the product to ensure experimental integrity. Prevent future issues by storing at recommended conditions in a tightly sealed vial.[4]
Difficulty dissolving the powder 1. Condensation from opening the vial while cold.2. Use of an incorrect solvent.1. Allow the vial to equilibrate to room temperature for at least 60 minutes before opening.[1]2. Consult the technical data sheet for appropriate solvents.
Inconsistent experimental results 1. Degradation of this compound due to improper storage or handling.2. Inaccurate stock solution concentration.1. Always use freshly prepared solutions or aliquots that have not undergone multiple freeze-thaw cycles.[4]2. Ensure accurate weighing and complete dissolution when preparing stock solutions.
Precipitate forms in stock solution after freezing The concentration of the stock solution may be too high for the chosen solvent, causing it to precipitate at low temperatures.Gently warm the solution and vortex or sonicate to redissolve the precipitate before use.[4] Consider preparing a lower concentration stock solution for future experiments.

Experimental Protocols

Protocol for Stability Assessment of this compound Powder

This protocol outlines a method for evaluating the chemical stability of this compound powder under various storage conditions to determine its shelf-life.

Objective: To assess the chemical stability of this compound powder under defined temperature and humidity conditions over time.

Materials:

  • This compound powder

  • Amber glass vials with tight seals

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • High-Performance Liquid Chromatography (HPLC) system

  • Temperature and humidity-controlled storage chambers

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound powder into multiple amber glass vials. Tightly seal the vials. Prepare an initial reference sample for immediate analysis (Time 0).

  • Storage Conditions:

    • Long-Term Stability: Store a set of vials at the recommended 2-8°C.[1]

    • Accelerated Stability: Store another set of vials at 40°C ± 2°C with 75% ± 5% relative humidity.

  • Time Points: Withdraw samples for analysis at predetermined intervals (e.g., 0, 1, 3, 6, 12, and 24 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).

  • Analysis:

    • At each time point, allow the vial to equilibrate to room temperature before preparing a solution of known concentration.

    • Analyze the sample by HPLC to determine the purity of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point compared to the initial (Time 0) sample.

    • Monitor for the appearance of any degradation products.

    • Plot the percentage of this compound remaining against time for each storage condition.

Visual Guides

Storage_Troubleshooting cluster_appearance Appearance Issues cluster_dissolution Dissolution Issues start Start: Experiencing Issue with this compound issue What is the nature of the issue? start->issue appearance Powder is clumped or discolored issue->appearance Physical Appearance dissolution Difficulty dissolving powder issue->dissolution Solubility check_moisture Was the vial properly sealed and stored in a dry environment? appearance->check_moisture discard Action: Discard the product. Ensure proper storage for future use. check_moisture->discard No check_temp Was the vial equilibrated to room temperature before opening? dissolution->check_temp equilibrate Action: Allow vial to warm to RT for at least 60 mins before opening. check_temp->equilibrate No check_solvent Is the correct solvent being used? check_temp->check_solvent Yes consult_tds Action: Consult Technical Data Sheet for appropriate solvents. check_solvent->consult_tds No

Caption: Troubleshooting workflow for common issues with this compound powder.

Stability_Assessment_Workflow start Start: Stability Assessment prep 1. Prepare and weigh this compound into multiple amber vials. start->prep time_zero 2. Analyze Time 0 sample via HPLC. prep->time_zero storage 3. Store samples under different conditions. time_zero->storage long_term Long-Term: 2-8°C storage->long_term accelerated Accelerated: 40°C / 75% RH storage->accelerated analysis 4. At each time point, analyze samples via HPLC. long_term->analysis accelerated->analysis data 5. Calculate % remaining and monitor degradation products. analysis->data end End: Determine Shelf-Life data->end

Caption: Workflow for the stability assessment of this compound powder.

References

Validation & Comparative

A Comparative Analysis of Celosin K's Efficacy Against Established Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Celosin K has demonstrated significant potential in mitigating oxidative stress within a cellular environment. Research highlights its ability to protect neuronal cells from damage induced by oxidative agents by reducing the generation of reactive oxygen species (ROS).[1][2] This cellular-level antioxidant activity positions this compound as a compound of interest for further investigation in the development of therapeutics for oxidative stress-related pathologies. However, a direct comparison of its radical scavenging activity with antioxidants like Vitamin C, Vitamin E, and Glutathione using common in vitro assays such as DPPH and ABTS is not yet documented. The following sections provide available quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to facilitate a comprehensive understanding.

Data Presentation: A Comparative Look at Antioxidant Efficacy

Direct quantitative comparison of this compound with standard antioxidants using identical assay methods is challenging due to the lack of published data for this compound in chemical-based assays. The table below presents the available data on this compound's cellular antioxidant effect alongside representative IC50 values for Vitamin C, Vitamin E, and Glutathione from DPPH and ABTS assays. It is crucial to note that the experimental systems are different (cellular vs. chemical) and direct equivalence should not be assumed.

CompoundAssayEfficacy MetricResultSource
This compound Cellular ROS Assay (t-BHP induced)ROS ReductionSignificantly decreased ROS generation in NSC-34 cells[1][2]
Vitamin C (Ascorbic Acid) DPPH AssayIC50~2.26 - 8.4 µg/mL[3]
ABTS AssayIC50~1.03 - 127.7 µg/mL[4][5]
Vitamin E (α-Tocopherol) DPPH AssayIC50~12.1 µM (comparable to Trolox)
ABTS AssayIC50Data varies significantly based on assay conditions
Glutathione DPPH AssayIC50Generally a weak scavenger in this assay[6]
ABTS AssayIC50Significant scavenging activity[7]

Note: IC50 values for standard antioxidants can vary significantly based on experimental conditions (solvent, pH, reaction time, etc.). The values presented are representative ranges found in the literature.

Experimental Protocols

Cellular Reactive Oxygen Species (ROS) Assay for this compound

This protocol is based on the methodology described in the study by Guo et al. (2021) investigating the neuroprotective effects of compounds from Celosia argentea.[1][2]

1. Cell Culture:

  • NSC-34 cells (a motor neuron-like cell line) are cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Treatment:

  • Cells are seeded in 96-well plates.

  • After reaching appropriate confluence, cells are pre-treated with various concentrations of this compound for 24 hours.

3. Induction of Oxidative Stress:

  • Following pre-treatment, cells are exposed to tert-butyl hydroperoxide (t-BHP) to induce oxidative stress.

4. ROS Measurement:

  • Intracellular ROS levels are measured using a 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe.

  • DCFH-DA is added to the cells and incubated. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

  • The fluorescence intensity is measured using a fluorescence microplate reader or fluorescence microscopy. A decrease in fluorescence in this compound-treated cells compared to the t-BHP only control indicates a reduction in ROS.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a standard protocol for assessing the free radical scavenging activity of a compound.

1. Reagent Preparation:

  • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compound (e.g., Vitamin C) and this compound in a suitable solvent.

2. Assay Procedure:

  • In a 96-well plate, add a specific volume of the test compound dilutions to the wells.

  • Add the DPPH solution to each well.

  • A control well should contain the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

3. Measurement and Calculation:

  • Measure the absorbance of each well at a specific wavelength (typically 517 nm) using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound's concentration.[8][9]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This is another widely used method for determining antioxidant activity.

1. Reagent Preparation:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

2. Assay Procedure:

  • Add a small volume of the test compound at various concentrations to the diluted ABTS•+ solution.

  • A control is prepared with the solvent instead of the test compound.

3. Measurement and Calculation:

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.[8]

Mandatory Visualizations

G Proposed Signaling Pathway for Saponin-Mediated Neuroprotection cluster_stress Oxidative Stress cluster_saponin Saponin (B1150181) Action cluster_pathway Cellular Response cluster_outcome Outcome Oxidative_Stress Oxidative Stress (e.g., t-BHP) ROS_Generation Increased ROS Generation Oxidative_Stress->ROS_Generation induces Celosin_K This compound (and other saponins) Celosin_K->ROS_Generation inhibits Apoptosis_Pathway Apoptotic Pathway Activation (e.g., Caspase-3) Celosin_K->Apoptosis_Pathway inhibits Nrf2_Pathway Nrf2/HO-1 Pathway Activation Celosin_K->Nrf2_Pathway activates Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction causes Mitochondrial_Dysfunction->Apoptosis_Pathway triggers Neuronal_Damage Neuronal Damage & Apoptosis Apoptosis_Pathway->Neuronal_Damage leads to Antioxidant_Enzymes Increased Antioxidant Enzymes (e.g., SOD) Nrf2_Pathway->Antioxidant_Enzymes upregulates Neuroprotection Neuroprotection & Cell Survival Nrf2_Pathway->Neuroprotection promotes Antioxidant_Enzymes->ROS_Generation scavenges Antioxidant_Enzymes->Neuroprotection contributes to

Caption: Proposed mechanism of this compound's neuroprotective action.

G Experimental Workflow for Cellular ROS Assay Start Start Cell_Culture 1. Culture NSC-34 cells in 96-well plates Start->Cell_Culture Pre-treatment 2. Pre-treat cells with This compound (24h) Cell_Culture->Pre-treatment Induction 3. Induce oxidative stress with t-BHP Pre-treatment->Induction Staining 4. Stain cells with DCFH-DA probe Induction->Staining Measurement 5. Measure fluorescence (Ex/Em ~485/535 nm) Staining->Measurement Analysis 6. Analyze data: Compare fluorescence intensity Measurement->Analysis End End Analysis->End

Caption: Workflow for assessing this compound's effect on cellular ROS.

G Logical Flow of Comparative Analysis Celosin_K This compound Cellular_Assay Cellular Antioxidant Assay (ROS reduction) Celosin_K->Cellular_Assay Known_Antioxidants Known Antioxidants (Vit C, Vit E, Glutathione) Chemical_Assay Chemical Antioxidant Assays (DPPH, ABTS) Known_Antioxidants->Chemical_Assay Celosin_K_Data Data Available: Qualitative reduction of ROS Cellular_Assay->Celosin_K_Data Known_Antioxidants_Data Data Available: Quantitative IC50 values Chemical_Assay->Known_Antioxidants_Data Comparison Comparative Efficacy (Inferred, not direct) Celosin_K_Data->Comparison Known_Antioxidants_Data->Comparison

Caption: Approach for comparing this compound with standard antioxidants.

References

Validating the anti-inflammatory activity of Celosin K with positive controls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the anti-inflammatory activity of Celosin K by comparing its potential efficacy against established positive controls. While specific quantitative data for this compound's anti-inflammatory properties are not yet publicly available, this document outlines the standard experimental protocols and presents data for well-known anti-inflammatory agents, offering a benchmark for future studies.

Comparative Anti-inflammatory Activity

The following table summarizes the inhibitory concentrations (IC50) of common positive controls in two standard in vitro anti-inflammatory assays: the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and the inhibition of cyclooxygenase-2 (COX-2). The corresponding values for this compound are presented as "To Be Determined" to highlight the need for experimental validation.

CompoundAssayCell Line/EnzymeIC50
This compound Inhibition of NO Production RAW 264.7 Macrophages To Be Determined
DexamethasoneInhibition of NO ProductionRAW 264.7 Macrophages~10-100 nM (representative)
This compound COX-2 Inhibition Purified Ovine/Human COX-2 To Be Determined
DiclofenacCOX-2 InhibitionPurified Ovine COX-2~0.1-1 µM (representative)
CelecoxibCOX-2 InhibitionHuman Recombinant COX-240 nM[1]

Experimental Protocols

To facilitate the validation of this compound's anti-inflammatory activity, detailed protocols for the nitric oxide inhibition and COX-2 inhibition assays are provided below.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a test compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dexamethasone (positive control)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) in the presence of the test compounds and incubate for 24 hours.

  • Nitrite (B80452) Measurement: After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess reagent to each well and incubate for 10 minutes at room temperature in the dark.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite. Determine the percentage of NO inhibition relative to the LPS-stimulated control. The IC50 value is calculated from the dose-response curve.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

Materials:

  • Purified ovine or human recombinant COX-2 enzyme

  • COX-2 inhibitor screening assay kit (fluorometric or colorimetric)

  • This compound

  • Diclofenac or Celecoxib (positive controls)

  • Arachidonic acid (substrate)

  • 96-well plates

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions provided with the COX-2 inhibitor screening kit.

  • Compound Incubation: In a 96-well plate, add the assay buffer, COX-2 enzyme, and various concentrations of this compound, Diclofenac, or Celecoxib.

  • Initiate Reaction: Add the substrate, arachidonic acid, to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the fluorescence or absorbance at the appropriate wavelength in a kinetic mode for a specified period (e.g., 10 minutes) at 25°C.

  • Data Analysis: Calculate the rate of reaction (slope) for each concentration. Determine the percentage of COX-2 inhibition relative to the vehicle control. The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in inflammation and the general workflow for evaluating the anti-inflammatory activity of this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates CelosinK This compound CelosinK->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->ProInflammatory_Genes Transcription G cluster_0 In Vitro Validation cluster_1 Data Analysis & Comparison Start Prepare this compound and Positive Controls (Dexamethasone, Diclofenac) Assay1 Nitric Oxide (NO) Inhibition Assay (LPS-stimulated RAW 264.7 macrophages) Start->Assay1 Assay2 COX-2 Inhibition Assay (Enzymatic Assay) Start->Assay2 Data1 Determine IC50 for NO Inhibition Assay1->Data1 Data2 Determine IC50 for COX-2 Inhibition Assay2->Data2 Compare Compare IC50 values of this compound with Positive Controls Data1->Compare Data2->Compare Conclusion Validate Anti-inflammatory Activity Compare->Conclusion

References

Comparative Analysis of Celosin Saponins' Cross-Reactivity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the cytotoxic and anti-inflammatory potential of triterpenoid (B12794562) saponins (B1172615) derived from Celosia argentea.

Disclaimer: This guide provides a comparative overview of the bioactivity of triterpenoid saponins, specifically "Celosins," isolated from Celosia argentea. It is important to note that direct experimental data for a compound specifically named "Celosin K" is not available in the current scientific literature. Therefore, this document focuses on the well-documented members of the Celosin family (A, E, F, G, and cristatain) and other bioactive extracts from Celosia argentea to provide a valuable reference for researchers, scientists, and drug development professionals. The presented data is a synthesis of findings from multiple studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental methodologies.

Introduction

Triterpenoid saponins isolated from the plant Celosia argentea, commonly known as Celosins, have garnered significant interest in oncological and immunological research. These natural compounds have demonstrated a spectrum of biological activities, including potent cytotoxic effects against various cancer cell lines and notable anti-inflammatory properties. This guide aims to provide a comparative analysis of the cross-reactivity—defined here as the range of activity and differential efficacy—of these saponins across different cell lines, supported by experimental data. Understanding this differential activity is crucial for identifying potential therapeutic candidates and elucidating their mechanisms of action.

Data Presentation: Cytotoxicity of Celosia argentea Saponins and Extracts

The following tables summarize the cytotoxic activity of various Celosins and extracts from Celosia argentea against a panel of human cancer cell lines and a normal cell line. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cell growth by 50%.

Table 1: Comparative Cytotoxicity (IC50) of Triterpenoid Saponins from Celosia argentea

CompoundCell LineCell TypeIC50 (µg/mL)Reference
Cristatain SHG44Human Glioma23.71 ± 2.96[1]
HCT116Human Colon Cancer26.76 ± 4.11[1]
CEMHuman Leukemia31.62 ± 2.66[1]
MDA-MB-435Human Breast Cancer27.63 ± 2.93[1]
HepG2Human Liver Cancer28.35 ± 2.32[1]
Celosin E, F, G SHG44, HCT116, CEM, MDA-MB-435, HepG2Various Cancers> 100[1]
Celosin A HeLaHuman Cervical CancerEffective in inducing apoptosis (IC50 not specified)[1]
HepG2Human Liver CancerEffective in inducing apoptosis (IC50 not specified)[1]

Table 2: Cytotoxicity (IC50) of Other Bioactive Compounds and Extracts from Celosia argentea

Compound/ExtractCell LineCell TypeIC50 (µg/mL)Reference
Methanolic Extract SiHaHuman Cervical Cancer28
MCF-7Human Breast Cancer28
Luteolin-7-O-glucoside SiHa, HCT, MCF-7Various CancersPotent cytotoxicity at 20 µg/mL[2]
HT-29Human Colon Cancer47.33 ± 0.8 (Apoptotic concentration)
MCF-7Human Breast Cancer56.28 ± 1.2 (Apoptotic concentration)
Phenolic Compound SiHa, HCT, MCF-7Various CancersPotent cytotoxicity at 18 µg/mL[2]
HT-29Human Colon Cancer35.15 ± 0.4 (Apoptotic concentration)
MCF-7Human Breast Cancer28.05 ± 0.3 (Apoptotic concentration)
Celosia argentea Extract MCF-7Human Breast CancerSignificant cytotoxicity observed[3]
HepG2Human Liver CancerSignificant cytotoxicity observed[3]
A549Human Lung CancerSignificant cytotoxicity observed[3]
Various Extracts VeroNormal Monkey KidneyNo significant toxicity[2]

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the cytotoxic effects of Celosia argentea saponins is the induction of apoptosis, or programmed cell death.[3] This is achieved through the modulation of key regulatory proteins involved in the apoptotic signaling cascade. Studies have shown that these compounds can downregulate the expression of the anti-apoptotic protein Bcl-2 while upregulating the expression of the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis. Furthermore, the tumor suppressor protein p53 appears to play a crucial role in this process, as its activation can promote the transcription of pro-apoptotic genes like Bax.[4][5][6][7]

G Saponin-Induced Apoptotic Pathway cluster_0 Cellular Stress cluster_1 Upstream Regulation cluster_2 Mitochondrial Pathway cluster_3 Caspase Cascade Celosia Saponins Celosia Saponins p53 p53 Celosia Saponins->p53 activates Bax Bax p53->Bax upregulates Bcl2 Bcl2 p53->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Saponin-induced intrinsic apoptotic pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in the studies on Celosia argentea compounds are provided below. These protocols are based on standard laboratory procedures.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ atmosphere. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.

G A Seed Cells in 96-well plate B Incubate 24h A->B C Treat with Celosin Compound B->C D Incubate 24-72h C->D E Add MTT Solution D->E F Incubate 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability & IC50 H->I G A Induce Apoptosis in Cells B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC & PI C->D E Incubate at RT in Dark D->E F Analyze by Flow Cytometry E->F G Data Interpretation: - Viable (AV-/PI-) - Early Apoptotic (AV+/PI-) - Late Apoptotic/Necrotic (AV+/PI+) - Necrotic (AV-/PI+) F->G

References

A Comparative Analysis of Celosin K and Other Triterpenoid Saponins from Celosia Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Celosin K and other related triterpenoid (B12794562) saponins (B1172615) found in various Celosia species. The information presented herein is intended to support research and development efforts in the pursuit of novel therapeutic agents by offering a side-by-side look at their sources, potential yields, and biological activities, supported by experimental data and detailed methodologies.

Triterpenoid saponins, a diverse group of natural products, are abundant in the seeds of Celosia species, notably Celosia argentea and Celosia cristata.[1][2] These compounds, including a series of saponins designated as Celosins, have garnered significant scientific interest for their wide range of pharmacological effects, such as anti-inflammatory, antitumor, and hepatoprotective activities.[2][3] While specific quantitative data for this compound remains limited in publicly available literature, this guide compiles the existing data on the broader family of Celosins to provide a valuable comparative resource.

Data Presentation: Comparative Analysis of Celosins in Celosia Species

Compound FamilyCelosia argentea Seed (CAS)Celosia cristata Seed (CCS)Analytical MethodReference
Triterpenoid Saponins
Celosin AIdentifiedIdentifiedHPLC-QTOF-MS/MS[4]
Celosin BIdentifiedIdentifiedHPLC-QTOF-MS/MS[4]
Celosin CIdentifiedIdentifiedHPLC-QTOF-MS/MS[4]
Celosin DIdentifiedIdentifiedHPLC-QTOF-MS/MS[4]
Celosin EIdentifiedIdentifiedHPLC-QTOF-MS/MS[4]
Celosin FIdentifiedIdentifiedHPLC-QTOF-MS/MS[4]
Celosin GIdentifiedIdentifiedHPLC-QTOF-MS/MS[4]
Celosin HIdentifiedIdentifiedHPLC-QTOF-MS/MS[4]
Celosin IIdentifiedIdentifiedHPLC-QTOF-MS/MS[4]
Celosin JIdentifiedIdentifiedHPLC-QTOF-MS/MS[4]
This compound Not Reported Identified LC-MS [5]
CristatainIdentifiedIdentifiedHPLC-QTOF-MS/MS[4]

Note: The table indicates the presence of various Celosins in Celosia argentea and Celosia cristata seeds as identified by advanced analytical techniques.[4] The identification of this compound has been reported in Celosia cristata.[5] The lack of detection of this compound in the comparative study on C. argentea does not definitively confirm its absence. Further quantitative studies are required to determine the precise concentrations of these compounds in different species.

Experimental Protocols

The following are detailed methodologies for the extraction, purification, and analysis of triterpenoid saponins from Celosia seeds, adapted from established protocols.

Extraction and Fractionation of Triterpenoid Saponins

This protocol outlines a general procedure for obtaining a crude saponin (B1150181) fraction from Celosia seeds.

a. Plant Material Preparation:

  • Collect mature seeds of the desired Celosia species.

  • Clean the seeds to remove any foreign material.

  • Dry the seeds in a shaded, well-ventilated area or in an oven at a temperature not exceeding 40°C until a constant weight is achieved.

  • Grind the dried seeds into a fine powder.

b. Extraction:

  • Macerate the powdered seeds with 70% methanol (B129727) at a solid-to-solvent ratio of 1:10 (w/v).

  • Stir the mixture at room temperature for 24 hours.

  • Filter the mixture through cheesecloth followed by Whatman No. 1 filter paper.

  • Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

c. Fractionation:

  • Suspend the crude extract in distilled water.

  • Perform liquid-liquid partitioning with n-hexane to remove lipids and other non-polar compounds.

  • Separate the aqueous layer and subsequently partition it against water-saturated n-butanol. The saponins will preferentially move to the n-butanol layer.

  • Combine the n-butanol fractions and concentrate under reduced pressure to yield the crude triterpenoid saponin fraction.

Chromatographic Purification of Celosins

This protocol describes the purification of individual Celosins from the crude saponin fraction using column chromatography.

a. Column Preparation:

  • Pack a glass column with silica (B1680970) gel (200-300 mesh) using a suitable solvent system (e.g., chloroform-methanol).

b. Sample Loading:

  • Dissolve the crude saponin fraction in a minimal amount of the initial mobile phase.

  • Adsorb the dissolved sample onto a small amount of silica gel.

  • Allow the solvent to evaporate completely.

  • Carefully load the dried sample onto the top of the prepared column.

c. Elution:

  • Elute the column with a gradient of increasing polarity. For example, start with a chloroform-methanol mixture and gradually increase the proportion of methanol.

  • Collect fractions of the eluate.

d. Analysis:

  • Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Combine fractions containing the purified Celosin of interest.

  • Further purification can be achieved using preparative HPLC if necessary.

Analytical Method: HPLC-ELSD for Saponin Profiling

High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (ELSD) is a suitable method for the analysis and quantification of triterpenoid saponins.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.

  • Detector: ELSD is used for the detection of non-UV absorbing saponins.

  • Quantification: A standard curve of a known purified Celosin can be used for quantification.

Signaling Pathways and Experimental Workflows

The biological activities of triterpenoid saponins are often attributed to their modulation of key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate a representative experimental workflow and two critical signaling pathways implicated in the anti-inflammatory and antitumor effects of these compounds.

G cluster_0 Extraction & Purification cluster_1 Bioactivity Screening plant Celosia Seeds powder Powdered Seeds plant->powder Grinding extract Crude Methanol Extract powder->extract Methanol Extraction fraction Crude Saponin Fraction extract->fraction Liquid-Liquid Partitioning purified Purified this compound fraction->purified Column Chromatography treatment Treatment with this compound purified->treatment cell_lines Cancer Cell Lines cell_lines->treatment assay Cell Viability Assay (MTT) treatment->assay results IC50 Determination assay->results

Experimental Workflow for this compound Isolation and Bioactivity Screening.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB nucleus Nucleus NFkB->nucleus Translocation NFkB_n NF-κB genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) celosin This compound celosin->IKK Inhibition NFkB_n->genes Transcription

Inhibition of the NF-κB Signaling Pathway by this compound.

G celosin This compound bax Bax celosin->bax Activation bcl2 Bcl-2 celosin->bcl2 Inhibition mito Mitochondrion cytc Cytochrome c mito->cytc Release bax->mito Pore formation bcl2->bax apaf Apaf-1 cytc->apaf cas9 Caspase-9 apaf->cas9 Activation cas3 Caspase-3 cas9->cas3 Activation apoptosis Apoptosis cas3->apoptosis

Induction of the Intrinsic Apoptosis Pathway by this compound.

References

Synergistic effects of Celosin K with other neuroprotective agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective agent Celosin K against other well-established neuroprotective compounds. While direct synergistic studies involving this compound are currently limited, this document focuses on its individual neuroprotective mechanisms and offers a comparison with agents acting on similar cellular pathways. The information presented is intended to support further research and drug development in the field of neuroprotection.

Overview of this compound's Neuroprotective Action

This compound, a triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Celosia argentea, has demonstrated significant neuroprotective properties in preclinical studies. Research indicates that its primary mechanisms of action involve the mitigation of oxidative stress, inhibition of apoptosis (programmed cell death), and activation of autophagy (the cellular process of cleaning out damaged components).

A key study on compounds from Celosia argentea seeds revealed that they, including this compound, can protect neuronal cells from damage induced by tert-butyl hydroperoxide (t-BHP), a potent oxidative stressor. This protection is characterized by enhanced cell viability and a reduction in reactive oxygen species (ROS) and apoptosis in NSC-34 motor neuron-like cells. While specific quantitative data for this compound's effect on all downstream markers is not yet available, the study collectively demonstrated that these compounds can modulate the levels of key proteins involved in apoptosis and autophagy, such as caspases and Beclin 1.

Comparative Analysis of Neuroprotective Agents

To provide a broader context for this compound's potential, this guide compares its neuroprotective profile with three other agents known to target oxidative stress, apoptosis, and autophagy: Edaravone (B1671096), Resveratrol (B1683913), and Metformin (B114582).

Table 1: Comparison of Neuroprotective Agents

FeatureThis compound (inferred from compound class)EdaravoneResveratrolMetformin
Primary Mechanism(s) Antioxidant, Anti-apoptotic, Pro-autophagicFree radical scavenger, Antioxidant, Anti-inflammatoryAntioxidant, Anti-inflammatory, Sirtuin activation, Pro-autophagicAMPK activation, Pro-autophagic, Antioxidant, Anti-inflammatory
Target Pathways Oxidative stress, Apoptotic pathways, Autophagy pathwaysOxidative stress pathwaysNrf2/ARE, SIRT1, NF-κB, AMPK/mTORAMPK/mTOR, Oxidative stress pathways
Reported Effects Increased cell viability, Decreased ROS, Decreased apoptosisReduced neuronal damage, Decreased oxidative stress markers (MDA), Increased antioxidant enzymes (SOD)[1][2]Reduced infarct volume, Decreased pro-inflammatory cytokines, Increased Bcl-2/Bax ratio[3][4]Reduced neuronal apoptosis, Increased LC3-II (autophagy marker), Improved neurological outcome[5]
Clinical Use PreclinicalApproved for ALS and acute ischemic stroke in some countriesInvestigated in various neurodegenerative diseases, including Alzheimer'sInvestigated for neuroprotective effects in various neurodegenerative diseases
Cell Line/Model (Example) NSC-34 (t-BHP induced)Rat model of myocardial infarction (ISO-induced)Rat model of focal cerebral ischemiaRat model of cardiac arrest and resuscitation
Quantitative Data (Example) Not available for specific markersPretreatment with 10 mg/kg edaravone significantly decreased caspase-3 activity in a rat model of myocardial infarction.30 mg/kg of resveratrol up-regulated Bcl-2 and down-regulated Bax in the hippocampus of rats with ischemia-reperfusion injury.Metformin (2mM) induced LC3-II-mediated autophagy and eliminated mitochondrial ROS in SH-SY5Y cells.

Disclaimer: The quantitative data presented are from specific studies and may not be directly comparable due to differences in experimental models and conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for assessing neuroprotection.

t-BHP-Induced Neurotoxicity Assay in NSC-34 Cells

This protocol is based on the methods used to evaluate the neuroprotective effects of compounds from Celosia argentea.

  • Cell Culture: NSC-34 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 2 hours).

  • Induction of Neurotoxicity: tert-butyl hydroperoxide (t-BHP) is added to the wells (excluding the control group) to a final concentration known to induce significant cell death (e.g., 50 µM) and incubated for a further 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

    • The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

  • Measurement of Reactive Oxygen Species (ROS):

    • Cells are treated as described above.

    • The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is added to the cells and incubated.

    • The fluorescence intensity is measured using a fluorescence microplate reader to quantify intracellular ROS levels.

  • Apoptosis Assay (Annexin V-FITC/PI Staining):

    • Treated cells are harvested and stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.

    • The percentage of apoptotic cells is determined by flow cytometry.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes involved in neuroprotection can aid in understanding the mechanisms of action.

Hypothesized Neuroprotective Signaling Pathway of this compound

This diagram illustrates the potential signaling cascade through which this compound exerts its neuroprotective effects, based on the known actions of its compound class.

CelosinK_Pathway cluster_outcomes Cellular Outcomes CelosinK This compound AntioxidantDefense Antioxidant Defense (e.g., SOD1) CelosinK->AntioxidantDefense enhances CaspaseActivation Caspase Activation (e.g., Cleaved Caspase-3) CelosinK->CaspaseActivation inhibits Beclin1 Beclin 1 Upregulation CelosinK->Beclin1 promotes OxidativeStress Oxidative Stress (e.g., t-BHP) ROS Increased ROS OxidativeStress->ROS induces MitochondrialDysfunction Mitochondrial Dysfunction ROS->MitochondrialDysfunction causes AntioxidantDefense->ROS reduces MitochondrialDysfunction->CaspaseActivation triggers Apoptosis Apoptosis NeuronalSurvival Neuronal Survival CaspaseActivation->Apoptosis leads to Autophagy Autophagy Autophagy->NeuronalSurvival promotes Beclin1->Autophagy induces

Caption: Hypothesized signaling pathway of this compound's neuroprotective effects.

General Experimental Workflow for Assessing Neuroprotection

This diagram outlines a typical workflow for evaluating the neuroprotective efficacy of a compound.

Experimental_Workflow start Start cell_culture Neuronal Cell Culture (e.g., NSC-34) start->cell_culture compound_treatment Pre-treatment with Test Compound cell_culture->compound_treatment induce_toxicity Induce Neurotoxicity (e.g., t-BHP, glutamate) compound_treatment->induce_toxicity assays Perform Cellular Assays induce_toxicity->assays viability Cell Viability (MTT) assays->viability ros ROS Measurement (DCFH-DA) assays->ros apoptosis Apoptosis Assay (Annexin V/PI) assays->apoptosis western_blot Western Blot Analysis (e.g., Caspases, Beclin 1) assays->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis ros->data_analysis apoptosis->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General workflow for in vitro neuroprotection studies.

Conclusion and Future Directions

This compound presents a promising avenue for the development of novel neuroprotective therapies. Its apparent multi-target mechanism, addressing oxidative stress, apoptosis, and autophagy, suggests a robust potential to combat the complex pathology of neurodegenerative diseases.

However, to fully elucidate its therapeutic value and explore potential synergistic applications, further research is imperative. Future studies should focus on:

  • Quantitative Analysis: Determining the specific dose-dependent effects of this compound on key biomarkers of oxidative stress, apoptosis, and autophagy.

  • Signaling Pathway Elucidation: Identifying the precise molecular targets and signaling cascades modulated by this compound.

  • Synergistic Studies: Investigating the combined effects of this compound with other neuroprotective agents to identify potential synergistic interactions that could lead to more effective treatment strategies.

This guide serves as a foundational resource for researchers and drug developers interested in the neuroprotective potential of this compound. The provided data and protocols are intended to facilitate further investigation into this promising natural compound.

References

A Head-to-Head Comparison of Celosin Analogs: Benchmarking Bioactivity in the Absence of Celosin K Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the bioactivity of various Celosin triterpenoid (B12794562) saponins (B1172615) isolated from the seeds of Celosia species. It is important to note that a comprehensive literature search did not yield any publicly available experimental data on the specific bioactivity of Celosin K . Therefore, this document serves as a comparative guide to its close structural analogs, offering a benchmark for potential bioactivities and providing detailed experimental frameworks for future research.

The Celosin family of saponins has garnered significant interest for its diverse pharmacological properties, including anti-inflammatory, antitumor, and hepatoprotective effects.[1][2] These activities are largely attributed to the structural variations in their glycosylation patterns and substitutions on the aglycone moiety.[1] This guide summarizes the available quantitative data for several Celosin compounds, details the experimental protocols for key bioactivity assays, and visualizes relevant signaling pathways to support further investigation into this promising class of natural products.

Comparative Bioactivity of Celosin Analogs

The following tables summarize the quantitative data for various Celosin saponins, providing a comparative overview of their antitumor, anti-inflammatory, and hepatoprotective activities.

Antitumor Activity

The antitumor effects of Celosin analogs have been evaluated against a range of human cancer cell lines using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) values are presented below.

CompoundBioactivityAssayCell Line/ModelIC50/ResultReference
Cristatain AntitumorMTT AssaySHG44 (Human glioma)23.71 ± 2.96 µg/mL[1]
MTT AssayHCT116 (Human colon cancer)26.76 ± 4.11 µg/mL[1]
MTT AssayCEM (Human leukemia)31.62 ± 2.66 µg/mL[1]
MTT AssayMDA-MB-435 (Human melanoma)27.63 ± 2.93 µg/mL[1]
MTT AssayHepG2 (Human liver cancer)28.35 ± 2.32 µg/mL[3]
Celosin E, F, G AntitumorMTT AssaySHG44, HCT116, CEM, MDA-MB-435, HepG2> 100 µg/mL[3]
Anti-inflammatory Activity

The anti-inflammatory potential of Celosin saponins is often assessed by their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundBioactivityAssayCell Line/ModelIC50/ResultReference
Celosin E, F, G, Cristatain Anti-inflammatoryNO Production InhibitionRAW 264.7 MacrophagesModerate inhibitory action[4]

Note: Specific IC50 values for anti-inflammatory activity were not detailed in the available literature, but the compounds were reported to have inhibitory action.

Hepatoprotective Activity

The protective effects of Celosins against liver damage are typically evaluated in animal models of toxin-induced hepatotoxicity. Key findings are summarized by the reduction in serum levels of liver injury biomarkers.

CompoundToxin/ModelAnimal ModelKey Findings on Liver Enzyme ReductionReference
Celosin C Carbon Tetrachloride (CCl₄)MiceSignificantly reduces serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)[5]
Celosin D Carbon Tetrachloride (CCl₄)MiceDemonstrates a significant hepatoprotective effect by lowering elevated serum ALT and AST levels[5]
Cristatain Carbon Tetrachloride (CCl₄) and N,N-dimethylformamide (DMF)MiceShows significant protective effects by decreasing serum levels of ALT, AST, and Alkaline Phosphatase (ALP)[5]
Celosin I & II Carbon Tetrachloride (CCl₄) and N,N-dimethylformamide (DMF)MiceExhibited significant hepatoprotective effects[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

MTT Assay for Antitumor Activity

This assay determines cell viability by measuring the metabolic activity of cells.[7]

Materials:

  • Test compounds (Celosins)

  • Selected cancer cell lines (e.g., SHG44, HCT116, CEM, MDA-MB-435, HepG2)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 to 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]

  • Formazan Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. The IC50 value is determined from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages using the Griess reagent.[1]

Materials:

  • Test compounds (Celosins)

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.[1]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) in the presence of the test compounds and incubate for 24 hours.[1]

  • Nitrite Measurement:

    • Collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent to the supernatant.

    • Incubate for 10-15 minutes at room temperature in the dark.[3]

  • Absorbance Measurement: Measure the absorbance at 540-550 nm.[3]

  • Data Analysis: Determine the concentration of nitrite from a standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

In Vivo Hepatoprotective Activity Assay

This assay evaluates the protective effect of a compound against toxin-induced liver injury in an animal model.[5]

Materials:

  • Test compounds (Celosins)

  • Male ICR mice

  • Hepatotoxin (e.g., Carbon Tetrachloride - CCl₄)

  • Vehicle for compound administration (e.g., corn oil)

  • Silymarin (positive control)

  • Kits for measuring serum ALT, AST, and ALP levels

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Dosing Regimen: Administer the test compounds or vehicle orally for 5-7 consecutive days.

  • Induction of Liver Injury: On the last day of treatment, administer a single intraperitoneal injection of CCl₄ (typically 0.1-0.2 mL/kg, diluted in corn oil).

  • Sample Collection: 24 hours after CCl₄ administration, collect blood samples for serum analysis and euthanize the animals to collect liver tissue for histopathological examination.

  • Biochemical Analysis: Measure the serum levels of ALT, AST, and ALP.

  • Histopathological Analysis: Fix liver tissues in 10% formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to observe liver architecture.

  • Data Analysis: Compare the serum enzyme levels and histopathological changes between the treatment groups, control group, and toxin-only group.

Signaling Pathways and Mechanisms of Action

The bioactivities of triterpenoid saponins like Celosins are often attributed to their modulation of key signaling pathways involved in inflammation and apoptosis.

Inhibition of the NF-κB Inflammatory Pathway

Saponins are known to exert their anti-inflammatory effects by inhibiting the NF-κB pathway, which is crucial for the expression of pro-inflammatory genes.[1][3]

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p_IkB p-IκB IKK->p_IkB P IkB IκB NFkB NF-κB IkB->NFkB IkB->p_IkB Nucleus Nucleus NFkB->Nucleus Translocation p_IkB->IkB Degradation ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->ProInflammatory_Genes Transcription Saponins Celosin Saponins Saponins->IKK Inhibition Apoptosis_Pathway Saponins Celosin Saponins Bax Bax Saponins->Bax Activation Bcl2 Bcl-2 Saponins->Bcl2 Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation Bcl2->Bax Inhibition CytC Cytochrome c Mitochondrion->CytC Release Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-caspase-9 Casp9->Apoptosome Casp3 Pro-caspase-3 Apoptosome->Casp3 Activation aCasp3 Activated Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis Workflow Extraction Extraction & Isolation of Celosins InVitro In Vitro Bioactivity Screening Extraction->InVitro Anti_inflammatory Anti-inflammatory Assay (NO Inhibition) InVitro->Anti_inflammatory Antitumor Antitumor Assay (MTT) InVitro->Antitumor Hepatoprotective_vitro Hepatoprotective Assay (in vitro models) InVitro->Hepatoprotective_vitro InVivo In Vivo Efficacy & Toxicity Studies Anti_inflammatory->InVivo Antitumor->InVivo Hepatoprotective_vitro->InVivo Mechanism Mechanism of Action Studies InVivo->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

References

In-depth analysis of the structure-activity relationship of Celosins

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Structure-Activity Relationship of Celosins: A Comparative Guide for Researchers

Celosins, a class of triterpenoid (B12794562) saponins (B1172615) isolated from the seeds of Celosia argentea L., have garnered significant scientific interest for their diverse pharmacological activities, particularly their hepatoprotective and anti-inflammatory effects.[1][2][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Celosins, offering a comparative perspective with their natural analogs and insights into the experimental methodologies used to evaluate their biological activity.

Unveiling the Core Structure and Bioactivity

Celosins are oleanane-type triterpenoid saponins.[4] Their fundamental structure consists of a pentacyclic triterpenoid aglycone moiety linked to one or more sugar chains. Variations in the substitution patterns on the aglycone and the composition and linkage of the sugar moieties are responsible for the diverse biological activities observed among different Celosin analogs.[1]

The primary pharmacological effects of Celosins are attributed to their ability to modulate cellular stress and inflammatory signaling pathways.[1] The hepatoprotective action is largely mediated through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[1] Their anti-inflammatory properties are linked to the inhibition of pro-inflammatory mediators such as nitric oxide (NO).[1]

Structure-Activity Relationship: Key Determinants of Efficacy

The biological activity of triterpenoid saponins like Celosins is intricately linked to their chemical structure. While specific SAR studies on a wide range of Celosin derivatives are still emerging, general principles derived from studies on other triterpenoid saponins provide valuable insights.

The Aglycone Moiety: The Active Core

The structure of the triterpenoid aglycone is a critical determinant of activity. For instance, in oleanane-type saponins, the presence and position of hydroxyl (-OH) and carboxyl (-COOH) groups can significantly influence their biological effects. Studies on various triterpenoid saponins have shown that polar groups on the aglycone can enhance certain activities.[5]

The Sugar Chains: Modulators of Potency and Selectivity

The nature, number, and linkage of the sugar residues attached to the aglycone play a crucial role in modulating the potency and selectivity of Celosins. The complexity and length of the sugar chains can affect the compound's solubility, bioavailability, and interaction with biological targets.[5] For example, the number of sugar units at different positions on the aglycone can influence the hemolytic activity of saponins, a measure of their interaction with cell membranes.[5]

Comparative Analysis of Celosin Analogs

Several natural analogs of Celosins have been isolated, primarily from Celosia argentea and Celosia cristata.[1][6] These analogs, including Celosin E, F, G, H, I, and J, share a common aglycone backbone but differ in their glycosylation patterns.[1][3][7] This structural diversity leads to variations in their bioactivities.

CompoundKey Structural FeaturesReported Biological ActivityIC50 Values
Celosin E, F, G Variations in glycosylationAnti-inflammatory (inhibition of NO production), AntitumorNot specified in the provided results
Cristatain Known saponin (B1150181) from C. argenteaSignificant cytotoxic activity against various human cancer cell lines23.71 - 31.62 µg/mL
Celosin I, II Novel triterpenoid saponinsSignificant hepatoprotective effect against CCl4 and N,N-dimethylformamide-induced hepatotoxicity in miceNot specified in the provided results

Experimental Protocols for Bioactivity Assessment

Objective evaluation of the therapeutic potential of Celosins and their analogs relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments cited in the literature.

Hepatoprotective Activity Assay (Nrf2 Pathway Activation)

This assay evaluates the ability of a compound to protect liver cells from oxidative stress-induced damage, often by measuring the activation of the Nrf2 signaling pathway.

Experimental Workflow:

cluster_0 Cell Culture and Treatment cluster_1 Nrf2 Activation Analysis cluster_2 Cytoprotection Assessment A Seed HepG2 cells B Induce oxidative stress (e.g., with t-BHP) A->B C Treat with Celosin analog B->C D Nuclear protein extraction C->D F qRT-PCR for Nrf2 target genes (e.g., NQO1, HO-1) C->F G Cell viability assay (e.g., MTT) C->G H Measure antioxidant enzyme activity C->H E Western blot for Nrf2 D->E

Caption: Workflow for assessing hepatoprotective activity via Nrf2 pathway activation.

Detailed Methodology:

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media.

  • Induction of Oxidative Stress: Cells are exposed to an oxidative stress-inducing agent, such as tert-butyl hydroperoxide (t-BHP), to mimic liver injury.[8]

  • Treatment: Cells are treated with varying concentrations of the Celosin analog.

  • Nrf2 Nuclear Translocation: Nuclear extracts are prepared, and the levels of Nrf2 protein in the nucleus are quantified using Western blotting.[9][10] An increase in nuclear Nrf2 indicates its activation.

  • Target Gene Expression: The expression levels of Nrf2 target genes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), are measured using quantitative real-time PCR (qRT-PCR) to confirm downstream pathway activation.[8][11]

  • Cell Viability: The protective effect of the compound is assessed by measuring cell viability using assays like the MTT assay.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in immune cells stimulated with an inflammatory agent.

Experimental Workflow:

cluster_0 Cell Culture and Stimulation cluster_1 Nitric Oxide Measurement cluster_2 Data Analysis A Culture macrophages (e.g., RAW 264.7) B Pre-treat with Celosin analog A->B C Stimulate with LPS B->C D Collect culture supernatant C->D E Griess Reagent Assay D->E F Measure absorbance at 540 nm E->F G Calculate NO inhibition percentage F->G H Determine IC50 value G->H cluster_0 Cytoplasm cluster_1 Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 binding Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Degradation Proteasomal Degradation Keap1->Degradation promotes Celosin Celosin Celosin->Keap1 inactivates ARE ARE Nrf2_n->ARE binds Genes Cytoprotective Genes (NQO1, HO-1, etc.) ARE->Genes activates transcription

References

Benchmarking Novel Inhibitor Potency Against Established MAPK/ERK Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

Note on "Celosin K": An extensive search of publicly available scientific literature and research databases did not yield specific information on a compound designated as "this compound" and its effects on kinase signaling pathways. Therefore, this guide provides a comprehensive template for comparing a novel compound, designated here as Inhibitor-X , against established inhibitors of the well-characterized Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. This pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of many diseases, including cancer.[1][2]

Comparative Potency of MEK Inhibitors

The following table summarizes the in vitro potency of Inhibitor-X (hypothetical data) against several established, FDA-approved inhibitors targeting the MEK1 and MEK2 kinases within the MAPK/ERK cascade. Potency is presented as the half-maximal inhibitory concentration (IC50), a standard measure of an inhibitor's effectiveness.

InhibitorTarget Kinase(s)IC50 (nM)Reference
Inhibitor-X MEK1/2 [Insert Data] [Internal Data]
TrametinibMEK1 / MEK20.7 / 0.9[3]
SelumetinibMEK1 / MEK2~11 (biochemical)[4]
CobimetinibMEK10.9[3]

Experimental Protocols

The determination of an inhibitor's IC50 value is critical for assessing its potency. Below is a representative protocol for an in vitro kinase assay, which can be adapted to measure the potency of novel inhibitors like Inhibitor-X.

In Vitro Radiometric Kinase Assay for MEK1/2 Inhibition

This protocol measures the inhibitor's ability to block the phosphorylation of a substrate by the target kinase. Radiometric assays are considered a gold standard due to their high sensitivity and direct measurement of phosphate (B84403) transfer.

Materials:

  • Purified, recombinant active MEK1 or MEK2 enzyme.

  • Kinase-dead ERK2 as a substrate.

  • Inhibitor-X and established inhibitors (e.g., Trametinib) in DMSO.

  • Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • [γ-³³P]ATP (radiolabeled).

  • Unlabeled ATP.

  • 96-well plates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Inhibitor Preparation: Prepare a series of dilutions of Inhibitor-X and control inhibitors in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • Reaction Setup:

    • Add Kinase Reaction Buffer to the wells of a 96-well plate.

    • Add the diluted inhibitors or DMSO (as a vehicle control) to the appropriate wells.

    • Add the MEK1/2 enzyme to all wells.

    • Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiation of Kinase Reaction:

    • Start the reaction by adding a mixture containing the ERK2 substrate and [γ-³³P]ATP. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.[5]

    • Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C. The incubation time should be within the linear range of the enzyme's activity.

  • Termination and Detection:

    • Stop the reaction by adding a stop solution, such as phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP is washed away.

    • Wash the filter plate multiple times.

    • After drying the plate, add a scintillation cocktail to each well. .

  • Data Analysis:

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Mechanisms and Workflows

The MAPK/ERK Signaling Pathway

The diagram below illustrates the core components of the Ras-Raf-MEK-ERK signaling cascade.[6][7] Growth factor binding to a receptor tyrosine kinase (RTK) at the cell surface initiates a phosphorylation cascade that leads to the activation of transcription factors in the nucleus, driving cell proliferation and survival. MEK1 and MEK2 are central kinases in this pathway, making them key therapeutic targets.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS Ras Ras GRB2_SOS->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK1/2 (MAPKK) Raf->MEK ERK ERK1/2 (MAPK) MEK->ERK TF Transcription Factors (e.g., Myc, CREB) ERK->TF InhibitorX Inhibitor-X (e.g., Trametinib) InhibitorX->MEK Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression

MAPK/ERK signaling cascade with the point of MEK inhibition.
Experimental Workflow for Potency Screening

The following diagram outlines a typical workflow for screening and validating the potency of a novel kinase inhibitor. This process begins with initial high-throughput screening and progresses to more detailed characterization to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Inhibitor-X Serial Dilutions Incubation Incubate Kinase with Inhibitor-X Compound_Prep->Incubation Reagent_Prep Prepare Kinase, Substrate, & ATP Reagent_Prep->Incubation Reaction Initiate Kinase Reaction (Add Substrate + [γ-³³P]ATP) Incubation->Reaction Termination Stop Reaction & Separate Substrate Reaction->Termination Detection Measure Substrate Phosphorylation Termination->Detection Calculation Calculate % Inhibition vs. Control Detection->Calculation IC50_Determination Generate Dose-Response Curve & Determine IC50 Calculation->IC50_Determination

Workflow for in vitro kinase inhibitor potency determination.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Celosin K

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling Celosin K.

PPE CategoryItemSpecificationPurpose
Hand Protection Chemical-resistant glovesNitrile or neoprenePrevents skin contact.
Body Protection Laboratory coat or disposable coverallsLong-sleeved, fully buttonedProtects skin and personal clothing from contamination.
Eye and Face Protection Safety glasses with side shields or safety gogglesANSI Z87.1-ratedProtects eyes from splashes and airborne particles.
Face shieldWorn in addition to goggles when handling larger quantities or if there is a significant splash risk.Provides full-face protection.
Respiratory Protection N95 or higher-rated respiratorNIOSH-approvedRecommended when handling the powder form to prevent inhalation of fine particles.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for minimizing risk.

1. Preparation:

  • Designate a specific area for handling this compound, preferably within a chemical fume hood.

  • Ensure the work area is clean and uncluttered.

  • Assemble all necessary equipment and reagents before starting.

  • Verify that a properly functioning safety shower and eyewash station are readily accessible.

2. Donning PPE:

  • Follow the correct sequence for putting on PPE:

    • Lab coat or coveralls

    • Respirator (if needed)

    • Goggles or safety glasses

    • Face shield (if needed)

    • Gloves (pulled over the cuffs of the lab coat)

3. Handling this compound:

  • Handle this compound in its solid, powdered form within a chemical fume hood to control airborne particles.

  • When weighing, use an analytical balance inside the fume hood or a vented balance safety enclosure.

  • For dissolution, add the solvent to the this compound powder slowly to avoid splashing.

  • Keep containers with this compound closed when not in use.

4. Doffing PPE:

  • Follow the correct sequence for removing PPE to prevent cross-contamination:

    • Gloves

    • Face shield

    • Goggles

    • Lab coat or coveralls

    • Respirator

  • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of chemical waste and contaminated materials is critical to protect personnel and the environment.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's and local regulations for chemical waste disposal.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed hazardous waste container.
Contaminated PPE (e.g., gloves, disposable lab coats) Collect in a separate, labeled hazardous waste bag for incineration or other approved disposal methods.
Spills For small powder spills, gently cover with a damp paper towel to avoid raising dust, then wipe up and place in a hazardous waste container. For liquid spills, absorb with an inert material and dispose of as hazardous waste. Clean the spill area thoroughly.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound A Designate Handling Area (Fume Hood) B Assemble Materials C Verify Safety Equipment (Eyewash, Shower) D Don PPE (Coat, Respirator, Goggles, Gloves) E Weigh Powder in Vented Enclosure D->E F Dissolve Compound E->F G Perform Experiment F->G H Dispose of Chemical Waste G->H End of Experiment I Dispose of Contaminated PPE H->I J Decontaminate Work Area I->J K Doff PPE J->K L Wash Hands K->L

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。